Product packaging for 3-Methoxy-N-methylaniline(Cat. No.:CAS No. 14318-66-2)

3-Methoxy-N-methylaniline

Cat. No.: B077206
CAS No.: 14318-66-2
M. Wt: 137.18 g/mol
InChI Key: ZFMZSZMUFWRAOG-UHFFFAOYSA-N
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Description

3-Methoxy-N-methylaniline is a versatile aniline derivative of significant interest in synthetic organic chemistry and pharmaceutical research. This compound, featuring both methoxy and N-methylamino substituents on a benzene ring, serves as a crucial building block in the synthesis of more complex molecules. Its primary research application is as a key intermediate in the development of novel pharmaceutical compounds, particularly in the creation of ligands for neurological targets and in the synthesis of dyes and pigments for material science. The electron-donating nature of the methoxy group directs electrophilic substitution to the ortho and para positions, while the secondary amine functionality allows for further derivatization via amide bond formation or reductive amination. Researchers value this compound for its role in exploring structure-activity relationships (SAR) in medicinal chemistry programs and for the development of advanced organic materials with specific electronic or photophysical properties. It is strictly for use in laboratory research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B077206 3-Methoxy-N-methylaniline CAS No. 14318-66-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-9-7-4-3-5-8(6-7)10-2/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMZSZMUFWRAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162337
Record name N-Methyl-m-anisidine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14318-66-2
Record name 3-Methoxy-N-methylbenzenamine
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Record name N-Methyl-m-anisidine
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Record name N-Methyl-m-anisidine
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Record name N-methyl-m-anisidine
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Methoxy-N-methylaniline. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key processes.

Core Physical and Chemical Properties

This compound, also known as N-Methyl-m-anisidine, is an aromatic organic compound with the chemical formula C₈H₁₁NO. It is a derivative of aniline and finds utility as a building block in organic synthesis.

Structural Information
IdentifierValue
IUPAC Name This compound[1]
Synonyms N-Methyl-m-anisidine, 3-Methoxy-N-methylbenzenamine
CAS Number 14318-66-2[2][3]
Molecular Formula C₈H₁₁NO[2][3]
Molecular Weight 137.18 g/mol [2][3]
SMILES CN(C1=CC(OC)=CC=C1)
InChI Key ZFMZSZMUFWRAOG-UHFFFAOYSA-N[2]
Physical Properties

The physical properties of this compound are summarized in the table below. These values are essential for its handling, purification, and use in various experimental setups.

PropertyValueReference
Boiling Point 239-240 °C (lit.)[2][3][4]
Density 1.049 g/mL at 25 °C (lit.)[2][3][4]
Refractive Index (n20/D) 1.5690 (lit.)[2][3][4]
Flash Point >110 °C (>230 °F) - closed cup
Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. While raw spectral data is not provided here, typical spectral characteristics and sources for reference spectra are outlined.

Spectroscopic TechniqueExpected Characteristics & Data Source
¹H NMR Spectra available on ChemicalBook and PubChem. Expected signals would include aromatic protons (around 6.5-7.5 ppm), a singlet for the methoxy group protons (around 3.8 ppm), and a singlet for the N-methyl group protons (around 2.8 ppm).[1][5]
¹³C NMR Spectra available on PubChem. Expected signals would include aromatic carbons, a carbon from the methoxy group, and a carbon from the N-methyl group.[1]
Infrared (IR) Spectroscopy Spectra available on ChemicalBook. Expected characteristic peaks would include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), C-N stretching, and C-O stretching.[5]
Mass Spectrometry (MS) Spectra available on ChemicalBook and PubChem. The molecular ion peak [M]⁺ would be expected at m/z = 137.18.[1][5]

Experimental Protocols

This section details the general methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of a small amount of liquid.

Apparatus:

  • Thiele tube

  • Thermometer (0-360 °C)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or silicone oil

Procedure:

  • A few drops of this compound are placed into the small test tube.

  • The capillary tube, with its sealed end up, is placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube containing the heating oil, ensuring the sample is fully immersed.

  • The side arm of the Thiele tube is gently heated.

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is adjusted so that a steady and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][7]

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

  • Pycnometer or a graduated cylinder (e.g., 10 mL)

  • Analytical balance

Procedure:

  • The mass of the clean and dry pycnometer (or graduated cylinder) is accurately measured.

  • The pycnometer is filled with this compound up to a calibrated mark, ensuring there are no air bubbles.

  • The mass of the pycnometer filled with the liquid is measured.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

  • The volume of the liquid is the calibrated volume of the pycnometer.

  • The density is calculated by dividing the mass of the liquid by its volume.[8][9][10]

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of a liquid.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

  • A few drops of this compound are placed on the surface of the lower prism using a dropper.

  • The prisms are closed and locked.

  • The instrument is connected to a constant temperature water bath set to 20°C.

  • The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

  • The dispersion knob is adjusted to eliminate any color fringe from the field of view, making the boundary line sharp.

  • The main control knob is turned to bring the sharp boundary line exactly onto the center of the crosshairs.

  • The refractive index is read from the instrument's scale.[2][11]

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of this compound is the N-methylation of 3-methoxyaniline.

Reaction Scheme: 3-Methoxyaniline + Methylating Agent → this compound

Experimental Protocol (General): A general protocol for the reductive N-methylation of anilines can be adapted for this synthesis.

Materials:

  • 3-Methoxyaniline

  • Methanol (as both solvent and methylating agent)

  • A suitable catalyst (e.g., a ruthenium or iridium complex)

  • A base (e.g., Cs₂CO₃)

  • An inert atmosphere (e.g., Nitrogen or Argon)

  • Reaction vessel (e.g., a sealed tube or a high-pressure autoclave)

Procedure:

  • To a reaction vessel, 3-methoxyaniline, the catalyst, and the base are added.

  • Methanol is added as the solvent and methylating agent.

  • The vessel is sealed and purged with an inert gas.

  • The reaction mixture is heated to a specified temperature (e.g., 100-150 °C) and stirred for a set period (e.g., 5-48 hours).[12]

  • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated through standard work-up procedures, which may include filtration to remove the catalyst, extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).

  • The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or distillation.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 3-Methoxyaniline 3-Methoxyaniline Reaction_Vessel Reaction Vessel (Heated & Stirred) 3-Methoxyaniline->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Extraction Extraction Filtration->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification_Method Column Chromatography or Distillation Solvent_Removal->Purification_Method Final_Product Final_Product Purification_Method->Final_Product This compound

Caption: Workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is influenced by the electronic effects of its substituents on the aromatic ring.

  • Amino Group (-NHCH₃): The nitrogen atom has a lone pair of electrons that can be donated to the aromatic ring through resonance, making it an activating group. This increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic aromatic substitution.

  • Methoxy Group (-OCH₃): The oxygen atom also has lone pairs of electrons and is a strong activating group through resonance. It directs incoming electrophiles to the ortho and para positions.

The combined effect of these two activating groups makes the aromatic ring of this compound highly reactive towards electrophiles. The substitution pattern will be directed by both groups, primarily to the positions ortho and para to the stronger activating group.

Biological Activity

Currently, there is a lack of significant published research on the specific biological activities or signaling pathway involvement of this compound. While derivatives of substituted anilines are explored in drug discovery, this particular compound is not well-documented in a biological context. Its primary role appears to be as an intermediate in organic synthesis.

Safety Information

Hazard Statements:

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

It is essential to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis of 3-Methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Methoxy-N-methylaniline, a key intermediate in the pharmaceutical and chemical industries. The document details various methodologies, including N-methylation of 3-methoxyaniline, reductive amination of m-anisaldehyde, and Buchwald-Hartwig amination of 3-haloanisoles. Each method is presented with detailed experimental protocols, quantitative data for comparison, and logical diagrams to illustrate the reaction workflows.

Core Synthesis Pathways

Three principal routes for the synthesis of this compound are discussed, each offering distinct advantages in terms of starting materials, reaction conditions, and scalability.

N-methylation of 3-Methoxyaniline

Direct methylation of the amino group of 3-methoxyaniline is a straightforward approach to obtaining this compound. This can be achieved through various methylating agents, with the Eschweiler-Clarke reaction and alkylation with dimethyl sulfate being prominent methods.

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[1] This reductive amination process is known for preventing the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[1]

Experimental Protocol:

A mixture of 3-methoxyaniline (1.0 eq), aqueous formaldehyde (37%, 2.5 eq), and formic acid (98%, 2.5 eq) is heated to reflux at 100-110 °C for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and made alkaline by the addition of a sodium hydroxide solution. The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford this compound.

Dimethyl sulfate is a potent methylating agent that can be used for the N-methylation of anilines. The reaction is typically carried out in the presence of a base to neutralize the formed sulfuric acid.

Experimental Protocol:

To a solution of 3-methoxyaniline (1.0 eq) and a base such as potassium carbonate (1.5 eq) in an aprotic solvent like acetone or N,N-dimethylformamide (DMF), dimethyl sulfate (1.2 eq) is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours until the starting material is consumed, as monitored by TLC. After completion, the reaction is quenched with an aqueous ammonia solution to destroy any excess dimethyl sulfate. The product is extracted with an organic solvent, and the organic phase is washed with water and brine, dried, and concentrated. Purification by column chromatography or vacuum distillation yields the desired this compound. A similar procedure for the methylation of a related substrate yielded the N-methylated product in 89% yield.[2]

Reductive Amination of m-Anisaldehyde

Reductive amination offers a versatile method for synthesizing amines from carbonyl compounds. In this pathway, m-anisaldehyde is reacted with methylamine to form an intermediate imine, which is then reduced to the target secondary amine.

Experimental Protocol:

To a solution of m-anisaldehyde (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane, a solution of methylamine (1.1 eq, e.g., as a solution in ethanol or as methylamine hydrochloride with a base) is added. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Subsequently, a reducing agent, such as sodium borohydride (1.5 eq) or sodium cyanoborohydride, is added portion-wise while maintaining the temperature below 25 °C. The reaction is stirred for an additional 2-4 hours. The reaction is then quenched by the careful addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by vacuum distillation or column chromatography. A similar reductive amination of p-anisidine with paraformaldehyde using a Raney nickel catalyst under a hydrogen atmosphere has been reported to produce the corresponding N-methylaniline in over 98% yield.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method allows for the coupling of an aryl halide (e.g., 3-bromoanisole or 3-chloroanisole) with an amine (methylamine).

Experimental Protocol:

An oven-dried Schlenk tube is charged with a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 eq). The tube is evacuated and backfilled with an inert gas (e.g., argon). The aryl halide (3-bromoanisole or 3-chloroanisole, 1.0 eq) and a solution of methylamine (1.2-1.5 eq, either as a solution in THF or as methylamine hydrochloride) are then added, followed by a dry, degassed solvent (e.g., toluene or dioxane). The reaction mixture is heated to 80-110 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography on silica gel to give this compound.

Quantitative Data Summary

Synthesis PathwayStarting MaterialsKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
N-methylation (Eschweiler-Clarke) 3-Methoxyaniline, FormaldehydeFormic Acid-100-1104-6High (Typical)
N-methylation (Dimethyl Sulfate) 3-MethoxyanilineDimethyl Sulfate, K₂CO₃Acetone/DMF25-602-8~89 (Analogous)[2]
Reductive Amination m-Anisaldehyde, MethylamineNaBH₄Methanol0-253-6High (Typical)
Buchwald-Hartwig Amination 3-Bromoanisole, MethylaminePd₂(dba)₃, Xantphos, NaOtBuToluene80-11012-24Good to Excellent (Typical)

Synthesis Pathway Diagrams

N_Methylation_Eschweiler_Clarke Start 3-Methoxyaniline Intermediate Iminium Ion (in situ) Start->Intermediate Condensation Reagents Formaldehyde, Formic Acid Reagents->Intermediate Protonation Product This compound Intermediate->Product Reduction (Hydride from Formate)

Caption: Eschweiler-Clarke N-methylation pathway.

N_Methylation_Dimethyl_Sulfate Start 3-Methoxyaniline Product This compound Start->Product SN2 Alkylation Reagents Dimethyl Sulfate, Base (e.g., K₂CO₃)

Caption: N-methylation via Dimethyl Sulfate.

Reductive_Amination Start m-Anisaldehyde Intermediate Imine Intermediate Start->Intermediate Condensation Amine Methylamine Amine->Intermediate Product This compound Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Product

Caption: Reductive Amination pathway.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System ArylHalide 3-Bromoanisole Product This compound ArylHalide->Product Amine Methylamine Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product C-N Coupling Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product

Caption: Buchwald-Hartwig Amination pathway.

References

In-Depth Technical Guide: 3-Methoxy-N-methylaniline (CAS 14318-66-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-N-methylaniline, also known as N-Methyl-m-anisidine, is an aromatic organic compound with the CAS number 14318-66-2. Its chemical structure features a benzene ring substituted with a methoxy group and an N-methylated amino group at positions 3 and 1, respectively. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for the pharmaceutical and dye industries. Its structural motifs are found in various biologically active compounds, suggesting its potential as a key intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and potential applications in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueReference(s)
CAS Number 14318-66-2[1][2]
Molecular Formula C₈H₁₁NO[1][2]
Molecular Weight 137.18 g/mol [1][2]
Appearance Not explicitly stated, likely a liquid
Boiling Point 239-240 °C (lit.)[3]
Density 1.049 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.5690 (lit.)[3]
Flash Point > 110 °C (> 230 °F) - closed cup
Synonyms N-Methyl-m-anisidine
InChI Key ZFMZSZMUFWRAOG-UHFFFAOYSA-N
SMILES CNc1cccc(OC)c1

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR (400 MHz, CDCl₃): δ 7.12 (t, J = 8.1 Hz, 1H), 6.31 (dd, J = 8.1, 2.3 Hz, 1H), 6.26 (dd, J = 8.0, 2.1 Hz, 1H), 6.19 (t, J = 2.2 Hz, 1H), 3.81 (s, 4H, overlapping signals likely including OCH₃ and NH), 2.85 (s, 4H, likely NCH₃).

¹³C NMR (101 MHz, CDCl₃): δ 129.79, 105.58, 102.21, 98.23, 54.96, 30.60, 29.58.

Note: The provided NMR data from a supporting information file appears to have some inconsistencies in the integration and assignment of the singlet peaks. Researchers should verify this data with their own experimental results.

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound was not found, the expected characteristic peaks for a similar compound, N-methylaniline, include a peak around 3411 cm⁻¹ corresponding to the N-H stretching vibration.[4] The spectrum of this compound would also be expected to show C-H stretching vibrations for the aromatic and methyl groups, C=C stretching for the aromatic ring, and C-O stretching for the methoxy group.

Mass Spectrometry (MS)

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a general and plausible method can be inferred from the synthesis of similar compounds, such as the N-methylation of anilines. A likely synthetic route involves the methylation of 3-methoxyaniline.

Proposed Experimental Protocol: N-methylation of 3-Methoxyaniline

This protocol is adapted from general methods for the N-methylation of anilines.

Materials:

  • 3-Methoxyaniline

  • Methanol

  • A suitable catalyst (e.g., a heterogeneous Nickel catalyst or a homogeneous catalyst system)

  • A base (e.g., NaOH or K₂CO₃), if required by the catalytic system

  • An inert solvent (e.g., Toluene or THF)

  • Standard laboratory glassware and purification equipment (e.g., for distillation or column chromatography)

Procedure:

  • In a reaction vessel, dissolve 3-methoxyaniline in the chosen solvent.

  • Add the catalyst and any necessary base or co-catalyst.

  • Add methanol as the methylating agent.

  • The reaction mixture is then heated to a specified temperature (e.g., 100-160 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for a set period (e.g., 16-24 hours).[6]

  • The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The catalyst is removed by filtration.

  • The solvent and excess methanol are removed under reduced pressure.

  • The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 3-Methoxyaniline Reaction N-methylation Reaction Reactant1->Reaction Reactant2 Methanol Reactant2->Reaction Catalyst Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Heat Heat Heat->Reaction Workup Workup (Filtration, Extraction) Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

While specific drug candidates directly utilizing this compound are not prominent in the literature, its structural class, methoxy-substituted anilines, is of significant interest in medicinal chemistry.

Precursor for Biologically Active Molecules

Derivatives of structurally similar anilines have shown potential in various therapeutic areas. For instance, 3-methoxy-2-methylaniline is used in the preparation of indoles, indazoles, and quinoline antiviral agents.[7] Furthermore, a study on N-phenylpyrazoline derivatives bearing methoxy substituents demonstrated their potential as anticancer agents, with some compounds showing high cytotoxicity and selectivity against various cancer cell lines, including HeLa, WiDr, and MCF-7.[8] The study suggested that these compounds may exert their effect through interaction with the EGFR receptor.[8]

Role in Scaffolding for Kinase Inhibitors

Anilinoquinazoline and anilinoquinoline derivatives, which can be synthesized from substituted anilines, are known to act as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.[9] These receptors are critical targets in oncology as they are involved in tumor growth and angiogenesis. The methoxy and N-methyl substitutions on the aniline ring can influence the binding affinity and pharmacokinetic properties of these inhibitors.

Signaling Pathway of EGFR and VEGFR-2 Inhibition:

Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Inhibitor Anilino-based Inhibitor (Derived from This compound) Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 signaling by aniline derivatives.

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

  • Signal Word: Warning.

  • GHS Pictograms: GHS07 (Exclamation Mark).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P272 (Contaminated work clothing should not be allowed out of the workplace), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water).

  • Personal Protective Equipment (PPE): Eyeshields, faceshields, and gloves are recommended. A suitable respirator should be used if ventilation is inadequate.

  • Storage: Store in a cool, dry, and well-ventilated place. It is classified as a combustible liquid.

Conclusion

This compound is a valuable chemical intermediate with established physicochemical properties. While detailed experimental protocols and a full set of spectral data are not comprehensively documented in readily available literature, its synthesis can be approached through standard N-methylation procedures of the corresponding aniline. The primary value of this compound for researchers and drug development professionals lies in its potential as a scaffold for the synthesis of more complex molecules with biological activity, particularly in the realm of kinase inhibitors for cancer therapy. Further research into the biological activities of derivatives of this compound could unveil novel therapeutic applications. As with any chemical reagent, appropriate safety precautions must be taken during its handling and use.

References

Spectroscopic Analysis of 3-Methoxy-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-N-methylaniline (CAS No. 14318-66-2).[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also included, alongside a visual representation of the general spectroscopic workflow.

Spectroscopic Data

While a comprehensive search of publicly available spectroscopic databases was conducted, experimental spectra for this compound were not found. The following tables are therefore presented as a template for the expected data based on the known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not availableAromatic Protons
Data not availableAromatic Protons
Data not availableAromatic Protons
Data not availableAromatic Protons
Data not available-OCH₃ Protons
Data not availableN-CH₃ Protons
Data not availableN-H Proton

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
Data not availableAromatic C-O
Data not availableAromatic C-N
Data not availableAromatic C-H
Data not availableAromatic C-H
Data not availableAromatic C-H
Data not availableAromatic C-H
Data not available-OCH₃
Data not availableN-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data not availableN-H Stretch
Data not availableC-H Stretch (Aromatic)
Data not availableC-H Stretch (Aliphatic)
Data not availableC=C Stretch (Aromatic)
Data not availableC-N Stretch (Aromatic Amine)
Data not availableC-O Stretch (Aryl Ether)
Data not availableC-H Bend (Aromatic)

Based on the structure of this compound, a secondary aromatic amine, the IR spectrum is expected to show a characteristic N-H stretching absorption.[3] Aromatic amines typically exhibit C-N stretching absorptions in the range of 1200 to 1350 cm⁻¹.[3]

Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
137Data not availableMolecular Ion [M]⁺
Data not availableFragment Ions

The molecular weight of this compound is 137.18 g/mol , which would correspond to the molecular ion peak in the mass spectrum.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the sample.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[4]

    • Ensure the sample is fully dissolved, using a vortex mixer if necessary.

    • Using a pipette, transfer the solution into a clean 5 mm NMR tube. The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.[4]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence, and relaxation delay).

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay - FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

  • FT-IR Spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pipette

  • Cleaning solvent (e.g., acetone or isopropanol)

  • Lint-free tissues

Procedure (Neat Liquid Film Method):

  • Sample Preparation:

    • Ensure the salt plates are clean and dry. If necessary, clean them with a suitable solvent and a lint-free tissue.

    • Place a single drop of this compound onto the surface of one salt plate using a pipette.[5]

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[5]

  • Instrument Setup:

    • Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer to subtract any atmospheric interference (e.g., CO₂, water vapor).

  • Data Acquisition:

    • Acquire the infrared spectrum of the sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and correlate them to the functional groups present in this compound (e.g., N-H, C-H aromatic, C-H aliphatic, C=C aromatic, C-N, and C-O stretches).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity and providing structural information.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC column suitable for amine analysis (e.g., a base-deactivated column)

  • Helium carrier gas

  • Solvent for sample dilution (e.g., methanol or dichloromethane)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 1 mg/mL in methanol).

    • Transfer the solution to an autosampler vial.

  • Instrument Setup:

    • Set the GC parameters, including the injector temperature, oven temperature program, and carrier gas flow rate. A typical oven program might start at a low temperature and ramp up to a higher temperature to ensure good separation.

    • Set the MS parameters, including the ionization mode (typically Electron Ionization - EI at 70 eV), mass scan range (e.g., m/z 40-400), and detector voltage.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

    • The sample is vaporized and separated based on its components' boiling points and interactions with the GC column.

    • As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected.

  • Data Analysis:

    • The output consists of a total ion chromatogram (TIC), which shows the intensity of ions versus retention time.

    • A mass spectrum is generated for the peak corresponding to this compound.

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Obtain Sample (this compound) Dissolve Dissolve in Deuterated Solvent (NMR) or Prepare Neat (IR) or Dilute (MS) Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR FT-IR Spectroscopy Dissolve->IR MS Mass Spectrometry (GC-MS) Dissolve->MS ProcessNMR Process NMR Data (FT, Phasing, Calibration) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (TIC, Mass Spectra) MS->ProcessMS Interpret Interpret Spectra (Structure Elucidation) ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret Report Final Report & Data Tables Interpret->Report

References

An In-depth Technical Guide on the Reactivity and Stability of 3-Methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-N-methylaniline, also known as N-methyl-m-anisidine, is an aromatic amine of significant interest in organic synthesis and drug development. Its chemical structure, featuring a methoxy group and a secondary amine on a benzene ring, imparts a unique combination of electronic and steric properties that govern its reactivity and stability. This technical guide provides a comprehensive overview of the core chemical characteristics of this compound, with a focus on its reactivity profile and stability under various conditions. The information presented herein is intended to support researchers and professionals in the safe and effective handling, storage, and application of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in different solvent systems and for designing appropriate experimental and storage conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₁NO[1][2]
Molecular Weight 137.18 g/mol [1][2]
Appearance Brown to reddish-brown liquid[1]
Boiling Point 239-240 °C (lit.)[1][2]
Density 1.049 g/mL at 25 °C (lit.)[1][2]
Refractive Index (n20/D) 1.5690 (lit.)[1][2]
Flash Point >110 °C (>230 °F)[2]
pKa (Predicted) 4.59 ± 0.25[1]

Reactivity Profile

The reactivity of this compound is primarily dictated by the interplay of the electron-donating methoxy group and the nucleophilic N-methylamino group attached to the aromatic ring.

Basicity and Nucleophilicity

The nitrogen atom in the N-methylamino group possesses a lone pair of electrons, rendering the molecule basic and nucleophilic. The methoxy group at the meta-position influences the basicity through its inductive and resonance effects. While the methoxy group is electron-withdrawing inductively, its resonance effect is not directly conjugated with the amino group in the meta position, leading to a nuanced effect on basicity compared to its ortho and para isomers. Generally, N-methylanilines are less basic than aliphatic amines because the lone pair on the nitrogen can be delocalized into the aromatic ring.

As a nucleophile, this compound can participate in a variety of reactions, including alkylation, acylation, and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the methoxy and N-methylamino groups. These groups are ortho, para-directing. Therefore, electrophiles are expected to preferentially attack the positions ortho and para to these activating groups. However, the high reactivity can sometimes lead to polysubstitution, and controlling the reaction to achieve mono-substitution can be challenging.

Oxidation

Anilines, including N-methylated derivatives, are susceptible to oxidation. The oxidation of N-methylaniline can proceed via different mechanisms, including electron transfer to form a radical cation, which can then undergo further reactions. Common oxidizing agents can lead to the formation of a variety of products, including colored polymeric materials. The oxidation of N-methylaniline by chromic acid has been studied, and the reaction kinetics suggest a complex mechanism.

Incompatibilities

This compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates. Reactions with these substances can be vigorous and may produce hazardous byproducts.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. Degradation can occur through several pathways, including thermal decomposition, photodegradation, and hydrolysis.

Thermal Stability

While specific data for this compound is limited, aromatic amines can be susceptible to thermal decomposition, especially at elevated temperatures. When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

Photostability

Aromatic amines can undergo photodegradation upon exposure to light, particularly UV radiation. This can lead to the formation of colored degradation products and a loss of purity. It is therefore recommended to store the compound in light-resistant containers.

Hydrolytic Stability

The ether linkage of the methoxy group is generally stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions, cleavage of the aryl-ether bond can occur. The stability of the amine functionality is also pH-dependent. In acidic solutions, the amine will be protonated, which can affect its reactivity and degradation pathways. Studies on other primary aromatic amines have shown greater stability in water compared to acidic solutions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the reactivity and stability of this compound.

Determination of Oxidation Kinetics

This protocol is adapted from studies on the oxidation of N-methylaniline.

Objective: To determine the rate constant for the oxidation of this compound with a suitable oxidizing agent (e.g., potassium permanganate) under controlled conditions.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) solution of known concentration

  • Sulfuric acid (H₂SO₄)

  • Sodium oxalate (Na₂C₂O₄) standard solution

  • Spectrophotometer

  • Thermostated water bath

  • Volumetric flasks, pipettes, and burettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a water/acetonitrile mixture).

  • Prepare a series of reaction mixtures in volumetric flasks, each containing a known concentration of this compound and sulfuric acid.

  • Equilibrate the reaction mixtures and the KMnO₄ solution to the desired temperature in a thermostated water bath.

  • Initiate the reaction by adding a known volume of the KMnO₄ solution to each reaction mixture and start a timer.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of sodium oxalate solution.

  • Back-titrate the unreacted sodium oxalate with the standard KMnO₄ solution to determine the concentration of unreacted KMnO₄ at each time point.

  • Alternatively, monitor the disappearance of KMnO₄ spectrophotometrically at its λmax (around 525 nm).

  • Plot the concentration of KMnO₄ versus time and determine the initial rate of the reaction.

  • Repeat the experiment with varying initial concentrations of this compound and H₂SO₄ to determine the order of the reaction with respect to each reactant.

  • Calculate the rate constant (k) from the rate law.

Forced Degradation Study: Thermal Stress

Objective: To evaluate the thermal stability of this compound and identify potential degradation products.

Materials:

  • This compound

  • Oven or heating block capable of maintaining a constant temperature

  • Sealed vials (e.g., amber glass vials with PTFE-lined caps)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

  • Place a known amount of this compound into several sealed vials.

  • Place the vials in an oven at a high temperature (e.g., 60°C, 80°C) for a specified period (e.g., 24, 48, 72 hours).

  • Include a control sample stored at a lower temperature (e.g., 4°C).

  • After the specified time, remove the vials and allow them to cool to room temperature.

  • Dilute the samples with a suitable solvent and analyze them by HPLC.

  • Compare the chromatograms of the stressed samples with the control sample to identify any degradation peaks.

  • Quantify the amount of remaining this compound and any major degradation products.

  • If a mass spectrometer is available, obtain mass spectra of the degradation products to aid in their identification.

Forced Degradation Study: Photostability

Objective: To assess the stability of this compound upon exposure to light.

Materials:

  • This compound

  • Photostability chamber with controlled light exposure (e.g., providing a specific UVA and visible light intensity)

  • Quartz or UV-transparent vials

  • Control vials wrapped in aluminum foil

  • HPLC system as described in section 5.2.

Procedure:

  • Prepare solutions of this compound in a suitable solvent in both transparent and foil-wrapped (control) vials.

  • Place the vials in the photostability chamber and expose them to a defined light source for a specified duration.

  • Monitor the temperature inside the chamber to ensure it does not contribute significantly to degradation.

  • After the exposure period, remove the vials and analyze the solutions by HPLC.

  • Compare the chromatograms of the exposed samples with the control samples to identify any photodegradation products.

  • Quantify the extent of degradation.

Forced Degradation Study: Hydrolytic Stability

Objective: To determine the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Buffer solutions of different pH (e.g., pH 2, 7, and 10)

  • Thermostated water bath or incubator

  • Sealed vials

  • HPLC system as described in section 5.2.

Procedure:

  • Prepare solutions of this compound in the different pH buffer solutions.

  • Place the solutions in sealed vials and incubate them at a controlled temperature (e.g., 40°C or 60°C).

  • At various time points (e.g., 0, 24, 48, 72 hours), withdraw samples.

  • Analyze the samples immediately by HPLC to quantify the concentration of this compound.

  • Plot the concentration of this compound versus time for each pH condition.

  • Determine the degradation rate constant at each pH.

Visualizations

The following diagrams illustrate key conceptual relationships relevant to the reactivity and stability of this compound.

Reactivity_Profile cluster_reactivity Reactivity This compound This compound Nucleophilic\nReactions Nucleophilic Reactions This compound->Nucleophilic\nReactions N-lone pair Electrophilic\nAromatic Substitution Electrophilic Aromatic Substitution This compound->Electrophilic\nAromatic Substitution Activated Ring Oxidation Oxidation This compound->Oxidation Susceptible Amine

Figure 1. Reactivity profile of this compound.

Stability_Factors This compound\nStability This compound Stability Thermal Stress Thermal Stress This compound\nStability->Thermal Stress leads to Decomposition Photochemical\nExposure (Light) Photochemical Exposure (Light) This compound\nStability->Photochemical\nExposure (Light) leads to Photodegradation Hydrolytic\nConditions (pH) Hydrolytic Conditions (pH) This compound\nStability->Hydrolytic\nConditions (pH) can lead to Hydrolysis

Figure 2. Factors influencing the stability of this compound.

Experimental_Workflow_Stability cluster_workflow Forced Degradation Workflow Sample Preparation Sample Preparation Stress Conditions Stress Conditions Sample Preparation->Stress Conditions Expose to Analysis Analysis Stress Conditions->Analysis Analyze stressed samples Thermal Thermal Stress Conditions->Thermal Photolytic Photolytic Stress Conditions->Photolytic Hydrolytic (pH) Hydrolytic (pH) Stress Conditions->Hydrolytic (pH) Data Interpretation Data Interpretation Analysis->Data Interpretation Interpret results HPLC-UV/MS HPLC-UV/MS Analysis->HPLC-UV/MS Stability Profile Stability Profile Data Interpretation->Stability Profile Establish

Figure 3. General workflow for forced degradation studies.

Conclusion

This compound is a versatile aromatic amine with a well-defined, yet complex, reactivity and stability profile. Its nucleophilic character and activated aromatic ring make it a valuable building block in organic synthesis. However, its susceptibility to oxidation, photodegradation, and potential thermal decomposition necessitates careful handling and storage. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess its reactivity and stability, ensuring its effective and safe use in research and development. A thorough understanding of these properties is paramount for the successful application of this compound in the synthesis of novel compounds and the development of new pharmaceuticals.

References

The Versatile Role of 3-Methoxy-N-methylaniline in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-N-methylaniline, a substituted aromatic amine, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique electronic and structural features, arising from the interplay of the electron-donating methoxy and N-methylamino groups, make it a key intermediate in the construction of a diverse array of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. This technical guide provides an in-depth exploration of the potential applications of this compound, focusing on its role in key synthetic transformations. The content herein summarizes quantitative data, details experimental protocols for seminal reactions, and provides visual representations of reaction pathways and workflows to aid researchers in leveraging this compound for their synthetic endeavors.

Core Properties and Reactivity

This compound possesses a distinct reactivity profile governed by the activating and directing effects of its substituents. The methoxy group at the meta-position and the N-methylamino group work in concert to influence the electron density of the aromatic ring, thereby dictating its behavior in various chemical transformations.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 14318-66-2
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Boiling Point 239-240 °C
Density 1.049 g/mL at 25 °C
Refractive Index n20/D 1.5690

Key Applications in Organic Synthesis

The utility of this compound spans a range of important reaction classes, including cross-coupling reactions, the synthesis of heterocyclic scaffolds, and cycloaddition reactions.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium- and iridium-catalyzed cross-coupling reactions, enabling the formation of new carbon-nitrogen and carbon-silicon bonds.

Experimental Protocol: General Buchwald-Hartwig Amination of Aryl Halides with Anilines [3][4]

  • Materials:

    • Aryl halide (1.0 equiv)

    • Aniline derivative (e.g., this compound) (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., XPhos, 4 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Anhydrous solvent (e.g., toluene or dioxane)

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl halide, palladium precatalyst, phosphine ligand, and base.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent, followed by the aniline derivative.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or GC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Amination reagents Aryl-X + this compound (Reactants) oxidative_addition Oxidative Addition reagents->oxidative_addition catalyst Pd(0) Catalyst + Ligand catalyst->oxidative_addition base Base (e.g., K₂CO₃) intermediate2 [Ar-Pd(II)-(Amine)-L] base->intermediate2 product N-Aryl-3-methoxy-N-methylaniline (Product) intermediate1 [Ar-Pd(II)-X-L] oxidative_addition->intermediate1 reductive_elimination Reductive Elimination reductive_elimination->catalyst Catalyst Regeneration reductive_elimination->product intermediate1->intermediate2 Ligand Exchange + Base intermediate2->reductive_elimination

This compound has been shown to participate in iridium-catalyzed cross-dehydrogenative coupling (CDC) reactions with silanes. This reaction provides an efficient route to N-silylated anilines, which are valuable intermediates in organic synthesis. The electronic richness of the nitrogen atom in this compound contributes to a higher catalytic activity compared to N-methylaniline itself.

Table 2: Iridium-Catalyzed Cross-Dehydrogenative Coupling of Anilines with HSiMe₂Ph

Aniline DerivativeCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)
N-methylaniline1.0501~75
This compound 1.0 50 <0.5 >95
N-ethylaniline1.050<0.5>95
Aniline1.050<0.5>95

Experimental Protocol: Iridium-Catalyzed Cross-Dehydrogenative Coupling

  • Materials:

    • Aniline derivative (e.g., this compound) (0.5 mmol)

    • Hydrosilane (e.g., HSiMe₂Ph) (0.5 mmol)

    • Iridium catalyst (e.g., [Ir(H)(OTf)(κ²-NSiDMQ)(PCy₃)]) (1 mol%)

    • Solvent (neat or anhydrous toluene)

  • Procedure:

    • In a glovebox, a Schlenk tube is charged with the iridium catalyst.

    • The aniline derivative and hydrosilane are added.

    • The reaction mixture is stirred at the specified temperature.

    • The reaction progress is monitored by ¹H NMR spectroscopy by observing the formation of H₂ gas and the silylated product.

    • Upon completion, the product can be isolated by removing the volatile components under vacuum.

CDC_Workflow start Start step1 Charge Schlenk tube with Iridium Catalyst start->step1 step2 Add this compound and Hydrosilane step1->step2 step3 Stir at Elevated Temperature step2->step3 step4 Monitor Reaction by NMR step3->step4 step5 Product Isolation (Vacuum Distillation) step4->step5 end End step5->end

Synthesis of Heterocyclic Compounds

Substituted anilines are fundamental precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. While specific examples utilizing this compound are not extensively detailed in the searched literature, its structural similarity to other anilines suggests its applicability in classic named reactions for heterocycle synthesis. For instance, the related compound, 3-Methoxy-2-methylaniline, is used in the preparation of indoles, indazoles, and quinoline antiviral agents.[5]

The Skraup synthesis is a classic method for preparing quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[6][7] The methoxy and methylamino substituents on this compound would be expected to influence the regioselectivity of the cyclization.

Experimental Protocol: General Skraup Quinoline Synthesis [6][7]

  • Materials:

    • Aniline derivative (e.g., this compound)

    • Glycerol

    • Concentrated Sulfuric Acid

    • Oxidizing agent (e.g., nitrobenzene or arsenic acid)

    • Ferrous sulfate (catalyst)

  • Procedure:

    • A mixture of the aniline, glycerol, and concentrated sulfuric acid is heated.

    • The oxidizing agent and ferrous sulfate are added cautiously.

    • The reaction mixture is heated for several hours.

    • After cooling, the mixture is diluted with water and neutralized with a base.

    • The quinoline product is typically isolated by steam distillation or extraction.

Skraup_Synthesis aniline This compound michael_addition Michael Addition aniline->michael_addition glycerol Glycerol + H₂SO₄ acrolein Acrolein (in situ) glycerol->acrolein acrolein->michael_addition cyclization Cyclization & Dehydration michael_addition->cyclization oxidation Oxidation cyclization->oxidation quinoline Substituted Quinoline oxidation->quinoline

Role in Pharmaceutical Synthesis

Aniline and its derivatives are ubiquitous in medicinal chemistry and are key components of numerous approved drugs.[8][9] The methoxy and N-methyl substituents can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. While direct examples of this compound as a precursor to a specific marketed drug were not found in the provided search results, its potential as a scaffold in drug discovery is significant. For example, a related compound, 3-methoxypropiophenone, is a key intermediate in the synthesis of the analgesic drug tapentadol.[10] This highlights the value of the 3-methoxyphenyl moiety in pharmaceutically active compounds.

Conclusion

This compound is a readily available and highly functionalized building block with significant potential in organic synthesis. Its utility in cross-coupling reactions has been demonstrated, and its structural features suggest broad applicability in the synthesis of complex heterocyclic systems relevant to the pharmaceutical and materials science industries. This guide provides a foundational understanding of its applications, supported by general experimental protocols and mechanistic insights. Further exploration of its reactivity in a wider range of synthetic transformations is warranted and is expected to uncover novel and efficient routes to valuable organic molecules. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets.

References

N-methyl-m-anisidine: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

N-methyl-m-anisidine is an organic compound with the chemical formula C8H11NO. It is a derivative of anisidine, characterized by a methyl group and a methoxy group attached to the aniline structure at the meta position.

PropertyValueSource
Molecular Formula C8H11NO
Molar Mass 137.18 g/mol
CAS Number 14318-66-2
Appearance Colorless to light yellow solid
Boiling Point 239-240 °C
Density 1.049 g/mL at 25 °C
Refractive Index n20/D 1.5690

Synthesis

Detailed, step-by-step experimental protocols for the synthesis of N-methyl-m-anisidine are not explicitly described in the reviewed literature. However, general synthetic routes for related compounds suggest potential pathways.

One common method for the N-methylation of anilines is reductive amination. This would likely involve the reaction of m-anisidine with formaldehyde in the presence of a reducing agent. A patent for the synthesis of the isomeric N-methyl-4-methoxyaniline (N-methyl-p-anisidine) describes a process using p-aminoanisole, paraformaldehyde, and a Raney nickel catalyst under a hydrogen atmosphere. A similar approach could theoretically be adapted for the synthesis of N-methyl-m-anisidine from m-anisidine.

Another potential route is the direct N-methylation of m-anisidine using a methylating agent such as dimethyl sulfate or methyl iodide. However, a specific protocol for N-methyl-m-anisidine using this method was not found.

The synthesis of the precursor, m-anisidine, is well-documented and typically involves the reduction of m-nitroanisole.

Logical Workflow for a Potential Synthesis Route

m_anisidine m-Anisidine reaction Reductive Amination m_anisidine->reaction formaldehyde Formaldehyde formaldehyde->reaction catalyst Catalyst (e.g., Raney Ni) catalyst->reaction h2 Hydrogen Gas h2->reaction nmma N-methyl-m-anisidine reaction->nmma

Caption: Potential reductive amination route to N-methyl-m-anisidine.

Biological and Pharmacological Activity

The reviewed scientific literature is devoid of any specific quantitative data on the biological or pharmacological activity of N-methyl-m-anisidine. There are no published studies detailing its mechanism of action, its effects on any signaling pathways, or its potential therapeutic applications. The parent compound, m-anisidine, is noted for its use in the synthesis of dyes and as a corrosion inhibitor, but this information does not extend to its N-methylated derivative.

Conclusion

Despite a thorough literature search, there is a significant lack of detailed scientific information on N-methyl-m-anisidine. While basic physicochemical properties are known, the core requirements for an in-depth technical guide—including quantitative biological data, detailed experimental protocols, and elucidated signaling pathways—are absent from the current body of scientific literature. This highlights a substantial gap in the understanding of this particular chemical entity. Further research would be necessary to establish its synthesis, biological activity, and potential applications for researchers, scientists, and drug development professionals.

Health and Safety Technical Guide: 3-Methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified individuals in research and development settings. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and established laboratory safety protocols. All users should conduct their own risk assessments before handling this chemical.

Chemical Identification and Physical Properties

3-Methoxy-N-methylaniline, also known as N-Methyl-m-anisidine, is an aromatic amine with the chemical formula C₈H₁₁NO.[1] It is a combustible liquid that presents several health and safety considerations that necessitate careful handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 14318-66-2[1]
EC Number 238-259-9[1]
Molecular Weight 137.18 g/mol [1]
Appearance Colorless to brown viscous liquid[2]
Boiling Point 239-240 °C (lit.)[1]
Density 1.049 g/mL at 25 °C (lit.)[1]
Flash Point > 110 °C (> 230 °F) - closed cup[1]
Refractive Index n20/D 1.5690 (lit.)[1]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and the potential for skin sensitization.

Table 2: GHS Classification for this compound

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07Warning
Skin Sensitization1H317: May cause an allergic skin reactionGHS07Warning

(Source:[1])

Toxicological Information

Detailed toxicological data for this compound is limited. Therefore, data for structurally related compounds such as m-Anisidine and N-methylaniline are often used to infer potential hazards. Aromatic amines as a class are known for their potential to cause methemoglobinemia, and some are considered carcinogenic.[3][4]

Table 3: Toxicological Data for this compound and Related Compounds

SubstanceTestRouteSpeciesValueSource(s)
This compound Acute ToxicityOral-Category 4 (Harmful if swallowed)[1]
m-Anisidine LD50OralRat526 mg/kg[5]
N-methylaniline Acute ToxicityOral-Toxic if swallowed[3]
N-methylaniline Acute ToxicityDermal-Toxic in contact with skin[3]
N-methylaniline Acute ToxicityInhalation-Fatal if inhaled[3]

Note: The toxicological properties of this compound have not been fully investigated. The information for related compounds should be used for preliminary hazard assessment.

Mechanism of Toxicity: Aromatic Amine Metabolism

Aromatic amines, including this compound, are generally not directly toxic but can be metabolically activated in the body to form reactive intermediates that can lead to adverse health effects. The primary pathway involves N-hydroxylation by cytochrome P450 enzymes to form N-hydroxylamines.[6][7] These intermediates can be further esterified to form reactive N-acetoxyarylamines or sulfates.[6] These ultimate carcinogens can form covalent adducts with DNA, which, if not repaired, can lead to mutations and potentially cancer.[6][8]

Metabolic Activation of Aromatic Amines cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism (Activation) cluster_2 Toxicity Aromatic Amine Aromatic Amine N-hydroxylamine N-hydroxylamine Aromatic Amine->N-hydroxylamine Cytochrome P450 (N-hydroxylation) Reactive Ester Reactive Ester N-hydroxylamine->Reactive Ester N-acetyltransferase or Sulfotransferase DNA Adducts DNA Adducts Reactive Ester->DNA Adducts Covalent Binding Mutations Mutations DNA Adducts->Mutations Replication Errors Cancer Cancer Mutations->Cancer First_Aid_Decision_Tree Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Move_to_Fresh_Air Move to fresh air. Inhalation->Move_to_Fresh_Air Remove_Clothing Immediately remove contaminated clothing. Skin_Contact->Remove_Clothing Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Artificial_Respiration If not breathing, give artificial respiration. Move_to_Fresh_Air->Artificial_Respiration Seek_Medical_Attention Seek immediate medical attention. Artificial_Respiration->Seek_Medical_Attention Wash_Skin Wash skin with soap and plenty of water for at least 15 minutes. Remove_Clothing->Wash_Skin Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

References

A Technical Guide to 3-Methoxy-N-methylaniline as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Methoxy-N-methylaniline, also known as N-Methyl-m-anisidine, is an aromatic organic compound that serves as a crucial building block and intermediate in the synthesis of fine chemicals. Its unique structural features—a methoxy group and an N-methylated amine on a benzene ring—provide a versatile platform for constructing more complex molecules. This guide offers an in-depth technical overview of its properties, synthesis, applications, and handling, tailored for researchers, chemists, and professionals in drug development and materials science. Its applications are particularly notable in the manufacturing of dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2][3][4]

Physicochemical and Spectroscopic Properties

This compound is a liquid at room temperature, with well-defined physical characteristics. Its identity and purity are typically confirmed using spectroscopic methods, primarily NMR.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 14318-66-2[2][5]
Molecular Formula C₈H₁₁NO[2][5]
Molecular Weight 137.18 g/mol [2][5]
Boiling Point 239-240 °C (lit.)[5]
Density 1.049 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.5690 (lit.)[5]
Flash Point >110 °C (>230 °F) - closed cup[5]
Appearance --
Synonyms N-Methyl-m-anisidine[2][5]

Table 2: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Reference
¹H NMR (400 MHz, CDCl₃)7.12t, J = 8.1 Hz[6]
6.31dd, J = 8.1, 2.3 Hz[6]
6.26dd, J = 8.0, 2.1 Hz[6]
6.19t, J = 2.2 Hz[6]
3.81s[6]
2.85s[6]
¹³C NMR (101 MHz, CDCl₃)129.79-[6]
105.58-[6]
102.21-[6]
98.23-[6]
54.96-[6]
30.60-[6]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the direct N-methylation of its primary amine precursor, 3-methoxyaniline. Other potential routes include reductive amination.

Primary Synthetic Route: N-Methylation of 3-Methoxyaniline

This route involves the reaction of 3-methoxyaniline with a methylating agent. Catalytic methods using methanol are effective and provide high yields.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_end Product & Purification A 3-Methoxyaniline C Iridium Complex Catalyst Base (e.g., t-BuOK) Heat A->C B Methanol (Methylating Agent) B->C D Crude Product C->D N-Methylation E Column Chromatography (PE/EtOAc) D->E Purification F Pure this compound (92% Yield) E->F Isolation Application_Pathway cluster_dyes Azo Dye Synthesis cluster_pharma Pharmaceutical Synthesis A This compound B Diazotization (NaNO₂, HCl, 0-5°C) A->B F Coupling Reactions (e.g., Buchwald-Hartwig, Acylation) A->F C Aromatic Diazonium Salt B->C D Azo Coupling (with Coupling Agent, e.g., Naphthol) C->D E Azo Dyes & Pigments D->E G Advanced Intermediates F->G H Active Pharmaceutical Ingredients (APIs) G->H

References

Methodological & Application

Application Notes and Protocols: The Use of 3-Methoxy-N-methylaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-N-methylaniline, also known as N-methyl-m-anisidine, is a valuable substituted aniline building block in medicinal chemistry. Its structural features, including the methoxy and N-methyl groups, offer specific steric and electronic properties that are advantageous for the synthesis of complex heterocyclic scaffolds. These scaffolds form the core of numerous pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of substituted indoles, a prevalent motif in drug discovery.

Substituted anilines are crucial starting materials in the synthesis of a wide array of pharmaceuticals, including analgesics, antivirals, and kinase inhibitors.[1][2] The methoxy group of this compound is an electron-donating group that can influence the reactivity of the aniline ring and can be a key site for metabolic activity or a handle for further functionalization. The N-methyl group can impart specific conformational properties and can influence the pharmacokinetic profile of the final drug molecule.

Application: Synthesis of Substituted Indoles via Bischler-Möhlau Reaction

One of the key applications of this compound is in the synthesis of substituted indole derivatives. The indole ring system is a fundamental structural component of many natural products and synthetic drugs. The Bischler-Möhlau indole synthesis is a classic method for preparing 2-aryl-indoles by reacting an α-haloacetophenone with an excess of an aniline derivative under thermal conditions.[3][4][5] This reaction provides a direct route to complex indoles that can serve as intermediates for more elaborate pharmaceutical targets.

The use of this compound in a Bischler-Möhlau reaction allows for the regioselective synthesis of 6-methoxy-1-methyl-substituted indoles. The position of the methoxy group on the resulting indole can significantly impact its biological activity.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-1-methyl-2-phenyl-1H-indole

This protocol describes the synthesis of a substituted indole intermediate using this compound and α-bromoacetophenone via the Bischler-Möhlau reaction.

Materials:

  • This compound (N-methyl-m-anisidine)

  • α-Bromoacetophenone

  • N,N-Dimethylaniline (as solvent)

  • Toluene

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Chromatography column and accessories

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (3.0 g, 21.9 mmol, 3.0 eq) and N,N-dimethylaniline (20 mL).

  • Addition of Reactant: While stirring, add α-bromoacetophenone (1.45 g, 7.3 mmol, 1.0 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 170 °C and maintain this temperature with vigorous stirring for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with toluene (50 mL) and wash with 1 M HCl (3 x 30 mL) to remove excess anilines, followed by a wash with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).

  • Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate).

  • Final Product: Combine the fractions containing the desired product and evaporate the solvent to yield 6-methoxy-1-methyl-2-phenyl-1H-indole as a solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 6-methoxy-1-methyl-2-phenyl-1H-indole.

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (g)Yield (%)Purity (by HPLC)
This compound137.1821.93.0->97%
α-Bromoacetophenone199.057.31.45->98%
6-Methoxy-1-methyl-2-phenyl-1H-indole237.30-1.1~63%>95%

Visualizations

Bischler_Mohlau_Reaction reactant1 This compound intermediate Intermediate Adduct reactant1->intermediate + reactant2 α-Bromoacetophenone reactant2->intermediate product 6-Methoxy-1-methyl-2-phenyl-1H-indole intermediate->product Heat (170°C) Cyclization & Aromatization

Caption: Reaction scheme for the Bischler-Möhlau synthesis of a substituted indole.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup addition 2. Add α-Bromoacetophenone setup->addition react 3. Heat at 170°C for 12h addition->react workup 4. Aqueous Work-up react->workup isolation 5. Isolate Crude Product workup->isolation purification 6. Column Chromatography isolation->purification final_product 7. Isolate Pure Product purification->final_product

Caption: General experimental workflow for the synthesis and purification of the indole intermediate.

References

Application of 3-Methoxy-N-methylaniline in Dye and Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the use of 3-Methoxy-N-methylaniline as a versatile diazo component in the synthesis of azo dyes and pigments. Azo colorants are the largest and most important class of synthetic dyes and pigments, and the unique electronic and steric properties of this compound offer a valuable scaffold for the creation of novel colorants with specific spectral and performance characteristics. This document is intended for researchers, scientists, and professionals in the fields of dye chemistry, materials science, and drug development.

Introduction

Azo dyes and pigments are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic or heteroaromatic rings. The color and properties of these compounds are determined by the chemical structure of the aromatic amines (diazo components) and the coupling components used in their synthesis. This compound, with its methoxy and N-methyl substituents, is an attractive intermediate for the synthesis of a wide range of hues, particularly in the yellow to red spectrum. The methoxy group acts as an electron-donating group, which can influence the color and lightfastness of the final dye, while the N-methyl group can impact its solubility and affinity for various substrates.

This application note will detail the synthesis of a representative disperse dye and a pigment from this compound, providing comprehensive experimental protocols, tabulated data for key properties, and diagrams illustrating the synthetic pathways and workflows.

General Synthetic Strategy

The synthesis of azo colorants from this compound follows a well-established two-step process:

  • Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid) at a low temperature (0-5 °C).

  • Azo Coupling: The resulting diazonium salt solution is then reacted with a suitable coupling component. The choice of coupling component determines the final color and class of the colorant. For a disperse dye, an electron-rich aromatic compound like N,N-diethylaniline is often used. For a pigment, a larger, more rigid molecule such as a naphthol derivative is a common choice.

Application 1: Synthesis of a Disperse Azo Dye

Disperse dyes are non-ionic colorants with low water solubility, suitable for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate.

Experimental Protocol: Synthesis of a Hypothetical Disperse Red Azo Dye

Materials:

  • This compound (97%)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • N,N-diethylaniline

  • Sodium Acetate

  • Ethanol

  • Ice

  • Distilled Water

Procedure:

Step 1: Diazotization of this compound

  • In a 250 mL beaker, add 1.37 g (0.01 mol) of this compound to 20 mL of distilled water and 2.5 mL of concentrated hydrochloric acid.

  • Stir the mixture until the aniline derivative is completely dissolved.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution over 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 30 minutes in the ice bath.

Step 2: Azo Coupling Reaction

  • In a separate 250 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 10 mL of 10% hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 1 hour.

  • Gradually add a saturated solution of sodium acetate until the pH of the mixture is between 4 and 5.

  • A colored precipitate of the disperse dye will form. Continue stirring for another 2 hours in the ice bath to ensure complete precipitation.

Step 3: Isolation and Purification

  • Filter the crude dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure disperse dye.

  • Dry the purified dye in a vacuum oven at 60 °C.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of the Hypothetical Disperse Red Dye

PropertyValue
Molecular FormulaC₁₈H₂₄N₄O
Molecular Weight312.41 g/mol
ColorDeep Red
Yield85-90%
Melting Point145-148 °C
λmax (in Ethanol)510 nm
Molar Extinction Coefficient (ε)35,000 L mol⁻¹ cm⁻¹

Table 2: Fastness Properties of the Hypothetical Disperse Red Dye on Polyester Fabric

Fastness TestRating (Grey Scale)
Light Fastness (Xenon Arc)5-6
Washing Fastness (ISO 105-C06)4-5
Rubbing Fastness (Dry)4-5
Rubbing Fastness (Wet)4
Sublimation Fastness (180 °C, 30s)4

Note: The data presented in Tables 1 and 2 are hypothetical and representative of typical values for similar disperse azo dyes.

Application 2: Synthesis of an Azo Pigment

Azo pigments are insoluble colorants that are dispersed in a medium (e.g., paint, ink, plastic) to impart color. They are valued for their strong color, good lightfastness, and chemical resistance.

Experimental Protocol: Synthesis of a Hypothetical Naphthol Red Pigment

Materials:

  • This compound (97%)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate

  • Ice

  • Distilled Water

Procedure:

Step 1: Diazotization of this compound

  • Follow the same procedure as described in Step 1 for the disperse dye synthesis to prepare the diazonium salt solution of this compound.

Step 2: Azo Coupling Reaction

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of 10% sodium hydroxide solution.

  • Cool the 2-naphthol solution to 0-5 °C in an ice-salt bath.

  • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.

  • A red precipitate of the azo pigment will form immediately.

  • Maintain the temperature at 0-5 °C and continue stirring for 2 hours.

  • Neutralize the mixture to a pH of 7 by adding a dilute solution of acetic acid.

Step 3: Isolation and Purification

  • Filter the crude pigment using a Buchner funnel and wash it with a large amount of hot distilled water to remove any unreacted starting materials and salts.

  • Continue washing until the filtrate is colorless and neutral.

  • Dry the pigment in an oven at 100 °C.

Data Presentation

Table 3: Physicochemical and Performance Properties of the Hypothetical Naphthol Red Pigment

PropertyValue
Molecular FormulaC₁₈H₁₇N₃O₂
Molecular Weight307.35 g/mol
ColorBright Red
Yield90-95%
Oil Absorption40-50 g/100 g
Light Fastness (BWS)7
Heat Stability200 °C
Solvent ResistanceExcellent

Note: The data presented in Table 3 are hypothetical and representative of typical values for similar naphthol azo pigments.

Visualizations

Signaling Pathways and Workflows

Synthesis_Pathway_Disperse_Dye cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO₂, HCl 0-5 °C Disperse Red Dye Disperse Red Dye Diazonium Salt->Disperse Red Dye Coupling 0-5 °C, pH 4-5 N,N-diethylaniline N,N-diethylaniline N,N-diethylaniline->Disperse Red Dye

Caption: Synthesis pathway for a disperse red azo dye.

Synthesis_Pathway_Pigment cluster_diazotization_pigment Step 1: Diazotization cluster_coupling_pigment Step 2: Azo Coupling 3-Methoxy-N-methylaniline_p This compound Diazonium Salt_p Diazonium Salt 3-Methoxy-N-methylaniline_p->Diazonium Salt_p NaNO₂, HCl 0-5 °C Naphthol Red Pigment Naphthol Red Pigment Diazonium Salt_p->Naphthol Red Pigment Coupling 0-5 °C, Alkaline 2-Naphthol 2-Naphthol 2-Naphthol->Naphthol Red Pigment

Caption: Synthesis pathway for a naphthol red azo pigment.

Experimental_Workflow start Start dissolve_aniline Dissolve this compound in HCl start->dissolve_aniline cool_aniline Cool to 0-5 °C dissolve_aniline->cool_aniline diazotization Add NaNO₂ solution dropwise (Maintain T < 5 °C) cool_aniline->diazotization prepare_nitrite Prepare NaNO₂ solution prepare_nitrite->diazotization coupling Add diazonium salt to coupling component diazotization->coupling prepare_coupler Prepare coupling component solution cool_coupler Cool to 0-5 °C prepare_coupler->cool_coupler cool_coupler->coupling precipitation Adjust pH and stir to complete precipitation coupling->precipitation filtration Filter crude product precipitation->filtration washing Wash with water filtration->washing purification Recrystallize (Dye) or Wash with hot water (Pigment) washing->purification drying Dry the final product purification->drying end End drying->end

Application Notes and Protocols for N-Methylation of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the N-methylation of anilines, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. The following sections outline various methods utilizing common methylating agents, with a comparative analysis of their efficiency and substrate scope.

Introduction

N-methylation of anilines is a fundamental reaction in organic synthesis, often employed to modify the biological activity, solubility, and metabolic stability of drug candidates. This document details several robust protocols for this transformation, employing a range of methylating agents from traditional reagents like methyl iodide to greener alternatives such as methanol and dimethyl carbonate.

Comparative Data of N-Methylation Protocols

The following table summarizes the performance of different N-methylation protocols on a variety of aniline substrates, allowing for easy comparison of yields and reaction conditions.

Aniline Substrate Methylating Agent Catalyst/Reagent Base Solvent Temp. (°C) Time (h) Yield (%) Reference
AnilineMethanolCyclometalated Ruthenium ComplexNaOHMethanol6022>99[1][2]
AnilineMethanol(DPEPhos)RuCl₂PPh₃Cs₂CO₃Methanol1401295-97[3]
AnilineFormaldehydeNone (Transition Metal-Free)K₂CO₃Toluene130->99 (conversion)[4]
AnilineParaformaldehyde5% Pd/C-Toluene301691 (mono-methylated)[5]
AnilineDimethyl CarbonateOnium Salt----99.8 (di-methylated)[6]
AnilineMethyl Iodide-K₂CO₃DichloromethaneRT16-[7]
4-MethylanilineMethanolCyclometalated Ruthenium ComplexNaOHMethanol602298[1][2]
4-MethoxyanilineMethanol(DPEPhos)RuCl₂PPh₃Cs₂CO₃Methanol1401296[3]
4-ChloroanilineFormaldehydeNone (Transition Metal-Free)K₂CO₃Toluene130-Trace[4]
4-BromoanilineParaformaldehyde5% Pd/C-Toluene301680 (mono-methylated)[5]
4-NitroanilineMethyl IodideLi₃N-DMFRT<10 min37[8]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed N-Methylation with Methanol

This protocol utilizes a cyclometalated ruthenium complex for the efficient and selective mono-N-methylation of anilines using methanol as a green methylating agent.[1][2]

Materials:

  • Aniline substrate (1.0 mmol)

  • Cyclometalated Ruthenium Catalyst (e.g., complex 9 from Piehl et al., 0.02 mmol)[2]

  • Sodium hydroxide (NaOH, 0.1 mmol)

  • Methanol (0.5 mL)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the aniline substrate (1.0 mmol), the cyclometalated ruthenium catalyst (0.02 mmol), and sodium hydroxide (0.1 mmol).

  • Add methanol (0.5 mL) to the tube.

  • Seal the Schlenk tube and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture for 22 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be purified by column chromatography on silica gel.

Protocol 2: Transition Metal-Free N-Methylation with Formaldehyde

This method describes a simple, transition metal-free procedure for the N,N-dimethylation of anilines using formaldehyde as both the methyl source and the reductant.[4][9]

Materials:

  • Aniline substrate (e.g., N-methylaniline for dimethylation, 1.0 equiv)

  • Formaldehyde (37% w/w aqueous solution, 10 equiv.)

  • Potassium carbonate (K₂CO₃, 0.2 equiv.)

  • Toluene

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • In a reaction vial, combine the aniline substrate (1.0 equiv.), formaldehyde solution (10 equiv.), and potassium carbonate (0.2 equiv.) in toluene.

  • Seal the vial and heat the mixture at 130 °C under an argon atmosphere.

  • Monitor the reaction progress by an appropriate method (e.g., GC-MS).

  • Upon completion, cool the reaction mixture.

  • The product can be isolated and purified using standard techniques such as extraction and column chromatography.

Protocol 3: Palladium-Catalyzed N-Methylation with Paraformaldehyde

This protocol details a selective mono- or di-N-methylation of anilines using paraformaldehyde as the C1 source, catalyzed by palladium on carbon (Pd/C).[5]

Materials:

  • Primary aniline substrate (1.0 equiv)

  • Paraformaldehyde (1.0 equiv for mono-methylation, 2.5 equiv for di-methylation)

  • Calcium hydride (CaH₂, 0.6 equiv for mono-methylation, 2.0 equiv for di-methylation)

  • 5% Palladium on carbon (Pd/C, 2 mol%)

  • Toluene (for mono-methylation) or Cyclopentyl methyl ether (CPME, for di-methylation)

  • Sealed tube

  • Magnetic stirrer

Procedure for N-monomethylation:

  • In a sealed tube, combine the primary aniline (1.0 equiv), paraformaldehyde (1.0 equiv), calcium hydride (0.6 equiv), and 5% Pd/C (2 mol%) in toluene.

  • Seal the tube and stir the reaction mixture at 30 °C for 16 hours.

  • After completion, the reaction mixture can be filtered to remove the catalyst and the product purified by column chromatography.

Procedure for N,N-dimethylation:

  • In a sealed tube, combine the primary aniline (1.0 equiv), paraformaldehyde (2.5 equiv), calcium hydride (2.0 equiv), and 5% Pd/C (2 mol%) in CPME.

  • Seal the tube and stir the reaction mixture at 80 °C for 16 hours.

  • Workup and purification are similar to the mono-methylation procedure.

Visualizations

Experimental Workflow for N-Methylation of Anilines

The following diagram illustrates a generalized workflow for the N-methylation of anilines, from reagent preparation to product purification.

G General Workflow for N-Methylation of Anilines reagents Prepare Reagents - Aniline Substrate - Methylating Agent - Catalyst & Base - Solvent reaction_setup Reaction Setup - Combine reagents in reactor - Establish inert atmosphere (if needed) reagents->reaction_setup reaction Reaction - Heat to specified temperature - Stir for designated time reaction_setup->reaction workup Workup - Quench reaction - Extraction/Filtration reaction->workup purification Purification - Column Chromatography - Distillation/Recrystallization workup->purification analysis Product Analysis - NMR, GC-MS, etc. purification->analysis G Borrowing Hydrogen Mechanism for N-Methylation cluster_catalyst Catalytic Cycle catalyst [M]-Catalyst catalyst_H [M]-H (Hydride) catalyst->catalyst_H + CH3OH catalyst_H->catalyst + Imine - N-Methylaniline methanol Methanol (CH3OH) formaldehyde Formaldehyde (CH2O) methanol->formaldehyde Dehydrogenation imine Imine/Iminium Ion formaldehyde->imine + Aniline - H2O water Water (H2O) aniline Aniline (R-NH2) aniline->imine methylaniline N-Methylaniline (R-NHCH3) imine->methylaniline Hydrogenation

References

Application Notes and Protocols for the Analytical Detection of 3-Methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 3-Methoxy-N-methylaniline, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein are essential for purity assessment, stability testing, and quality control throughout the drug development process.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound and the separation from its potential impurities in bulk drug substances and formulated products. The described method is based on reverse-phase chromatography, a widely used technique for the analysis of moderately polar aromatic amines.

Experimental Protocol

a) Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL. Further dilute to desired concentrations for calibration curve construction.

  • Sample Solution (Drug Substance): Accurately weigh about 25 mg of the this compound drug substance, dissolve in, and dilute to 50 mL with methanol.

  • Sample Solution (Formulated Product): Take a quantity of the powdered tablets or capsules equivalent to 25 mg of this compound and transfer to a 50 mL volumetric flask. Add about 30 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Centrifuge or filter a portion of the solution through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm

c) Method Validation Parameters (Adapted from similar aniline compounds):

ParameterResult
Linearity Range 0.1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Accuracy (Recovery) 98% - 102%
Precision (RSD) < 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This method is particularly useful for the detection of trace-level impurities and for providing structural confirmation of this compound.

Experimental Protocol

a) Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare working standards by serial dilution in methanol.

  • Sample Solution: Dissolve a known amount of the sample in methanol to achieve a final concentration within the calibration range. For complex matrices, a liquid-liquid extraction may be necessary. For instance, for samples in an aqueous matrix, adjust the pH to >11 and extract with a suitable organic solvent like dichloromethane. The organic layer is then concentrated and reconstituted in methanol.

b) GC-MS Conditions:

ParameterCondition
Column DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (split ratio 20:1)
Injection Volume 1 µL
Oven Temperature Program Initial 80 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 40-400 m/z

c) Quantitative Data (for N-methylaniline in textiles): [1]

ParameterResult
Linearity Good linear relationship with R² > 0.999
Limit of Detection (LOD) 0.15 mg/kg
Limit of Quantitation (LOQ) 0.5 mg/kg
Recovery 91.4% - 98.7%
Precision (RSD) 5.79% - 7.89%

Visualizations

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Methanol Weighing->Dissolution Dilution Dilute to Final Concentration Dissolution->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject Sample (10 µL) Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample_Prep Dissolve/Extract Sample Derivatization Derivatization (Optional) Sample_Prep->Derivatization Transfer Transfer to GC Vial Derivatization->Transfer GC_Injection Inject into GC Transfer->GC_Injection GC_Separation Separation on DB-5MS Column GC_Injection->GC_Separation MS_Ionization Electron Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection (Scan Mode) MS_Ionization->MS_Detection Library_Search Mass Spectral Library Search MS_Detection->Library_Search Peak_Integration Peak Integration (Extracted Ion) Library_Search->Peak_Integration Quantification_GCMS Quantification Peak_Integration->Quantification_GCMS Final_Report Final Report Quantification_GCMS->Final_Report Logical_Relationship Analyte This compound HPLC HPLC-UV Analyte->HPLC Separation & Quantification GCMS GC-MS Analyte->GCMS Separation & Identification Quantification Quantification HPLC->Quantification Purity Purity Assessment HPLC->Purity GCMS->Quantification Identification Identification GCMS->Identification GCMS->Purity

References

Gas chromatography-mass spectrometry (GC/MS) of N-methylaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatography-Mass Spectrometry (GC/MS) of N-methylaniline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylaniline and its derivatives are organic compounds utilized as intermediates and solvents in the manufacturing of dyes, agrochemicals, and other organic products.[1] They are also used as rubber accelerators in industrial production.[2] Due to their potential toxicity, which can affect the nervous and immune systems and cause liver and kidney damage, sensitive and reliable analytical methods are crucial for their detection and quantification in various matrices, including environmental, biological, and industrial samples.[1][2] Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[3]

This document provides detailed protocols and application notes for the analysis of N-methylaniline and its derivatives using GC/MS, covering sample preparation from different matrices, instrumental parameters, and data analysis.

Principle of Analysis

The analysis of N-methylaniline derivatives by GC/MS involves three primary stages:

  • Sample Preparation: The target analytes are extracted from the sample matrix. This step is critical and varies depending on the matrix. Common techniques include ultrasonic extraction for solid samples, liquid-liquid extraction (LLE) for aqueous and fuel samples, and specialized LLE with a derivatization step for biological samples to improve the chromatographic properties of the analytes.[2][3][4]

  • GC Separation: The extracted sample is injected into a gas chromatograph. The volatile derivatives are separated based on their boiling points and interaction with the stationary phase of a capillary column, such as a DB-5MS.[2]

  • MS Detection and Quantification: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized, typically by electron ionization (EI), fragmented, and detected. The mass spectrometer provides both qualitative data (from the mass spectrum fragmentation pattern) and quantitative data (by measuring the abundance of characteristic ions). For enhanced sensitivity, Selected Ion Monitoring (SIM) is often employed.[3][4]

Experimental Workflow

The general workflow for the GC/MS analysis of N-methylaniline derivatives is outlined below.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 cluster_2 cluster_3 cluster_4 Analysis & Reporting Sample Sample Collection (Textiles, Serum, Gasoline, Water) Solid_Prep Weigh Sample Sample->Solid_Prep Bio_Prep Add Internal Standard Sample->Bio_Prep Fuel_Prep Acid LLE (HCl) Sample->Fuel_Prep Solid_Ext Ultrasonic Extraction (Methanol) Solid_Prep->Solid_Ext Solid_Conc Concentrate Extract Solid_Ext->Solid_Conc GCMS GC/MS Analysis Solid_Conc->GCMS Bio_Ext Alkaline LLE (Chloroform) Bio_Prep->Bio_Ext Bio_Deriv Derivatization Bio_Ext->Bio_Deriv Bio_Recon Reconstitute in Solvent Bio_Deriv->Bio_Recon Bio_Recon->GCMS Fuel_Neut Neutralize & Re-extract (Methylene Chloride) Fuel_Prep->Fuel_Neut Fuel_Vol Adjust to Final Volume Fuel_Neut->Fuel_Vol Fuel_Vol->GCMS Data Data Processing (Quantification & Identification) GCMS->Data Report Final Report Data->Report

Caption: General experimental workflow for GC/MS analysis of N-methylaniline derivatives.

Experimental Protocols

Protocol 1: Analysis in Solid Matrices (e.g., Textiles, Leather)

This protocol is adapted from a method for detecting N-methylaniline in textile products.[2]

  • Sample Preparation:

    • Cut a representative sample into pieces smaller than 5mm x 5mm.

    • Weigh 1.0g of the sample into a 100mL conical flask.

    • Add a suitable amount of methanol and perform ultrasonic extraction for 30 minutes.

    • Filter the extract into a 50mL volumetric flask.

    • Perform a second ultrasonic extraction on the residue with methanol for 10 minutes.

    • Combine the filtrates and concentrate them to near dryness using a rotary evaporator.

    • Reconstitute the residue in 1.0 mL of methanol for GC/MS analysis.[2]

Protocol 2: Analysis in Biological Matrices (e.g., Serum)

This protocol describes the quantification of aniline in serum using N-methylaniline as an internal standard and a derivatization step.[5]

  • Sample Preparation:

    • To 1 mL of serum, add the internal standard (N-methylaniline).

    • Make the solution alkaline with sodium hydroxide (NaOH).

    • Extract the aniline and internal standard using chloroform.

    • Evaporate the chloroform extract to dryness.

    • Add 50 µL of 4-carbethoxyhexafluorobutyryl chloride to the residue to derivatize the analytes.[3][5]

    • Evaporate the excess derivatizing reagent.

    • Reconstitute the final residue in 50 µL of ethyl acetate for injection into the GC/MS.[3][5]

Protocol 3: Analysis in Fuel Matrices (e.g., Gasoline, Diesel)

This method is designed for determining various methyl aniline compounds in gasoline.[4]

  • Sample Preparation:

    • Perform a liquid-liquid extraction on the sample using a 10% hydrochloric acid (HCl) solution to extract the methyl aniline compounds into the acidic aqueous phase.[4][6]

    • Separate the acidic phase and add a base (e.g., NaOH) to neutralize it.

    • Re-extract the neutralized solution with methylene chloride to transfer the methyl aniline compounds back into an organic phase.[6]

    • The methylene chloride extract is then ready for GC/MS analysis.

GC/MS Instrumentation and Parameters

The following table outlines typical instrumental parameters for the analysis of N-methylaniline derivatives.

ParameterSettingReference
Gas Chromatograph Agilent 7890 or equivalent[2]
GC ColumnDB-5MS (30.0m x 0.25mm x 0.25µm) or equivalent[2][4]
Carrier GasHigh-purity Helium (>99.999%)[2]
Inlet Temperature250°C[2]
Injection Volume1.0 µL[2]
Oven ProgramInitial 60°C, ramp 25°C/min to 300°C, hold for 5.0 min[2]
Mass Spectrometer Agilent 5977B or equivalent[2]
Ion SourceElectron Ionization (EI) at 70eV[2]
Ion Source Temp.250°C[2]
Quadrupole Temp.150°C[2]
GC/MS Interface Temp.300°C[2]
Detection ModeSelected Ion Monitoring (SIM) or Full Scan[4]

Data Presentation and Performance

The performance of GC/MS methods for N-methylaniline derivatives is characterized by excellent linearity, recovery, and precision.

Quantitative Performance Data
ParameterMatrixValueReference
Linearity (R²) Textiles> 0.999[2]
Serum0.5 - 25.0 mg/L range[5]
Gasoline0.9995 - 1.0000[4]
Recovery Leather91.4% - 98.7%[2]
Gasoline85% - 103%[4]
Precision (%RSD) Leather5.79% - 7.89%[2]
SerumWithin-run: 3.8%, Between-run: 5.8%[5]
Gasoline< 2.5%[4]
Limit of Detection Serum (Aniline)0.1 mg/L[5]
Gasoline1.0 mg/L[4]
Characteristic Mass Fragments

Selected Ion Monitoring (SIM) mode enhances sensitivity by focusing on specific mass-to-charge (m/z) ratios characteristic of the target compounds.

Compound / DerivativeCharacteristic Ions (m/z)Reference
Methyl aniline compounds107, 120[4]
Aniline (derivatized)343 (Molecular Ion)[5]
N-methylaniline (derivatized, as IS)357 (Molecular Ion)[5]
Aniline (underivatized)93 (Quantitative), 65, 66[7]

Conclusion

Gas Chromatography-Mass Spectrometry provides a robust, sensitive, and reliable framework for the analysis of N-methylaniline and its derivatives across diverse and complex matrices. The specific sample preparation protocol must be carefully selected based on the matrix to ensure efficient extraction and minimize interferences. The methods detailed, including ultrasonic extraction, liquid-liquid extraction, and derivatization, combined with optimized GC/MS parameters, yield high-quality quantitative data suitable for regulatory monitoring, quality control in manufacturing, and research in toxicology and drug development.

References

The Versatility of 3-Methoxy-N-methylaniline in the Synthesis of Bioactive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 3-Methoxy-N-methylaniline is a key chemical building block increasingly utilized by researchers in the development of novel bioactive molecules, particularly in the realm of oncology. Its unique structural features allow for its incorporation into various heterocyclic scaffolds, leading to the synthesis of potent enzyme inhibitors. This application note details the use of this compound in the synthesis of kinase inhibitors, providing experimental protocols and biological activity data for researchers, scientists, and drug development professionals.

The primary application highlighted is the synthesis of N-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, a class of compounds investigated as potent inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A (AURKA).[1][2] Dysregulation of these kinases is a hallmark of many cancers, making them critical targets for therapeutic intervention.

Synthesis of Bioactive Molecules

The general synthetic approach involves the nucleophilic aromatic substitution of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with this compound. This reaction, often facilitated by acid catalysis or microwave irradiation, yields the desired N-(3-methoxyphenyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Experimental Protocol: Synthesis of N-(3-methoxyphenyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This protocol is adapted from established procedures for the synthesis of analogous N-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines.[1][3]

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • This compound

  • Isopropanol

  • Concentrated Hydrochloric Acid (HCl)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in isopropanol.

  • Add this compound (1.2 equivalents) to the solution.

  • Add a few drops of concentrated HCl as a catalyst.

  • The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford the pure N-(3-methoxyphenyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Biological Activity and Evaluation

Derivatives of N-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines have demonstrated significant inhibitory activity against various cancer cell lines. The biological evaluation of these compounds is typically carried out using in vitro cytotoxicity assays, such as the MTT assay, to determine their half-maximal inhibitory concentration (IC50) values.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a general procedure for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.[1][2]

Materials:

  • Synthesized N-(3-methoxyphenyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Human cancer cell lines (e.g., HeLa, BGC823)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in the cell culture medium. Add the different concentrations of the compound to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data

The following table summarizes the reported biological activity for a representative N-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine analog. While the specific IC50 value for the 3-methoxy-N-methyl derivative is not explicitly available in the reviewed literature, related compounds in the series have shown potent activity.

Compound IDStructureTarget Kinase(s)IC50 (µM)Target Cell LineReference
1 N-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineEGFR, AURKASingle-digit micromolarSquamous cell head and neck cancer lines[1][2]

Signaling Pathways and Workflows

The bioactive molecules synthesized from this compound often target critical signaling pathways involved in cancer cell proliferation and survival. A simplified representation of the dual inhibition of the EGFR and AURKA pathways is provided below.

EGFR_AURKA_Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AURKA AURKA PLK1 PLK1 AURKA->PLK1 Mitosis Mitosis PLK1->Mitosis Inhibitor Inhibitor Inhibitor->EGFR Inhibitor->AURKA

Dual inhibition of EGFR and AURKA signaling pathways.

The general workflow for the synthesis and evaluation of these bioactive molecules is a systematic process from initial design to biological testing.

experimental_workflow Start Start Synthesis Synthesis of N-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Start->Synthesis Purification Purification by Column Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bio_Assay In vitro Cytotoxicity Assay (MTT Assay) Characterization->Bio_Assay Data_Analysis IC50 Determination Bio_Assay->Data_Analysis End End Data_Analysis->End

General workflow for synthesis and biological evaluation.

The logical relationship for developing these kinase inhibitors follows a clear path from identifying the building block to confirming its biological effect.

logical_relationship Building_Block This compound Scaffold N-aryl-7H-pyrrolo[2,3-d]pyrimidine Building_Block->Scaffold Incorporation Target Kinase Inhibition (EGFR, AURKA) Scaffold->Target Leads to Effect Anticancer Activity Target->Effect Results in

Logical relationship from building block to biological effect.

References

Application Notes: The Role of 3-Methoxy-N-methylaniline Derivatives in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are fundamental building blocks in organic synthesis, playing a crucial role in the development of a wide array of pharmaceuticals. Among these, 3-Methoxy-N-methylaniline and related methoxy-substituted anilines are of significant interest in the synthesis of heterocyclic compounds with potent antiviral activity. The methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability and binding affinity to biological targets.[1] This document provides detailed application notes and protocols on the use of this compound derivatives in the synthesis of novel antiviral agents, with a focus on quinoline, indole, and dihydroquinazoline scaffolds.

Application in Antiviral Scaffolds

Methoxy aniline derivatives are key precursors for the synthesis of several classes of antiviral compounds.

  • Quinoline Derivatives: The quinoline scaffold is present in numerous antiviral drugs.[2][3][4] Synthetic strategies such as the Skraup, Combes, and Friedländer reactions often utilize aniline derivatives to construct the quinoline ring system.[2][4] The presence of a methoxy group on the aniline precursor can modulate the biological activity of the resulting quinoline derivative. For instance, certain quinoline derivatives have shown activity against a range of viruses including Zika virus, enterovirus, herpes virus, HIV, Ebola virus, and hepatitis C virus.[2][4]

  • Indole Derivatives: Indole-containing compounds are another important class of antivirals.[5][6] The Fischer indole synthesis is a classic method for preparing indoles from phenylhydrazines, which can be derived from anilines.[7][8][9] Notably, indole derivatives synthesized from methoxy-substituted anilines, such as 3,5-dimethoxyaniline, have demonstrated potent activity against Dengue virus (DENV).[1] Specifically, the presence of at least one methoxy group in the meta-position of the aniline has been found to be crucial for nanomolar activity against DENV-2.[1]

  • Dihydroquinazoline Derivatives: Dihydroquinazoline-based compounds have emerged as a promising class of antiviral agents. A notable example is Letermovir, an inhibitor of the cytomegalovirus (CMV) terminase complex.[2] The synthesis of Letermovir involves the construction of a dihydroquinazoline ring, where one of the key building blocks is a substituted aniline derivative. The structure of Letermovir includes a 3-methoxyphenylpiperazine moiety, highlighting the importance of the methoxy aniline substructure in its antiviral activity.

Featured Antiviral Agent: A Dihydroquinazoline-based CMV Inhibitor

A prominent example demonstrating the application of a methoxy aniline derivative is in the synthesis of (S)-{8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-yl}acetic acid (Letermovir). This compound is a highly potent and selective inhibitor of human cytomegalovirus (HCMV).

Quantitative Data
CompoundVirus TargetAssayIC50 / EC50Cytotoxicity (CC50)Selectivity Index (SI)Reference
Letermovir Human Cytomegalovirus (HCMV)Plaque Reduction Assay2-6 nM>40 µM>6,667AiCuris AG & Co. KG, internal data
Indole Derivative 72 Dengue Virus 2 (DENV-2)Cell-based assay0.007 µMNot specifiedNot specified[1]
Quinoline-1,2,3-triazole-aniline 11h HIV-1 (subtype B)Cell-based assay0.01032 µMNot specifiedNot specified[10]

Experimental Protocols

Synthesis of a Key Dihydroquinazoline Intermediate

This protocol describes a representative synthesis of a key intermediate in the preparation of dihydroquinazoline-based antiviral agents, illustrating the role of a methoxy aniline derivative.

Reaction: Formation of Methyl {8-fluoro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl}acetate.

Materials:

  • N-(2-fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)2)

  • Benzoquinone

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetone

Procedure:

  • Ortho-Palladation and Heck Coupling:

    • To a solution of N-(2-fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea in acetonitrile, add palladium(II) acetate, benzoquinone, and trifluoroacetic acid.

    • Add methyl acrylate to the mixture.

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture and filter to remove palladium black.

    • Concentrate the filtrate under reduced pressure to obtain the crude Heck coupling product, methyl (2E)-3-{3-fluoro-2-[({[2-methoxy-5-(trifluoromethyl)phenyl]amino}-carbonyl)amino]phenyl}acrylate.

  • Ring Closure to Tetrahydroquinazoline:

    • Dissolve the crude acrylate product in acetone.

    • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution.

    • Heat the mixture to reflux and stir for several hours until the cyclization is complete (monitor by TLC or LC-MS).[11]

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford methyl {8-fluoro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl}acetate.

Visualizations

Synthesis Workflow

G A N-(2-fluorophenyl)-N'-[2-methoxy- 5-(trifluoromethyl)phenyl]urea C Ortho-Palladation Heck Coupling A->C B Methyl Acrylate B->C D Methyl (2E)-3-{3-fluoro-2-[({[2-methoxy- 5-(trifluoromethyl)phenyl]amino}-carbonyl) amino]phenyl}acrylate C->D Pd(OAc)2, Benzoquinone, TFA E Ring Closure (DBU, Acetone) D->E F Methyl {8-fluoro-3-[2-methoxy- 5-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4- tetrahydroquinazolin-4-yl}acetate E->F

Caption: Synthesis of a key dihydroquinazoline intermediate.

Mechanism of Action of a Dihydroquinazoline Antiviral Agent (Letermovir)

G cluster_virus Cytomegalovirus (CMV) Terminase Terminase Complex (pUL56, pUL89) DNA_Concatemer Viral DNA Concatemer Cleavage Cleavage & Packaging DNA_Concatemer->Cleavage Progeny Mature Viral Genomes Cleavage->Progeny Mediated by Terminase Complex Virion Infectious Virions Progeny->Virion Letermovir Letermovir (Dihydroquinazoline derivative) Letermovir->Terminase Inhibits

Caption: Inhibition of CMV terminase complex by Letermovir.

Conclusion

This compound and its derivatives are valuable precursors in the synthesis of a diverse range of antiviral agents. Their incorporation into heterocyclic scaffolds such as quinolines, indoles, and dihydroquinazolines has led to the discovery of potent inhibitors of various viruses, including CMV, Dengue virus, and HIV. The synthetic protocols and biological data presented herein underscore the importance of these building blocks in the ongoing search for novel and effective antiviral therapies. Further exploration of structure-activity relationships of methoxy-substituted aniline derivatives will undoubtedly pave the way for the development of next-generation antiviral drugs.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are crucial chemical intermediates in the manufacturing of a wide array of products, including dyes, polymers, pharmaceuticals, and agrochemicals.[1][2] Given their widespread industrial use and potential toxicity, sensitive and accurate analytical methods are required for their quantification in various matrices.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique extensively employed for the separation and analysis of aniline compounds.[2][4] This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of aniline and its derivatives.

Principle of Separation

Reversed-phase HPLC is the most common method for the separation of aniline and its derivatives.[2] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water with methanol or acetonitrile).[1][2] The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. Less polar (more hydrophobic) aniline derivatives will have a stronger interaction with the nonpolar stationary phase and will elute later than more polar derivatives.[2] The composition of the mobile phase, including the organic modifier content and pH, can be adjusted to optimize the separation.[2][4]

Experimental Protocols

This section outlines a general protocol for the HPLC analysis of aniline compounds. Specific conditions may need to be optimized depending on the analytes of interest and the sample matrix.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Column: A reversed-phase C18 column is commonly used. A typical configuration is 150 mm x 4.6 mm I.D. with 5 µm particles.[1] C4 columns can also be effective for specific separations.[4]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)[1]

    • Methanol (HPLC grade)[1]

    • Water (HPLC or Milli-Q grade)[1]

    • Phosphoric acid or other suitable buffer components (e.g., acetate buffer)[4][5]

    • High-purity aniline standards[1]

Preparation of Mobile Phase and Standards
  • Mobile Phase Preparation: A common mobile phase is a mixture of methanol or acetonitrile and water.[1] For instance, a 60:40 (v/v) mixture of methanol and water can be effective.[1] For some applications, a buffered mobile phase is necessary to control the pH and improve peak shape. A mobile phase of methanol/acetate buffer (10 mM, pH 5) (60:40, v/v) has been shown to yield good results.[4] All mobile phases should be filtered through a 0.45 µm filter and degassed prior to use.[1]

  • Standard Solution Preparation: Prepare a stock solution of each aniline standard in methanol or the mobile phase. Create a series of working standards by diluting the stock solutions to cover the desired concentration range for calibration.

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Liquid Samples (e.g., Wastewater): Samples may require filtration to remove particulate matter. For trace analysis, a pre-concentration step such as solid-phase extraction (SPE) may be necessary.[3][6]

  • For Solid Samples: A suitable extraction method should be developed to isolate the aniline compounds from the sample matrix. The extract is then dissolved in the mobile phase.

HPLC Method Parameters

The following table summarizes typical starting conditions for the HPLC analysis of aniline compounds.

ParameterRecommended Condition
ColumnC18, 150 mm x 4.6 mm, 5 µm
Mobile PhaseMethanol:Water (60:40, v/v)[1] or Methanol:Acetate Buffer (10 mM, pH 5) (60:40, v/v)[4]
Flow Rate1.0 mL/min[4]
Column Temperature30 °C[7]
Detection Wavelength254 nm or 270 nm[4]
Injection Volume10 µL
Data Analysis and Quantification
  • Peak Identification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the analytical standards.[1]

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the standards against their known concentrations.[1]

  • Quantification: Use the linear regression equation from the calibration curve to determine the concentration of aniline compounds in the samples.[1]

Data Presentation

The following tables provide a summary of typical quantitative data for the HPLC analysis of selected aniline compounds.

Table 1: Chromatographic Performance for Aniline and its Degradation Products

Conditions: C4 column; Mobile Phase: MeOH/acetate buffer (10 mM, pH 5) (60:40, v/v); Flow Rate: 1 mL/min; Detection: 270 nm.[4]

CompoundRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (R²)Limit of Quantification (µg/mL)
o-aminophenol-2.0 - 600.9987 - 0.99990.0778 - 0.2073
m-aminophenol-2.0 - 600.9987 - 0.99990.0778 - 0.2073
p-aminophenol-2.0 - 600.9987 - 0.99990.0778 - 0.2073
Phenol-2.0 - 600.9987 - 0.99990.0778 - 0.2073
Aniline-2.0 - 600.9987 - 0.99990.0778 - 0.2073

Table 2: Chromatographic Data for Aniline and N-methylaniline in Indigo

Conditions: Eluent: Acetonitrile-Water; Column Temperature: 30°C; Flow Rate: 0.7 mL/min; Detection: 190 nm.[7]

CompoundRetention Time (min)Linearity Range (% w/w in indigo)Correlation Coefficient (R²)
Aniline4.940.010 - 1.5> 0.999
N-methylaniline5.760.010 - 1.5> 0.999

Method Validation

The developed HPLC method should be validated to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.999 is generally considered acceptable.[7]

  • Accuracy: The closeness of the test results to the true value. This can be assessed by recovery studies in spiked samples. Recoveries for aniline and its degradation products in water have been reported to range from 87.51% to 101.35%.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Relative standard deviations for the analysis of aniline compounds in water have been shown to be between 0.31% and 1.62%.[4]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOQs for aniline and its degradation products have been reported to be in the range of 0.0778 to 0.2073 µg/mL.[4]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the HPLC analysis of aniline compounds.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Extraction/Filtration) Injection Sample/Standard Injection Sample_Prep->Injection Standard_Prep Standard Preparation (Stock & Working Solutions) Standard_Prep->Injection Calibration_Curve Construct Calibration Curve Standard_Prep->Calibration_Curve Mobile_Phase_Prep Mobile Phase Preparation (Mixing, Filtering, Degassing) HPLC_System HPLC System Setup (Column, Method Parameters) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantify Analytes Peak_Integration->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of aniline compounds.

Method_Validation_Logic cluster_validation Method Validation Parameters Developed_Method Developed HPLC Method Specificity Specificity (No Interference) Developed_Method->Specificity Linearity Linearity (R² > 0.999) Developed_Method->Linearity Accuracy Accuracy (Recovery %) Developed_Method->Accuracy Precision Precision (RSD %) Developed_Method->Precision LOQ LOQ (Sensitivity) Developed_Method->LOQ Validated_Method Validated Analytical Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOQ->Validated_Method

Caption: Logical relationship of method validation parameters.

References

Application Notes and Protocols for 3-Methoxy-N-methylaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Methoxy-N-methylaniline as a specialized solvent and acid acceptor in organic synthesis. Detailed protocols, quantitative data, and workflow visualizations are presented to guide researchers in leveraging the unique properties of this reagent for applications in pharmaceutical and materials science research.

Physicochemical Properties

This compound, also known as N-Methyl-m-anisidine, is a substituted aniline featuring a methoxy group at the meta position and a methyl group on the nitrogen atom. These structural features impart a unique combination of properties, including a high boiling point and moderate basicity, making it a suitable candidate for specific applications in organic synthesis.

PropertyValueReference
CAS Number 14318-66-2
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Boiling Point 239-240 °C[1]
Density 1.049 g/mL at 25 °C[1]
Refractive Index n20/D 1.5690[1]

Application as a High-Boiling Point Solvent

With a boiling point of 239-240 °C, this compound can serve as a high-boiling point solvent for reactions requiring elevated temperatures. Its ability to dissolve a range of organic compounds, coupled with its thermal stability, makes it a viable alternative to other high-boiling solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in certain contexts, particularly when a mildly basic environment is also desired.

Logical Workflow for Solvent Application

The decision to use this compound as a solvent is typically driven by the need for high reaction temperatures and its compatibility with the reaction chemistry.

G cluster_0 Solvent Selection Workflow Start Start High_Temp_Req High Temperature Required (>200 °C)? Start->High_Temp_Req Alternative_Solvent Select Alternative High-Boiling Solvent High_Temp_Req->Alternative_Solvent No Reaction_Compatibility Is Mild Basicity Tolerated/Beneficial? High_Temp_Req->Reaction_Compatibility Yes Use_3MNMA Consider this compound as Solvent Reaction_Compatibility->Use_3MNMA Yes Reaction_Compatibility->Alternative_Solvent No

Workflow for considering this compound as a solvent.

Application as an Acid Acceptor (Acid Scavenger)

In reactions that generate acidic byproducts, such as acylations or the synthesis of certain heterocyclic compounds, an acid acceptor is often required to neutralize the acid and drive the reaction to completion. This compound can function as a "proton sponge" or acid scavenger. Its moderate basicity is sufficient to neutralize common acidic byproducts like HCl or HBr, while its steric hindrance around the nitrogen atom can, in some cases, reduce its propensity to act as a nucleophile and participate in undesired side reactions. This is particularly advantageous in syntheses where more common, smaller amine bases like triethylamine or pyridine might lead to side product formation.

General Experimental Protocol for Use as an Acid Acceptor in Acylation

This protocol describes a general procedure for the N-acylation of a primary or secondary amine using an acyl chloride, with this compound serving as the acid scavenger.

Materials:

  • Amine substrate (1.0 eq)

  • Acyl chloride (1.1 eq)

  • This compound (1.2 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Magnetic stirrer and appropriate glassware

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the amine substrate and the anhydrous solvent.

  • Add this compound to the solution and stir until fully dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Note: The stoichiometry of the acyl chloride and this compound, as well as the reaction time and temperature, may need to be optimized for specific substrates.

Signaling Pathway Analogy for Acid Scavenging

The role of this compound as an acid acceptor can be conceptually visualized as a signaling pathway where the generation of an acid triggers its neutralization, allowing the primary reaction to proceed.

G cluster_1 Acid Scavenging Mechanism Reactants Reactants (e.g., Amine + Acyl Chloride) Reaction Acylation Reaction Reactants->Reaction Product Desired Product (Amide) Reaction->Product Acid_Byproduct Acid Byproduct (e.g., HCl) Reaction->Acid_Byproduct generates Neutralization Neutralization Acid_Byproduct->Neutralization Base This compound (Acid Acceptor) Base->Neutralization Salt Amine Salt Neutralization->Salt

Conceptual flow of acid scavenging by this compound.

Applications in Drug Development and Agrochemicals

N-methylaniline and its derivatives are important intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[2] The methoxy and N-methyl substituents on the aniline ring of this compound can influence the electronic and steric properties of the molecule, making it a useful building block for creating libraries of compounds in drug discovery and agrochemical research. While specific examples in the public literature are limited, its structural motifs are present in various biologically active compounds.

Conclusion

This compound is a versatile reagent with specialized applications in organic synthesis. Its high boiling point makes it a suitable solvent for high-temperature reactions, while its moderate basicity allows it to function as an effective acid acceptor, particularly in cases where more common amine bases may interfere with the reaction. The protocols and conceptual workflows provided herein offer a foundation for researchers to explore the utility of this compound in their synthetic endeavors. As with any chemical process, optimization of reaction conditions is crucial for achieving the desired outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield of 3-Methoxy-N-methylaniline synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, focusing on identifying root causes and providing actionable solutions.

Issue 1: Low or No Product Yield

  • Symptom: Little to no formation of this compound detected by TLC, GC-MS, or NMR analysis.

  • Potential Causes & Solutions:

Potential CauseRecommended Solutions
Inactive Catalyst (Buchwald-Hartwig) - Ensure the palladium catalyst is not deactivated. Use fresh catalyst or a glovebox for catalyst handling.[1] - Consider using a pre-catalyst that is more air- and moisture-stable.
Inappropriate Base (Buchwald-Hartwig) - The choice of base is critical and substrate-dependent. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are common.[2] - For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures or longer reaction times.[2]
Poor Quality Reagents - Verify the purity of starting materials (m-anisidine, 3-bromoanisole, m-anisaldehyde). Impurities can interfere with the reaction. - Use anhydrous solvents, as water can deactivate catalysts and reagents.
Suboptimal Reaction Temperature - For Eschweiler-Clarke reactions, heating is typically required (around 80-100°C).[3][4] - Buchwald-Hartwig aminations are often run at elevated temperatures (80-120°C).[2] Optimize the temperature for your specific catalyst and ligand system.
Insufficient Reaction Time - Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider extending the reaction time.

Issue 2: Formation of Side Products

  • Symptom: Presence of significant impurities alongside the desired product in the crude reaction mixture.

Common Side ProductIdentificationPrevention & Removal
3-Methoxy-N,N-dimethylaniline (Over-methylation) Higher Rf on TLC than the desired product. Detectable by GC-MS (higher molecular weight). A common side product in Eschweiler-Clarke reactions.[5]- Prevention: Use a controlled stoichiometry of the methylating agent (formaldehyde or other sources). Avoid large excesses.[5] - Removal: Careful column chromatography can separate the di-methylated product from the mono-methylated product.[6]
Unreacted m-Anisidine or 3-Bromoanisole Lower Rf on TLC for m-anisidine. Detectable by GC-MS or NMR.- Prevention: Ensure the reaction goes to completion by optimizing reaction time and temperature. Use a slight excess of the other reactant. - Removal: Can be removed by column chromatography or an acidic wash to extract the basic aniline starting material.
Hydrodehalogenation Product (3-Methoxyanisole) (Buchwald-Hartwig) Formation of anisole from 3-bromoanisole.- This can be a side reaction in palladium-catalyzed couplings.[7] Optimizing the ligand and reaction conditions can minimize this pathway.

Issue 3: Product Purification Challenges

  • Symptom: Difficulty in obtaining pure this compound after workup and purification.

  • Potential Causes & Solutions:

    • Co-elution of Impurities: If impurities have similar polarity to the product, separation by column chromatography can be difficult.

      • Solution: Optimize the solvent system for column chromatography. A gradient elution of hexane/ethyl acetate is often effective for aniline derivatives.[6] Consider using a different stationary phase if silica gel is not providing adequate separation.

    • Product Degradation: Anilines can be susceptible to oxidation, leading to discoloration (yellowing or browning) of the product.[6]

      • Solution: Perform workup and purification steps quickly. Store the purified product under an inert atmosphere (nitrogen or argon) and protect it from light. If discoloration occurs, the product can sometimes be repurified by distillation or chromatography.[6]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for preparing this compound?

A1: The choice of synthetic route depends on the available starting materials, scale, and desired purity.

  • Eschweiler-Clarke Reaction: This is a classical and often high-yielding method for N-methylation of primary and secondary amines using formaldehyde and formic acid.[3][4] It is a cost-effective one-pot procedure. However, it can be prone to over-methylation to form the tertiary amine.[5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[7] It offers excellent functional group tolerance and can provide high yields, but requires an aryl halide starting material and often expensive catalysts and ligands.

  • Reductive Amination: This method involves the reaction of m-anisaldehyde with methylamine to form an imine, which is then reduced in situ to the desired secondary amine. This can be a high-yielding and selective method.

Q2: How can I minimize the formation of the N,N-dimethylated byproduct in the Eschweiler-Clarke reaction?

A2: To favor mono-methylation, you can try the following:

  • Control Stoichiometry: Carefully control the molar ratio of formaldehyde and formic acid to the starting m-anisidine. Using a smaller excess of the methylating reagents can reduce the rate of the second methylation.[5]

  • Reaction Time: Monitor the reaction closely and stop it once the formation of the desired mono-methylated product is maximized, before significant amounts of the di-methylated product are formed.

Q3: My this compound product is a dark oil. Is it impure?

A3: While pure this compound is typically a yellow to brown liquid, a dark color can indicate the presence of oxidized impurities.[8] The purity should be assessed by analytical techniques such as NMR, GC-MS, or HPLC. If significant impurities are detected, purification by vacuum distillation or column chromatography is recommended.[6]

Q4: What are the key safety precautions for the synthesis of this compound?

A4:

  • Anilines and their derivatives are toxic and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Methylating agents such as formaldehyde and dimethyl sulfate are toxic and should be handled with care.

  • Palladium catalysts and phosphine ligands can be air-sensitive and pyrophoric; handle them under an inert atmosphere.

Data Presentation

Table 1: Comparison of Reaction Conditions for Eschweiler-Clarke Synthesis of N-Methylanilines

Starting AmineFormaldehyde (eq.)Formic Acid (eq.)Temperature (°C)Time (h)Yield (%)Reference
Ethylenediamine58.4Reflux598[9]
Aniline1.2-120989 (selectivity for mono-methylation: 97%)[4]
Secondary Amines8-Preheated oil bath4Good to excellent

Table 2: Optimization of Buchwald-Hartwig Amination Parameters (General)

ParameterVariationEffect on YieldConsiderations
Catalyst Pd₂(dba)₃, Pd(OAc)₂Can significantly impact yield.Pre-catalysts can offer better stability and activity.
Ligand Buchwald or Hartwig ligands (e.g., XPhos, SPhos)Ligand choice is crucial for efficiency and substrate scope.Sterically hindered ligands often improve reductive elimination.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong bases are often required, but weaker bases can be used for sensitive substrates.[2]The solubility and strength of the base affect the reaction rate.[2]
Solvent Toluene, Dioxane, THFCan influence catalyst solubility and reaction rate.Anhydrous conditions are essential.
Temperature 80 - 120 °CHigher temperatures generally increase the reaction rate.Optimize to balance reaction rate and potential side reactions.

Experimental Protocols

Protocol 1: Eschweiler-Clarke Synthesis of this compound from m-Anisidine

This protocol is a general procedure for the N-methylation of anilines and should be optimized for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add m-anisidine (1.0 eq).

  • Reagent Addition: Slowly add formic acid (e.g., 8.4 eq) to the flask.[9] Then, add an aqueous solution of formaldehyde (e.g., 5.0 eq).[9]

  • Reaction: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 5-10 hours.[9] Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Make the solution basic by carefully adding a saturated aqueous solution of sodium hydroxide or potassium hydroxide until the pH is >10.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromoanisole with Methylamine

This is a general protocol and specific conditions will depend on the chosen catalyst and ligand.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., a Buchwald or Hartwig ligand, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq).

  • Reagent Addition: Add 3-bromoanisole (1.0 eq) and a solution of methylamine in a suitable anhydrous solvent (e.g., THF or toluene).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Routes cluster_workup Work-up & Purification cluster_product Final Product start_anisidine m-Anisidine eschweiler Eschweiler-Clarke (Formaldehyde, Formic Acid) start_anisidine->eschweiler start_bromoanisole 3-Bromoanisole buchwald Buchwald-Hartwig (Methylamine, Pd Catalyst, Base) start_bromoanisole->buchwald start_anisaldehyde m-Anisaldehyde reductive Reductive Amination (Methylamine, Reducing Agent) start_anisaldehyde->reductive workup Aqueous Work-up (Basification & Extraction) eschweiler->workup buchwald->workup reductive->workup purification Purification (Column Chromatography or Distillation) workup->purification product This compound purification->product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Product Loss During Work-up start->cause3 solution1a Optimize Temperature & Time cause1->solution1a solution1b Check Reagent Quality cause1->solution1b solution1c Optimize Catalyst/Base cause1->solution1c solution2a Control Stoichiometry cause2->solution2a solution2b Modify Reaction Conditions cause2->solution2b solution3a Optimize Extraction pH cause3->solution3a solution3b Careful Purification cause3->solution3b

References

Technical Support Center: Purification of Crude 3-Methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of crude 3-Methoxy-N-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Common impurities in crude this compound typically include:

  • Unreacted starting materials: Such as 3-methoxyaniline.

  • Over-methylated product: N,N-dimethyl-3-methoxyaniline is a frequent byproduct of N-methylation reactions.[1]

  • Oxidation products: Anilines are susceptible to air and light, leading to the formation of colored impurities and polymeric materials, often causing a yellow to brown discoloration.[1]

  • Residual reagents and solvents: Depending on the synthetic route, residual reagents and solvents may be present.

Q2: My crude this compound is dark-colored. What is the cause and how can I remove the color?

The dark color is typically due to oxidation of the aniline functional group. Exposure to air and light can accelerate this process, forming colored polymeric byproducts.[1] To remove these colored impurities, the following methods are effective:

  • Vacuum Distillation: This is a highly effective method for separating the desired liquid product from non-volatile colored polymers and other high-boiling impurities.

  • Column Chromatography: Silica gel chromatography can separate the colored impurities from the product.

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. However, this may lead to some product loss.

Q3: Which purification method is most suitable for my scale and purity requirements?

The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the experiment. The following table provides a comparison of common methods:

Purification MethodImpurities RemovedAdvantagesDisadvantages
Vacuum Distillation High-boiling impurities, colored polymers, non-volatile salts.[1]Fast and efficient for removing non-volatile impurities on a larger scale.Not effective for separating compounds with similar boiling points, such as the starting material or over-methylated product.
Column Chromatography Starting materials, over-methylated products, and other closely related impurities.[1]High resolution for separating complex mixtures, yielding very pure product.Can be time-consuming, requires larger volumes of solvent, and may be less practical for very large scales.
Acid-Base Extraction Neutral and acidic/basic impurities.Good for removing impurities with different acid-base properties.May not be effective for separating impurities with similar pKa values, like other aniline derivatives.
Recrystallization Impurities with different solubility profiles.Can yield very pure crystalline material if the compound is a solid or can be converted to a solid salt.Finding a suitable solvent can be challenging, and there is a potential for product loss in the mother liquor. This compound is a liquid at room temperature, so this method would apply to a solid derivative.

Q4: How can I assess the purity of my this compound after purification?

Several analytical techniques can be used to assess the purity of your sample:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides both quantitative purity data and mass information for impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation and to ensure no degradation has occurred during purification. A ¹H NMR spectrum of pure this compound can serve as a reference.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Poor Separation in Column Chromatography

Symptom: Streaking of the product spot on TLC, broad peaks during column chromatography, or co-elution of impurities with the product.

Possible Cause: The basic nature of the aniline's nitrogen atom can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This can cause tailing and poor separation.

Solutions:

  • Use a less polar eluent system: A common starting point for aniline derivatives is a mixture of a non-polar solvent like petroleum ether (or hexane) and a slightly more polar solvent like ethyl acetate. For this compound, a system of petroleum ether:ethyl acetate (50:1) has been reported to be effective.

  • Add a basic modifier: Adding a small amount (0.5-1%) of a volatile base like triethylamine (Et₃N) to the eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape and separation.

  • Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral alumina or deactivated silica gel.

Issue 2: Low Recovery after Purification

Symptom: The yield of purified this compound is significantly lower than expected.

Possible Causes & Solutions:

Possible CauseSolution(s)
Product loss during transfers. Carefully transfer all materials between flasks. Rinse glassware with a small amount of the appropriate solvent to recover any residual product.
Incomplete elution from the chromatography column. Ensure the column is fully eluted with a more polar solvent at the end of the run to recover any strongly adsorbed product.
Decomposition on silica gel. If the compound is sensitive, minimize the time it spends on the silica gel by running the column more quickly or using a less acidic stationary phase.
Product loss during aqueous workup (acid-base extraction). Ensure the pH is sufficiently basic (pH > 10) during the final extraction step to deprotonate the aniline and transfer it to the organic layer. Perform multiple extractions with the organic solvent.
Product loss during solvent removal. This compound has a relatively high boiling point, but care should be taken during rotary evaporation, especially if a high vacuum is used. Avoid excessive heating of the water bath.
Issue 3: Product Discoloration After Purification and During Storage

Symptom: The purified, initially colorless or pale-yellow product turns yellow or brown over time.

Possible Cause: Oxidation of the aniline by atmospheric oxygen, which can be accelerated by light.

Solutions:

  • Storage under an inert atmosphere: Store the purified product under an inert gas like nitrogen or argon in a tightly sealed container.[2]

  • Protection from light: Use an amber-colored vial or store the container in a dark place.[2]

  • Refrigeration: Storing at a low temperature can slow down the rate of oxidation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude material.

1. TLC Analysis:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate using a mixture of petroleum ether and ethyl acetate. A starting ratio of 50:1 is recommended.
  • Visualize the spots under UV light (254 nm). The desired product should have an Rf value of approximately 0.3-0.5 in a suitable eluent system. Adjust the solvent polarity to achieve optimal separation from impurities.

2. Column Preparation:

  • Prepare a slurry of silica gel in the chosen eluent.
  • Pack a glass column with the slurry, ensuring an even and compact bed.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or the eluent itself.
  • Carefully load the sample onto the top of the silica gel bed.

4. Elution and Fraction Collection:

  • Begin elution with the chosen solvent system.
  • Collect fractions and monitor their composition by TLC.
  • Once the desired product has eluted, you can increase the polarity of the eluent to wash out any remaining, more polar impurities.

5. Product Isolation:

  • Combine the pure fractions containing this compound.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Vacuum Distillation

1. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are well-sealed.

2. Sample Preparation:

  • Place the crude this compound into the distillation flask with a magnetic stir bar or boiling chips to ensure smooth boiling.

3. Distillation:

  • Gradually apply vacuum to the system.
  • Gently heat the distillation flask using a heating mantle.
  • The boiling point of this compound at atmospheric pressure is 239-240 °C.[3][4] Under vacuum, the boiling point will be significantly lower. Use a boiling point nomograph or an online calculator to estimate the boiling point at your system's pressure.
  • Collect the fraction that distills at the expected temperature and pressure. Discard any initial lower-boiling fractions which may contain residual solvents or more volatile impurities.

4. Product Collection and Storage:

  • Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
  • Transfer the purified liquid to a clean, dry, and amber-colored vial for storage under an inert atmosphere.

Visualizations

experimental_workflow crude Crude this compound purity_check1 Purity Assessment (TLC, GC/MS) crude->purity_check1 is_pure Is Purity > 98%? purity_check1->is_pure pure_product Pure Product is_pure->pure_product Yes select_method Select Purification Method is_pure->select_method No distillation Vacuum Distillation select_method->distillation High-boiling/Polymeric Impurities chromatography Column Chromatography select_method->chromatography Closely Related Impurities extraction Acid-Base Extraction select_method->extraction Acidic/Basic/Neutral Impurities purity_check2 Purity Assessment (HPLC, GC/MS, NMR) distillation->purity_check2 chromatography->purity_check2 extraction->purity_check2 purity_check2->pure_product

Caption: A workflow diagram for the purification of this compound.

troubleshooting_chromatography start Poor Separation in Column Chromatography cause1 Strong interaction with silica (streaking/tailing) start->cause1 solution1a Decrease eluent polarity cause1->solution1a solution1b Add basic modifier (e.g., 0.5% Et3N) cause1->solution1b solution1c Use neutral alumina or deactivated silica cause1->solution1c

Caption: Troubleshooting guide for poor separation during column chromatography.

References

Identifying and minimizing side products in aniline methylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products during aniline methylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the N-methylation of aniline?

A1: The most common side products in the N-methylation of aniline are:

  • N,N-dimethylaniline: This is a result of over-methylation, where the initially formed N-methylaniline undergoes a second methylation.[1] The formation of N,N-dimethylaniline is a common challenge in achieving high selectivity for the mono-methylated product.[2]

  • Toluidines (C-alkylation products): These are formed through the isomerization of N-methylanilinium ions, which can occur on acidic catalysts like zeolites.[3][4] This process involves the migration of the methyl group from the nitrogen atom to the aromatic ring.

  • N-formylated products: These can arise as side products, particularly when using formic acid as the methylating agent with electron-rich anilines.[2][5]

Q2: How can I minimize the formation of N,N-dimethylaniline and improve selectivity for N-methylaniline?

A2: Several strategies can be employed to enhance the selectivity for mono-methylation:

  • Choice of Methylating Agent: Using dimethyl carbonate (DMC) with a base can provide high selectivity for mono-methylation through an in-situ protection/deprotection mechanism.[2][6]

  • Catalyst Selection: Certain catalyst systems are specifically designed for selective mono-methylation. For instance, some iridium(I) and cyclometalated ruthenium complexes have demonstrated high selectivity.[2][7][8]

  • Control of Reaction Conditions: Carefully tuning the reaction temperature and time can favor the formation of the mono-methylated product. Shorter reaction times or lower temperatures can often reduce over-methylation.[2] The molar ratio of aniline to the methylating agent is also a critical parameter to control.[4][9]

  • Continuous Flow Systems: Continuous flow reactors allow for precise control over reaction parameters, which can minimize the formation of byproducts and improve selectivity for mono-alkylation.[2][6][10]

Q3: What causes the formation of toluidines, and how can I prevent it?

A3: Toluidines are typically formed via the isomerization of N-methylanilinium ions, a reaction that is catalyzed by acidic conditions, particularly on solid acid catalysts like zeolites.[3][4] To prevent this side reaction:

  • Avoid Strongly Acidic Catalysts: If C-alkylation is a problem, consider using catalysts that are not strongly acidic.

  • Optimize Catalyst Type: The choice of catalyst is crucial. For example, studies have shown that on basic zeolites, the formation of toluidines is suppressed.[3][4] Homogeneous catalysts, such as certain ruthenium or iridium complexes, can also provide high selectivity for N-methylation without promoting C-alkylation.[7][8]

Q4: My reaction is producing N-formylated aniline instead of the desired N-methylated product. What should I do?

A4: The formation of N-formylated products is a known side reaction, especially when using formic acid as a C1 source with electron-rich anilines.[2][5] To mitigate this:

  • Alternative Methylating Agents: Consider using other methylating agents such as methanol, dimethyl sulfate, or dimethyl carbonate, which are less prone to forming formylated byproducts.[6][11]

  • Catalyst and Reaction Condition Optimization: The choice of catalyst and reaction conditions can influence the reaction pathway. Some catalytic systems are designed to favor the reductive methylation pathway over formylation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low conversion of aniline Inactive Catalyst: The catalyst may be poisoned or not activated properly.* Ensure proper catalyst handling and activation procedures are followed. * Consider screening different catalysts known for aniline methylation (e.g., Ru, Ir, Cu-based).[8][12][13]
Incorrect Base: The choice and amount of base can be critical for catalyst activity.* Verify the correct base and its concentration as specified in the protocol. Some reactions require a strong base (e.g., KOtBu), while others use weaker bases (e.g., Cs₂CO₃, NaOH).[2][7][8]
Solvent Effects: The solvent can influence catalyst activity and substrate solubility.* Ensure the solvent is appropriate for the chosen catalytic system. Polar solvents can sometimes inhibit reactions on certain catalysts.[2]
Significant formation of N,N-dimethylaniline Over-methylation: The reaction conditions favor di-methylation.* Reduce the reaction time and/or temperature.[2] * Adjust the stoichiometry to use a lower molar ratio of the methylating agent to aniline. * Switch to a more selective methylating agent like dimethyl carbonate (DMC).[2][6] * Employ a catalyst system known for high mono-methylation selectivity.[7][8]
Presence of toluidines in the product mixture C-alkylation: The catalyst or reaction conditions promote the isomerization of the N-methyl group to the aromatic ring.* Avoid using strongly acidic catalysts like certain zeolites.[3][4] * Consider using a basic or neutral catalyst system.
Discoloration of the final product (yellow to brown) Oxidation Products: Aniline and its derivatives can oxidize over time when exposed to air and light, forming colored impurities.[1]* Purify the product using vacuum distillation, column chromatography, or recrystallization.[1] * Store the purified product under an inert atmosphere and protected from light.
Difficulty in separating N-methylaniline from aniline and N,N-dimethylaniline Similar Physical Properties: These compounds often have close boiling points, making simple distillation challenging.* Chemical Separation: Use a method like the Hinsberg test, where treatment with phenylsulfonyl chloride in the presence of a base will result in different products for the primary, secondary, and tertiary amines, allowing for separation.[14] * Chromatography: Utilize column chromatography with an optimized solvent system for better separation.[1] * Fractional Distillation under Vacuum: Careful fractional distillation under reduced pressure can improve separation.[11]

Data Presentation

Table 1: Comparison of Different Catalytic Systems for N-methylation of Aniline with Methanol

Catalyst SystemBaseTemperature (°C)Time (h)Aniline Conversion (%)N-methylaniline Selectivity (%)N,N-dimethylaniline Selectivity (%)Reference
Iridium(I) ComplexesCs₂CO₃1105>301000[7]
Cyclometalated RutheniumNaOH6022>95High (not quantified)Low (not quantified)[8]
(DPEPhos)RuCl₂PPh₃Cs₂CO₃1401295-97 (for derivatives)High (not quantified)Not reported[12]
Skeletal Cu-basedNone reportedTunableNot specifiedHighTunableTunable[13]
Zeolite βNone240-250Continuous>99<10>86[15]

Experimental Protocols

Protocol 1: Selective Mono-N-methylation using an Iridium(I) Catalyst

This protocol is adapted from a study on N-methylation of amines with methanol catalyzed by Iridium(I) complexes.[7]

  • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add the iridium catalyst (1.0 mol %), aniline (0.5 mmol), and cesium carbonate (Cs₂CO₃, 50 mol %).

  • Solvent Addition: Add methanol (1.5 mL) to the Schlenk tube.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 5 hours.

  • Work-up and Analysis: After cooling to room temperature, take an aliquot of the reaction mixture and analyze it by gas chromatography (GC) using an internal standard (e.g., mesitylene) to determine the conversion of aniline and the selectivity for N-methylaniline.

  • Purification: If required, the product can be purified by column chromatography on silica gel.

Protocol 2: Purification of N-methylaniline by Vacuum Distillation

This is a general procedure for the purification of N-methylaniline to remove non-volatile impurities and colored byproducts.[1]

  • Apparatus Setup: Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place the crude N-methylaniline into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Vacuum Application: Gradually apply a vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of N-methylaniline at the applied pressure. Discard the initial and final fractions, which may contain more volatile or less volatile impurities, respectively.

Visualizations

Aniline_Methylation_Pathways Aniline Aniline NMA N-methylaniline (Desired Product) Aniline->NMA + CH₃ source NMA_ion N-methylanilinium ion Aniline->NMA_ion + H⁺ DMA N,N-dimethylaniline (Over-methylation) NMA->DMA + CH₃ source Toluidines Toluidines (C-alkylation) NMA_ion->Toluidines Isomerization (Acidic Catalyst)

Caption: Reaction pathways in aniline methylation.

Troubleshooting_Workflow Start Start: Aniline Methylation Experiment Analyze Analyze Product Mixture (e.g., GC, TLC) Start->Analyze Desired High Yield & Selectivity? Analyze->Desired End End: Successful Reaction Desired->End Yes Identify Identify Major Side Product(s) Desired->Identify No DMA Side Product: N,N-dimethylaniline Identify->DMA Over-methylation Toluidine Side Product: Toluidine Identify->Toluidine C-alkylation Other Other Issues (e.g., low conversion) Identify->Other Other ActionDMA Action: - Reduce reaction time/temp - Adjust stoichiometry - Change catalyst/reagent DMA->ActionDMA ActionToluidine Action: - Avoid acidic catalysts - Use basic/neutral catalyst Toluidine->ActionToluidine ActionOther Action: - Check catalyst activity - Verify base/solvent Other->ActionOther ActionDMA->Analyze Re-run Experiment ActionToluidine->Analyze Re-run Experiment ActionOther->Analyze Re-run Experiment

Caption: Troubleshooting workflow for aniline methylation.

References

Common challenges in handling and storing substituted anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Substituted Anilines. This resource is designed for researchers, scientists, and drug development professionals to provide essential information on the common challenges associated with the handling and storage of substituted anilines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability, purity, and safe use of these compounds in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my freshly purified, colorless substituted aniline turning yellow or brown over time?

Q2: What are the ideal storage conditions to maintain the purity and stability of substituted anilines?

A2: To minimize degradation, substituted anilines should be stored in a cool, dry, and dark place.[5][6] The recommended practice is to store them in tightly sealed, amber glass containers under an inert atmosphere (e.g., nitrogen or argon) to protect them from light and air.[5][7] For optimal stability, storage at 4°C (refrigerated) and a neutral pH of 7 has been found to be most effective.[3] Containers should always be stored upright and below eye level in a designated chemical storage cabinet.[5]

Q3: Are there any materials I should avoid when handling or storing substituted anilines?

A3: Yes. Substituted anilines can be corrosive to certain materials. You should avoid using copper, brass, or other copper alloys in any equipment that will come into contact with them.[8] Aniline can also attack some plastics; therefore, storage in glass containers is recommended.[9] Furthermore, anilines are incompatible with strong oxidizing agents (like peroxides, nitrates, and perchlorates), strong acids, and certain metals like zinc and aluminum.[3][5][6]

Q4: What personal protective equipment (PPE) is required when handling substituted anilines?

A4: Due to their toxicity via skin absorption and inhalation, proper PPE is crucial.[3][10] All work should be conducted in a certified laboratory chemical fume hood.[5] Recommended PPE includes:

  • Gloves: Butyl, neoprene, or Viton gloves are recommended. Nitrile gloves offer poor protection and are generally not recommended for prolonged use with aniline.[5] If using nitrile, double-gloving and frequent changes are necessary.[5]

  • Eye Protection: Chemical splash goggles are mandatory.[5]

  • Lab Coat: A fully buttoned lab coat should be worn.[5]

  • Respiratory Protection: May be necessary depending on the concentration and scale of the experiment.[5]

Q5: How does the substituent on the aniline ring affect its stability and basicity?

A5: The electronic properties of the substituent significantly impact the aniline's characteristics.

  • Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the nitrogen atom, making the aniline more basic (higher pKa) and often more susceptible to oxidation.[11][12]

Troubleshooting Guides

Issue 1: Discoloration and Impurity Formation

Your sample of a substituted aniline, which was initially a pure, colorless liquid or solid, has developed a dark brown or reddish color and shows new spots on a TLC plate.

Troubleshooting Workflow: Sample Discoloration

G start Substituted Aniline Sample has Discolored q1 Was the sample exposed to air or light? start->q1 cause1 Cause: Oxidation Anilines are sensitive to air and light, leading to colored oxidation products. q1->cause1 Yes q2 Was the sample stored under acidic or basic conditions? q1->q2 No sol1 Solution: 1. Re-purify the sample (distillation or chromatography). 2. Store under inert gas (N2 or Ar) in an amber vial. 3. Store in a cool, dark place (refrigerator). cause1->sol1 end_node Purity Restored & Maintained sol1->end_node cause2 Cause: pH Instability Extreme pH can catalyze degradation or polymerization. q2->cause2 Yes q2->end_node No (Consider other contamination) sol2 Solution: 1. Neutralize solutions for storage if possible. 2. Store at pH 7 for best stability. cause2->sol2 sol2->end_node

Caption: Troubleshooting logic for discolored substituted aniline samples.

Issue 2: Inconsistent Reaction Outcomes

You are performing a reaction (e.g., acylation, halogenation) with a substituted aniline and observing variable yields, multiple unexpected byproducts, or the formation of a tar-like substance.

Potential Causes & Solutions:

  • Cause: Purity of the Aniline Starting Material.

    • Explanation: The presence of oxidized impurities in your aniline can interfere with the reaction, leading to side products or lower yields.[7]

    • Solution: Ensure your aniline starting material is pure and colorless before use.[7] If it has discolored, purify it by distillation, recrystallization, or column chromatography.

  • Cause: High Reactivity Leading to Multiple Products.

    • Explanation: The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack, which can lead to poly-substitution (e.g., polyhalogenation).[7][13]

    • Solution: To control reactivity and achieve selective substitution (e.g., mono-halogenation), protect the amino group. Acetylation to form an acetanilide is a common strategy to moderate the ring's reactivity, after which the protecting group can be removed.[7]

  • Cause: Oxidation During the Reaction.

    • Explanation: Dark discoloration and tar formation during a reaction, especially under acidic conditions, often indicate oxidation of the aniline.[7]

    • Solution: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent air oxidation.[7] Using a protecting group on the amine can also make the substrate less prone to oxidation.[7]

Data Presentation

Table 1: Influence of Substituents on Basicity of para-Substituted Anilines

The basicity of a substituted aniline, indicated by its pKa value, is strongly influenced by the electronic nature of the substituent on the aromatic ring.[12] This relationship is critical for predicting reactivity and selecting appropriate reaction conditions.

Substituent (para-)Hammett Constant (σp)pKaEffect on Basicity
-NH₂-0.666.08Electron Donating
-OCH₃-0.275.34Electron Donating
-CH₃-0.175.08Electron Donating
-H0.004.60Reference
-Cl0.233.98Electron Withdrawing
-Br0.233.91Electron Withdrawing
-CN0.661.74Electron Withdrawing
-NO₂0.781.00Electron Withdrawing
(Data sourced from[12])

Experimental Protocols

Protocol 1: General Procedure for Purity and Stability Analysis by HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (RP-HPLC) method to assess the purity of a substituted aniline and monitor its degradation over time.[14]

Experimental Workflow: HPLC Stability Test

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) prep2 Create 'Time Zero' Sample (Dilute stock to working concentration) prep1->prep2 prep3 Store Stock Solution (Under desired stress conditions: light, heat, etc.) prep1->prep3 analysis1 Inject 'Time Zero' Sample prep2->analysis1 analysis3 Take Aliquots from Stock at Timestamps (e.g., 24h, 48h, 1 week) prep3->analysis3 analysis2 Acquire Chromatogram analysis1->analysis2 data1 Integrate Peak Areas analysis2->data1 analysis4 Inject Timed Samples analysis3->analysis4 analysis4->data1 data2 Calculate Purity (% Area) for Main Peak data1->data2 data3 Identify & Quantify Degradation Products data2->data3 data4 Plot % Purity vs. Time data3->data4 end_node Stability Profile Determined data4->end_node start Begin Stability Study start->prep1

Caption: Workflow for a typical HPLC-based stability study of a substituted aniline.

1. Objective: To quantify the purity of a substituted aniline and identify the formation of degradation products under specific storage or stress conditions.

2. Materials & Equipment:

  • Substituted aniline sample

  • HPLC-grade acetonitrile and water

  • HPLC-grade formic acid or other modifier

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions (Example): [14]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (or λmax of the specific aniline)

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

4. Procedure:

  • Sample Preparation: Accurately prepare a stock solution of the substituted aniline (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Time Zero (T=0) Analysis: Immediately dilute the stock solution to a working concentration (e.g., 100 µg/mL) and inject it into the HPLC system to obtain the initial purity profile.

  • Stability Study: Store the stock solution under the desired test conditions (e.g., 40°C, ambient light, protected from light).

  • Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 7 days, 1 month), withdraw an aliquot of the stock solution, dilute it to the working concentration, and inject it into the HPLC.

  • Data Analysis: For each chromatogram, calculate the area percentage of the main peak relative to the total area of all peaks. A decrease in the main peak's area percentage and the appearance of new peaks indicate degradation.

References

Technical Support Center: Improving the Selectivity of N-Methylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists, researchers, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during N-methylation reactions, with a focus on improving selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in N-methylation of primary amines, and how can it be addressed?

A1: The primary challenge in the N-methylation of primary amines is preventing overalkylation, which leads to the formation of undesired tertiary amines and quaternary ammonium salts.[1][2][3] Achieving mono-N-methylation with high selectivity is a significant hurdle because the secondary amine product is often more nucleophilic than the starting primary amine.

Several strategies can be employed to improve mono-methylation selectivity:

  • Choice of Methylating Agent: Utilizing less reactive methylating agents can favor mono-methylation. For instance, dimethyl carbonate (DMC) is often a good choice for high mono-methylation selectivity.[4]

  • Reaction Conditions: Careful optimization of reaction parameters such as temperature, reaction time, and stoichiometry is crucial.[3] Lowering the temperature or reducing the reaction time can sometimes favor the mono-methylated product.

  • Catalyst Systems: Specific catalyst systems have been developed to enhance mono-methylation selectivity. For example, certain iridium(I) complexes have demonstrated high selectivity for the mono-N-methylation of anilines using methanol.[4]

  • Continuous Flow Systems: Continuous flow reactors provide precise control over reaction conditions, which can minimize the formation of byproducts and improve selectivity for mono-alkylation.[4]

Q2: How can I improve the regioselectivity of N-methylation in molecules with multiple nitrogen atoms, such as unsymmetrically substituted pyrazoles?

A2: Controlling regioselectivity in molecules with multiple nitrogen atoms, like pyrazoles, is a significant challenge as methylation can occur at different nitrogen sites.[5] The key is to exploit the electronic and steric differences between the nitrogen atoms.

Troubleshooting Poor Regioselectivity:

  • Steric Hindrance: Introducing a bulky protecting group on one of the nitrogen atoms can sterically hinder the approach of the methylating agent, directing methylation to the less hindered nitrogen.

  • Electronic Effects: The electronic nature of substituents on the heterocyclic ring can influence the nucleophilicity of the nitrogen atoms. Electron-donating groups can enhance the nucleophilicity of a nearby nitrogen, while electron-withdrawing groups can decrease it.

  • Choice of Base and Solvent: The base and solvent system can play a critical role in regioselectivity. A strong, non-nucleophilic base can selectively deprotonate one nitrogen over another, and the polarity of the solvent can influence the reaction pathway.

Q3: I am observing the formation of N-formylated products as a side reaction. What causes this and how can it be prevented?

A3: The formation of N-formylated products is a known side reaction, particularly when using formic acid or methanol as the methylating agent, especially with electron-rich anilines.[4] This occurs through a competing reaction pathway where the amine is formylated instead of methylated.

Solutions to Prevent N-Formylation:

  • Alternative Methylating Agents: Switching to a methylating agent that does not have a formyl precursor, such as methyl iodide or dimethyl sulfate, can eliminate this side reaction. However, these reagents are more hazardous.[6][7]

  • Reaction Condition Optimization: Adjusting the reaction conditions, such as temperature and the choice of catalyst, can favor the desired methylation pathway.

Troubleshooting Guides

Problem 1: Low Yield and/or Incomplete Reaction

Potential Cause Suggested Solution
Low Reactivity of the Substrate For substrates with electron-withdrawing groups that decrease nucleophilicity, consider increasing the reaction temperature, using a more reactive methylating agent, or employing a stronger base.[5]
Poor Quality or Decomposed Reagents Use fresh or purified reagents. Methylating agents like methyl iodide can degrade over time. Ensure solvents are anhydrous, as water can quench the base and hydrolyze the methylating agent.[5]
Incorrect Base The choice and amount of base are critical. Some reactions require a strong base like potassium tert-butoxide (KOtBu), while others work with weaker bases like cesium carbonate (Cs₂CO₃).[4] Ensure the correct base and stoichiometry are used.
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact the reaction. In some cases, a polar solvent can inhibit the reaction by competing for catalyst active sites.[4] Experiment with different solvents to find the optimal medium.

Problem 2: Poor Selectivity (Mono- vs. Di-methylation)

Potential Cause Suggested Solution
Overly Reactive Methylating Agent Use a less reactive methylating agent like dimethyl carbonate (DMC) which can offer high selectivity for mono-methylation.[4]
Sub-optimal Reaction Conditions Fine-tune the reaction temperature and time. Shorter reaction times or lower temperatures may favor the formation of the mono-methylated product.[4]
Inappropriate Catalyst Employ a catalyst system known for selective mono-methylation. For example, specific iridium(I) complexes have shown high selectivity with anilines and methanol.[4][8]
High Concentration Running the reaction at a lower concentration can sometimes disfavor the second methylation step.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-N-Methylation of Anilines using Methanol and an Iridium Catalyst

This protocol is based on methodologies demonstrating high selectivity for mono-N-methylation of aromatic amines.[8]

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aniline substrate (0.5 mmol), cesium carbonate (Cs₂CO₃, 0.25 mmol, 50 mol%), and the iridium catalyst (e.g., an N-heterocyclic carbene iridium complex, 1 mol%).

  • Solvent Addition: Add anhydrous methanol (1.5 mL) to the reaction mixture.

  • Reaction: Seal the tube and heat the reaction mixture at 120 °C for the specified time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the mono-N-methylated product.

Visual Guides

troubleshooting_workflow start N-Methylation Reaction Issue issue Identify Primary Issue start->issue low_yield Low Yield / Incomplete Reaction issue->low_yield Low Conversion poor_selectivity Poor Selectivity issue->poor_selectivity Mixture of Products side_products Side Product Formation issue->side_products Unexpected Products cause_yield Check Potential Causes low_yield->cause_yield cause_selectivity Check Potential Causes poor_selectivity->cause_selectivity cause_side Identify Side Product side_products->cause_side reagents Reagent Quality/Activity cause_yield->reagents Reagents conditions_yield Reaction Conditions (Temp, Time, Base) cause_yield->conditions_yield Conditions substrate Substrate Reactivity cause_yield->substrate Substrate optimize_yield Optimize Conditions / Reagents reagents->optimize_yield conditions_yield->optimize_yield substrate->optimize_yield overalkylation Over-alkylation (di-methylation) cause_selectivity->overalkylation Mono vs. Di regioselectivity Poor Regioselectivity cause_selectivity->regioselectivity Positional Isomers optimize_selectivity Adjust Reagent / Conditions / Catalyst overalkylation->optimize_selectivity regioselectivity->optimize_selectivity formylation N-Formylation cause_side->formylation other_side Other cause_side->other_side optimize_side Change Reagent / Modify Conditions formylation->optimize_side other_side->optimize_side

Caption: Troubleshooting workflow for N-methylation reactions.

reaction_parameters cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions cluster_outputs Reaction Outcomes Substrate Substrate (Amine, Amide, etc.) Yield Yield Substrate->Yield Selectivity Selectivity (Mono- vs. Di-, Regio-) Substrate->Selectivity MethylatingAgent Methylating Agent (e.g., DMC, MeI, MeOH) MethylatingAgent->Yield MethylatingAgent->Selectivity Catalyst Catalyst (e.g., Ir, Ru, None) Catalyst->Yield Catalyst->Selectivity Base Base (e.g., Cs2CO3, KOtBu) Base->Yield Base->Selectivity Solvent Solvent Solvent->Yield Solvent->Selectivity Temperature Temperature Temperature->Yield Temperature->Selectivity Time Reaction Time Time->Yield Time->Selectivity Concentration Concentration Concentration->Yield Concentration->Selectivity

Caption: Key parameters influencing N-methylation reaction outcomes.

References

Technical Support Center: GC/MS Analysis of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC/MS) analysis of aniline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are my aniline derivative peaks broad and tailing?

Peak tailing is a common issue when analyzing polar compounds like aniline derivatives. It is often caused by unwanted interactions between the analyte and active sites within the GC system.

  • Active Sites in the Inlet or Column: The amine functional group in anilines can interact with active silanol groups in the GC inlet liner or on the column. This can be addressed by using a deactivated inlet liner and a column specifically designed for the analysis of basic compounds.[1][2][3]

  • Incorrect Injection Temperature: If the injection temperature is too low, the sample may not vaporize completely and uniformly, leading to peak broadening. Ensure the inlet temperature is set sufficiently above the boiling point of your aniline derivative.[1] For example, the boiling point of 5-Chloro-2-(propan-2-yl)aniline is approximately 243-244 °C, so the inlet temperature should be higher than this.[1]

  • Column Contamination: High boiling point residues from previous injections can accumulate at the head of the column, creating active sites.[2] Regularly trimming the first few centimeters of the column can help restore peak shape.[4]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing.[5] Diluting the sample and re-injecting may resolve the issue.[1]

Q2: I'm observing poor sensitivity and low peak areas for my aniline derivatives. What can I do to improve this?

Poor sensitivity can stem from several factors, from sample loss in the system to inefficient ionization.

  • Sample Adsorption: Active sites in the GC system can irreversibly adsorb the aniline derivatives, leading to sample loss. Consider derivatization to make the analytes less polar and more volatile.[1]

  • Inefficient Ionization (MS Detector): A dirty ion source can lead to inefficient ionization and consequently, lower signal intensity. Regular cleaning of the ion source is crucial for maintaining sensitivity.[1][3]

  • System Leaks: Leaks in the GC system can result in a loss of sample and reduced sensitivity. Performing a leak check is a critical troubleshooting step.[1][3]

  • Derivatization: For certain aniline derivatives, derivatization can significantly improve peak shape and sensitivity.[6] Acylation and silylation are common derivatization techniques.[7][8]

Q3: I am seeing unexpected or extraneous peaks in my chromatogram. What is the source of this contamination?

Extraneous peaks, often called "ghost peaks," can originate from various sources within the analytical workflow.

  • Sample Decomposition: Aniline derivatives can be thermally labile and may decompose in a hot inlet. Try lowering the inlet temperature to the minimum required for complete vaporization.[1]

  • Septum Bleed: Pieces of the septum can be introduced into the inlet during injection, leading to extraneous peaks. Use high-quality, low-bleed septa and replace them regularly.[1][9]

  • Contaminated Carrier Gas: Impurities in the carrier gas can result in a noisy baseline or ghost peaks. Ensure high-purity carrier gas is used and that gas traps are functioning correctly.[1][9]

  • Carryover from Previous Injections: Highly concentrated samples can contaminate the syringe and injection port, leading to carryover in subsequent runs. Rinsing the syringe with an appropriate solvent between injections and running a solvent blank after a concentrated sample can mitigate this.[10]

Q4: Should I derivatize my aniline derivatives? If so, what are the common methods?

Derivatization is often recommended for aniline derivatives to improve their chromatographic behavior and sensitivity.[6][8][11] By converting the polar amine group to a less polar derivative, peak tailing is reduced, and volatility is increased.

Common derivatization methods include:

  • Acylation: This involves reacting the aniline with an acylating agent. Reagents like 4-Carbethoxyhexafluorobutyryl Chloride and 2,2,2-Trichloroethyl Chloroformate are used for this purpose.[6][12][13]

  • Silylation: This method replaces active hydrogens with a trimethylsilyl (TMS) group.[14] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[14][15][16]

Quantitative Data Summary

For successful GC/MS analysis, optimizing instrumental parameters is key. The following table summarizes some important quantitative parameters for the analysis of aniline derivatives.

ParameterValue/RangeNotes
Inlet Temperature Sufficiently above analyte boiling pointFor 5-Chloro-2-(propan-2-yl)aniline (boiling point ~243-244 °C), the inlet should be set higher.[1]
Derivatization Reagent Volume (Acylation) 50 µLFor derivatization with 4-Carbethoxyhexafluorobutyryl Chloride or 2,2,2-Trichloroethyl Chloroformate.[6][12][13]
Reconstitution Volume 50 µLAfter derivatization and evaporation of excess reagent, the residue is typically reconstituted in a solvent like ethyl acetate or chloroform.[6][12][13]
Nitrogen Blowdown Flow Rate (for concentration) ~40 mL/minThis flow rate was found to be optimal for concentrating aniline from soil extracts to minimize analyte loss while being time-efficient.[17]
Silylation Reaction Temperature 70 - 75 °CA common temperature range for silylation reactions to ensure completion.[14][16]
Silylation Reaction Time 30 minutes to overnightReaction time can vary depending on the analyte and reagent.[14][16]

Experimental Protocols

Protocol: Acylation of Aniline Derivatives with 4-Carbethoxyhexafluorobutyryl Chloride

This protocol describes a common derivatization procedure to improve the GC/MS analysis of aniline derivatives.[6][12]

Materials:

  • Dried sample extract

  • 4-Carbethoxyhexafluorobutyryl chloride

  • Ethyl acetate

  • Nitrogen gas supply

  • Vials

  • Pipettes

Procedure:

  • To the dried sample extract in a vial, add 50 µL of 4-carbethoxyhexafluorobutyryl chloride.[6][12]

  • Allow the reaction to proceed. The reaction time may need to be optimized for specific aniline derivatives.

  • After the reaction is complete, evaporate the excess derivatizing reagent under a gentle stream of nitrogen.[6][12]

  • Reconstitute the dried residue in 50 µL of ethyl acetate.[6][12]

  • The sample is now ready for injection into the GC/MS.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues during the GC/MS analysis of aniline derivatives.

GCMS_Troubleshooting_Aniline Troubleshooting Workflow for GC/MS Analysis of Aniline Derivatives start Problem Observed (e.g., Peak Tailing, Poor Sensitivity) check_system Check GC/MS System - Leak Check - Inlet & Column Condition - Ion Source Cleanliness start->check_system system_ok System OK? check_system->system_ok fix_system Perform Maintenance - Fix Leaks - Replace Liner/Septum - Trim Column - Clean Ion Source system_ok->fix_system No check_method Review Method Parameters - Inlet Temperature - Oven Program - MS Settings system_ok->check_method Yes fix_system->check_system method_ok Method OK? check_method->method_ok adjust_method Optimize Method - Adjust Temperatures - Modify Ramp Rates method_ok->adjust_method No check_sample_prep Evaluate Sample Preparation - Derivatization Efficiency - Sample Concentration method_ok->check_sample_prep Yes adjust_method->check_method sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok optimize_sample_prep Optimize Sample Prep - Adjust Derivatization - Dilute/Concentrate Sample sample_prep_ok->optimize_sample_prep No end_node Problem Resolved sample_prep_ok->end_node Yes optimize_sample_prep->check_sample_prep

A logical workflow for troubleshooting GC/MS analysis of aniline derivatives.

References

Technical Support Center: Degradation Pathways of Methoxyaniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the degradation of methoxyaniline compounds. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the microbial, photochemical, and chemical degradation of o-, m-, and p-methoxyaniline (also known as o-, m-, and p-anisidine).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for methoxyaniline compounds in the environment?

A1: Methoxyaniline compounds can be degraded through three primary pathways: microbial degradation, photochemical degradation, and chemical oxidation. Microbial degradation involves the breakdown of these compounds by microorganisms, typically through enzymatic processes.[1] Photochemical degradation is initiated by the absorption of light, leading to the transformation of the molecule.[2] Chemical oxidation often involves the use of strong oxidizing agents, such as those used in advanced oxidation processes (AOPs) like Fenton's oxidation.[3][4]

Q2: Are there significant differences in the degradation of the ortho-, meta-, and para-isomers of methoxyaniline?

A2: Yes, the position of the methoxy group on the aniline ring influences the reactivity and degradation of the isomers. For instance, in microbial degradation, the position of the substituent can affect the substrate specificity of the enzymes involved.[2] Similarly, in photochemical and chemical oxidation, the electronic effects of the methoxy group at different positions can alter the reaction kinetics and the types of intermediates formed.

Q3: What are the common intermediates formed during the degradation of methoxyaniline?

A3: Common intermediates vary depending on the degradation pathway. In microbial degradation, catechol and its derivatives are often key intermediates.[5] Peroxidative oxidation of o- and p-anisidine can produce diimine, quinone imine, and azo dimers.[6] Fenton's oxidation can lead to hydroxylated and other oxidized aromatic by-products before ring cleavage.[7]

Q4: How can I monitor the degradation of methoxyaniline and the formation of its byproducts?

A4: High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is a common technique for monitoring the disappearance of the parent compound and the appearance of degradation products.[8][9] For the identification of unknown intermediates, hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools.[10]

Q5: What are the key factors influencing the rate of degradation in experimental setups?

A5: For microbial degradation, key factors include the microbial strain, temperature, pH, and the availability of nutrients and co-substrates. In photochemical degradation, the wavelength and intensity of the light source, pH, and the presence of photosensitizers are crucial.[11] For chemical oxidation like Fenton's process, the concentrations of the oxidant (e.g., H₂O₂) and catalyst (e.g., Fe²⁺), pH, and temperature are critical parameters to control.[12]

Troubleshooting Guides

Microbial Degradation Experiments
Issue Potential Cause(s) Troubleshooting Steps
No or slow degradation of methoxyaniline. Inappropriate microbial strain.Select a microbial strain known to degrade aromatic amines or use an enriched culture from a contaminated site.
Non-optimal culture conditions (pH, temperature).Optimize pH and temperature based on the growth requirements of the selected microorganism.
Toxicity of methoxyaniline at the initial concentration.Start with a lower concentration of methoxyaniline and gradually increase it as the culture adapts.
Accumulation of an unknown intermediate. Incomplete degradation pathway in the chosen microorganism.Analyze the intermediate using GC-MS or LC-MS to identify its structure. Consider using a microbial consortium with complementary metabolic pathways.
Enzyme inhibition by the intermediate or other byproducts.Monitor the concentration of the intermediate and test its inhibitory effect on the microbial culture.
Inconsistent degradation rates between replicates. Inhomogeneous inoculum.Ensure the microbial inoculum is well-mixed before adding to the culture medium.
Variation in experimental conditions.Tightly control all experimental parameters, including temperature, pH, and shaking speed.
Photochemical Degradation Experiments
Issue Potential Cause(s) Troubleshooting Steps
No degradation observed. The light source does not emit at the absorption wavelength of methoxyaniline.Check the absorption spectrum of the methoxyaniline isomer and ensure the lamp's emission spectrum overlaps with it.
Low light intensity.Increase the light intensity or move the reactor closer to the light source.
Very fast and complete degradation. The light intensity is too high, leading to complex secondary reactions.Reduce the light intensity or use a filter to control the light exposure.
Formation of polymeric materials. High concentration of radical intermediates.Decrease the initial concentration of methoxyaniline or add a radical scavenger to control the reaction.
Chemical Oxidation (Fenton's Process) Experiments
Issue Potential Cause(s) Troubleshooting Steps
Low degradation efficiency. Non-optimal pH.Adjust the pH of the solution to the optimal range for Fenton's reaction (typically pH 2.5-3.5).[4]
Incorrect ratio of [H₂O₂]/[Fe²⁺].Optimize the molar ratio of hydrogen peroxide to ferrous iron. Excess of either can be detrimental.[12]
Precipitation of iron hydroxide. pH is too high.Maintain the pH in the acidic range to keep the iron catalyst in solution.
Rapid decomposition of H₂O₂ without significant degradation. High concentration of Fe²⁺ leading to scavenging of hydroxyl radicals.Reduce the concentration of the iron catalyst.
Analytical Troubleshooting (HPLC & GC-MS)
Issue Potential Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) in HPLC. Inappropriate mobile phase pH for the methoxyaniline isomers or their degradation products.Adjust the mobile phase pH to ensure the analytes are in a single ionic form.
Column overload.Dilute the sample or reduce the injection volume.[9]
Ghost peaks in chromatogram. Contamination in the mobile phase, sample, or carryover from previous injections.Use high-purity solvents, filter samples, and include wash steps between injections.[13]
Low sensitivity in GC-MS. Thermal degradation of analytes in the injector.Optimize the injector temperature or consider derivatization to increase thermal stability.
Active sites in the GC system.Use a deactivated liner and column, and check for any active sites in the system.
Difficulty in quantifying reactive intermediates. Instability of the intermediates during sample preparation or analysis.Minimize sample preparation time, keep samples cool, and use a fast analytical method. Consider in-situ derivatization to stabilize the intermediates.[14]

Degradation Pathways and Data

Microbial Degradation

The microbial degradation of methoxyanilines generally proceeds through the action of dioxygenase enzymes, which hydroxylate the aromatic ring to form catechol or substituted catechols. These intermediates then undergo ring cleavage.

The initial step in the aerobic degradation of o-methoxyaniline often involves the action of an aniline dioxygenase, which converts it to a catechol derivative. This is followed by ring cleavage.

o_methoxyaniline_microbial_degradation o_methoxyaniline o-Methoxyaniline intermediate1 Catechol Intermediate o_methoxyaniline->intermediate1 Aniline Dioxygenase ring_cleavage Ring Cleavage Products intermediate1->ring_cleavage Catechol Dioxygenase tca_cycle TCA Cycle ring_cleavage->tca_cycle

Microbial degradation pathway of o-methoxyaniline.
CompoundMicroorganismConditionHalf-lifeDegradation RateReference
o-MethoxyanilineRhodococcus ruber R1Aerobic, with skatole as inducer--[15]
m-MethoxyanilineActivated sludgeNon-adapted2-3 weeks-[16]
m-MethoxyanilineActivated sludgeAdapted<2 weeks-[16]
p-Methoxyaniline----Data not readily available

Photochemical Degradation

Photochemical degradation of methoxyanilines can occur through direct photolysis or reaction with photochemically generated reactive species like hydroxyl radicals.

Under UV irradiation, p-methoxyaniline can undergo oxidation and other transformations, leading to various photoproducts.

p_methoxyaniline_photochemical_degradation p_methoxyaniline p-Methoxyaniline excited_state Excited State p_methoxyaniline->excited_state hν (UV light) radicals Radical Intermediates excited_state->radicals Intersystem Crossing photoproducts Photoproducts radicals->photoproducts Reaction with O₂/H₂O

Photochemical degradation of p-methoxyaniline.
CompoundConditionQuantum Yield (Φ)Rate ConstantReference
o-MethoxyanilineVapor-phase reaction with OH radicals-1.2 x 10⁻¹⁰ cm³/molecule·s[15]
m-MethoxyanilineVapor-phase reaction with OH radicals-2.0 x 10⁻¹⁰ cm³/molecule·s[16]
p-MethoxyanilineAqueous photolysis--Data not readily available

Chemical Oxidation: Fenton's Process

Fenton's reagent (Fe²⁺ + H₂O₂) generates highly reactive hydroxyl radicals (•OH) that can oxidize methoxyaniline compounds, leading to their degradation.

The reaction is initiated by the attack of hydroxyl radicals on the aromatic ring, leading to a series of oxidation products and eventual mineralization.

m_methoxyaniline_fenton_oxidation m_methoxyaniline m-Methoxyaniline hydroxylated_intermediates Hydroxylated Intermediates m_methoxyaniline->hydroxylated_intermediates •OH attack ring_opening Ring Opening hydroxylated_intermediates->ring_opening Further Oxidation mineralization CO₂, H₂O, NO₃⁻ ring_opening->mineralization

Degradation of m-methoxyaniline by Fenton's oxidation.
CompoundInitial Conc.pH[H₂O₂]/[Fe²⁺] RatioRemoval Efficiency (%)Reference
o-Methoxyaniline0.5 mM3Varies72 - 85[3]
m-Methoxyaniline0.5 mM3Varies~83[17]
p-Methoxyaniline0.5 mM2.570:188.95[4]

Experimental Protocols

Protocol 1: Microbial Degradation of o-Methoxyaniline

1. Microorganism and Culture Medium:

  • Use a bacterial strain known for aniline degradation, such as Rhodococcus ruber R1.[15]

  • Prepare a minimal salt medium (MSM) appropriate for the chosen strain.

2. Inoculum Preparation:

  • Grow the bacterial strain in a nutrient-rich medium until it reaches the late exponential phase.

  • Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).

3. Degradation Experiment:

  • To a series of sterile flasks containing MSM, add o-methoxyaniline from a stock solution to the desired final concentration (e.g., 100 mg/L).

  • Inoculate the flasks with the prepared bacterial suspension (e.g., 5% v/v).

  • Include a control flask without inoculum to check for abiotic degradation.

  • Incubate the flasks on a rotary shaker at the optimal temperature and shaking speed for the strain.

4. Sampling and Analysis:

  • At regular time intervals, withdraw aliquots from each flask.

  • Centrifuge the samples to remove bacterial cells.

  • Analyze the supernatant for the concentration of o-methoxyaniline and its degradation products using HPLC.

microbial_degradation_workflow start Start culture_prep Prepare Microbial Culture and Medium start->culture_prep inoculation Inoculate Medium with Methoxyaniline culture_prep->inoculation incubation Incubate under Controlled Conditions inoculation->incubation sampling Collect Samples at Time Intervals incubation->sampling analysis Analyze Samples by HPLC/GC-MS sampling->analysis end End analysis->end

Workflow for photochemical degradation experiment.
Protocol 3: Chemical Oxidation of m-Methoxyaniline using Fenton's Reagent

1. Reaction Mixture Preparation:

  • In a beaker, prepare an aqueous solution of m-methoxyaniline at the desired concentration (e.g., 0.5 mM).

  • Adjust the pH of the solution to ~3.0 using dilute H₂SO₄.

2. Fenton's Reaction:

  • Add a freshly prepared solution of FeSO₄·7H₂O to the beaker to achieve the desired Fe²⁺ concentration.

  • Initiate the reaction by adding the required volume of H₂O₂ solution.

  • Stir the reaction mixture vigorously at room temperature.

3. Quenching and Analysis:

  • After a predetermined reaction time, quench the reaction by adding a suitable reagent (e.g., sodium sulfite) to consume the residual H₂O₂.

  • Adjust the pH to neutral.

  • Filter the sample to remove any precipitated iron hydroxides.

  • Analyze the filtrate for the remaining m-methoxyaniline and its degradation products by HPLC.

fenton_oxidation_workflow start Start solution_prep Prepare Methoxyaniline Solution and Adjust pH start->solution_prep reagent_addition Add Fe²⁺ and H₂O₂ solution_prep->reagent_addition reaction Stir for a Set Time reagent_addition->reaction quenching Quench Reaction and Neutralize reaction->quenching analysis Filter and Analyze by HPLC quenching->analysis end End analysis->end

Workflow for Fenton's oxidation experiment.

References

Technical Support Center: Scaling Up the Production of 3-Methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 3-Methoxy-N-methylaniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction - Optimize Reaction Time and Temperature: Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC or HPLC. Be cautious of higher temperatures promoting side reactions.[1] - Reagent Stoichiometry: Ensure the appropriate molar ratio of 3-methoxyaniline to the methylating agent. An excess of the methylating agent can lead to over-methylation.[1] - Catalyst Activity: If using a catalytic process, ensure the catalyst is not deactivated. Use fresh catalyst or regenerate it according to the supplier's instructions.
Poor Reagent Quality - Purity of Starting Materials: Use high-purity 3-methoxyaniline and methylating agent. Impurities can inhibit the reaction or lead to unwanted side products. - Solvent Purity: Ensure solvents are anhydrous and free of impurities, as these can interfere with the reaction.
Inefficient Mixing - Agitation: In larger reactors, ensure efficient mixing to maintain homogeneity and facilitate reactant contact. Dead zones in the reactor can lead to localized low conversion.
Product Loss During Work-up - Extraction Efficiency: Optimize the extraction solvent and the number of extractions to ensure complete recovery of the product from the aqueous phase. - pH Adjustment: Carefully control the pH during acid-base extraction to prevent loss of the amine product.

Issue 2: Formation of N,N-dimethylaniline Impurity (Over-methylation)

Potential Cause Recommended Solution
Excess Methylating Agent - Control Stoichiometry: Use a molar ratio of methylating agent to aniline that favors mono-methylation. A slight excess of aniline may be beneficial.[1]
High Reaction Temperature or Prolonged Reaction Time - Optimize Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can decrease the rate of the second methylation step.[1]
Reactive Methylating Agent - Choice of Reagent: Consider using a methylating agent with higher selectivity for mono-methylation, such as dimethyl carbonate.
High Conversion - Monitor Reaction Progress: Pushing the reaction to complete conversion of the starting material often leads to increased over-methylation. It may be more efficient to stop the reaction at a lower conversion and recover the unreacted starting material.

Issue 3: Product Discoloration (Yellow to Brown)

Potential Cause Recommended Solution
Oxidation of the Aniline Moiety - Inert Atmosphere: Conduct the reaction, work-up, and storage under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[2] - Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
Presence of Impurities - Purification: Discoloration can sometimes be removed by treating the crude product with activated carbon followed by filtration, or through purification by vacuum distillation or column chromatography.[2]
High Temperatures During Purification - Vacuum Distillation: If purifying by distillation, use a high vacuum to lower the boiling point and minimize thermal degradation.[2]

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q1: What are the most common methods for the N-methylation of 3-methoxyaniline on a larger scale? A1: Common methods include reaction with methylating agents like dimethyl sulfate, methyl iodide, or dimethyl carbonate under basic conditions. Another approach is reductive amination using formaldehyde followed by a reducing agent. For industrial-scale production, catalytic methods using methanol as the methylating agent over a solid catalyst are also employed due to cost-effectiveness and sustainability.

  • Q2: How does the choice of methylating agent affect the reaction? A2: The reactivity and selectivity of the N-methylation are highly dependent on the methylating agent. Alkyl halides like methyl iodide are very reactive but may lead to over-methylation.[1] Dimethyl carbonate is considered a greener and more selective methylating agent. Methanol, in combination with a suitable catalyst, is an economical choice for large-scale production.

  • Q3: What role does the base play in the N-methylation reaction? A3: The base is crucial for neutralizing the acid generated during the reaction (e.g., HI from methyl iodide) and for deprotonating the aniline to increase its nucleophilicity. The choice of base (e.g., K₂CO₃, NaOH, or an organic base) depends on the specific reaction conditions and methylating agent.

Scale-Up and Process Optimization

  • Q4: What are the primary challenges when scaling up the synthesis of this compound? A4: Key challenges include managing the exothermicity of the reaction, ensuring efficient mixing in large reactors, controlling the formation of byproducts like N,N-dimethylaniline, and developing a robust and scalable purification method.

  • Q5: How can I control the reaction temperature during scale-up? A5: Effective heat management is critical. This can be achieved by using a reactor with a high surface area-to-volume ratio, employing a jacketed reactor with a suitable heat transfer fluid, controlling the rate of addition of reagents, and potentially using a continuous flow reactor which offers superior heat transfer.

  • Q6: Is a batch or continuous process better for producing this compound? A6: While batch processing is common, continuous flow synthesis offers several advantages for scaling up, including better temperature control, improved safety, and potentially higher selectivity and yields due to precise control over reaction parameters.[3]

Purification and Impurities

  • Q7: What is the most effective method for purifying this compound at a large scale? A7: Vacuum distillation is often the most practical and scalable method for purifying liquid anilines, as it effectively removes non-volatile impurities and can separate products with sufficiently different boiling points.[1][2] For challenging separations, column chromatography can be used, but it is generally less economical for very large quantities.

  • Q8: How can I remove unreacted 3-methoxyaniline from the final product? A8: Unreacted starting material can be removed by an acid wash during the work-up. The more basic 3-methoxyaniline will be protonated and extracted into the aqueous acidic phase, while the less basic N-methylated product remains in the organic layer.

Data Presentation

Table 1: Comparison of N-Methylation Methods for Anilines (Lab-Scale)

Method Methylating Agent Catalyst/Base Solvent Temperature (°C) Typical Yield (%) Key Advantages Key Disadvantages
Alkylation with Alkyl Halide Methyl IodideK₂CO₃AcetoneReflux70-85High reactivityOver-methylation, toxic reagent
Reductive Amination Formaldehyde / H₂Pd/CMethanol25-5080-95High selectivity, mild conditionsRequires handling of formaldehyde and H₂ gas
Catalytic Methylation with Methanol MethanolNi/ZnAlOx-160~83 (for aniline)[4]Cost-effective, green methylating agentHigh temperature and pressure may be needed
Methylation with Dimethyl Carbonate Dimethyl CarbonateDBUNMP250 (in flow)>90High selectivity, green reagentHigh temperature, specialized equipment for flow

Experimental Protocols

Protocol 1: Lab-Scale Synthesis via Reductive Amination

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of 3-methoxyaniline (1.0 eq) in methanol in a round-bottom flask, add paraformaldehyde (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 20°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Large-Scale Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus suitable for the scale of the reaction. Ensure all glassware is dry and the vacuum pump is properly trapped.

  • Charging the Flask: Charge the crude this compound into the distillation flask. Add boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. The boiling point is approximately 239-240 °C at atmospheric pressure.[3][5]

  • Completion: Once the product has been collected, cool the system down before releasing the vacuum.

Mandatory Visualization

experimental_workflow General Experimental Workflow for N-Methylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_final Final Product reactants Weigh Reactants (3-Methoxyaniline, Methylating Agent, Base/Catalyst) solvent Add Anhydrous Solvent reactants->solvent heat_stir Heat to Specified Temperature and Stir for Designated Time solvent->heat_stir monitor Monitor Reaction (TLC/HPLC) heat_stir->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Work-up (Extraction/Washes) cool->workup dry_concentrate Dry and Concentrate Organic Phase workup->dry_concentrate purify Purify Crude Product (Vacuum Distillation or Chromatography) dry_concentrate->purify product Isolated this compound purify->product

Caption: General experimental workflow for the N-methylation of 3-methoxyaniline.

troubleshooting_low_yield Troubleshooting Logic for Low Product Yield start Low Yield of This compound check_reaction Is the reaction complete? (TLC/HPLC) start->check_reaction check_workup Was there significant product loss during work-up? check_reaction->check_workup Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No workup_loss Product Loss During Work-up check_workup->workup_loss Yes optimize_reaction Optimize Reaction Conditions: - Increase time/temperature - Check reagent stoichiometry - Verify catalyst activity check_workup->optimize_reaction No, consider other factors incomplete_reaction->optimize_reaction optimize_workup Optimize Work-up: - Adjust extraction solvent/pH - Perform additional extractions workup_loss->optimize_workup

References

Technical Support Center: Catalyst Selection and Optimization for Aniline N-Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the N-methylation of aniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Issues

Q1: My N-methylation reaction shows low or no conversion. What are the common causes?

A1: Low or no conversion can be attributed to several factors:

  • Inactive Catalyst: The catalyst may have been deactivated by improper handling, storage, or poisoning from impurities in the reactants or solvent. Ensure that air-sensitive catalysts are handled under an inert atmosphere.[1]

  • Inappropriate Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For instance, some ruthenium-catalyzed methylations of aniline with methanol necessitate temperatures around 60°C to be efficient.[1] Lower temperatures might result in no reaction.

  • Incorrect Base: The choice and quantity of the base are often crucial. Certain protocols require a strong base like KOtBu, whereas others function well with weaker bases such as Cs₂CO₃ or NaOH.[1] The absence of a necessary base will likely inhibit the reaction.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. For example, in zeolite-catalyzed reactions, the competitive adsorption of a polar solvent like DMF can completely halt the reaction.[1]

Q2: I am observing a significant amount of the di-methylated product (N,N-dimethylaniline). How can I improve the selectivity for mono-methylation?

A2: Over-methylation is a frequent challenge. To enhance selectivity for the mono-methylated product, consider the following strategies:

  • Choice of Methylating Agent: Using dimethyl carbonate (DMC) with a base can provide high selectivity for mono-methylation through an in-situ protection/deprotection mechanism.[1] In a comparative study, methanol showed nearly 99% selectivity for N-methylaniline under conditions where DMC produced significant amounts of N,N-dimethylaniline.

  • Catalyst System: Certain catalyst systems are specifically designed for selective mono-methylation. For example, specific iridium(I) complexes and copper(II)-promoted cross-coupling with methylboronic acid have demonstrated high selectivity for the mono-N-methylation of anilines using methanol.[1]

  • Reaction Conditions: Fine-tuning the reaction temperature and duration can be beneficial. Shorter reaction times or lower temperatures may favor the formation of the mono-methylated product.[1]

  • Continuous Flow Systems: Continuous flow reactors allow for precise control over reaction parameters, which can minimize the formation of byproducts and improve selectivity for mono-alkylation.[1]

Catalyst-Specific Problems

Q3: My heterogeneous catalyst is showing a decline in activity over time. What could be the cause and how can it be addressed?

A3: The decline in activity of heterogeneous catalysts is often due to deactivation. Common causes and solutions include:

  • Coke Formation: Carbonaceous deposits, or "coke," can form on the catalyst surface, blocking active sites. This has been observed with Al-SBA-15 catalysts in continuous flow systems, where methanol decomposition or polymerization of intermediates can lead to coking.[2]

    • Regeneration: High-temperature calcination in the presence of air can often remove coke and regenerate the catalyst. For Al-SBA-15, calcination at 400°C has been shown to remove carbonaceous deposits.[2] A general procedure for regenerating coked zeolite catalysts involves an optional solvent wash, drying, and then calcination at 500-600°C.[3]

  • Poisoning: Strong bases like aniline can adsorb onto and neutralize strong acid sites on the catalyst surface, leading to deactivation.[2] Water produced as a byproduct can also poison some catalysts, such as Cu/CeO₂.[4]

    • Mitigation: Ensuring the purity of reactants and solvents is crucial. Drying agents can be used to remove water if it is identified as a poison.

  • Leaching: Active components of the catalyst may leach into the reaction mixture, reducing the catalyst's effectiveness over time. This can be a partial contributor to the deactivation of Al-SBA-15 catalysts.[2]

Substrate-Specific Problems

Q4: I am attempting to methylate an aniline with a strong electron-donating group using formic acid and am observing the N-formylated product instead of the desired N-methylated product. How can I resolve this?

A4: The formation of N-formylated products is a known side reaction, especially with electron-rich anilines when formic acid is used as the methylating agent. To address this, consider altering your synthetic strategy:

  • Change the Methylating Agent: Switching to a different methylating agent, such as methanol or dimethyl carbonate, can prevent the formation of the formylated byproduct.

  • Modify the Catalytic System: Employing a catalytic system that does not proceed through a formamide intermediate would be beneficial. For example, many transition-metal-catalyzed reactions with methanol follow a "borrowing hydrogen" mechanism that avoids this issue.

Data Presentation: Catalyst Performance in Aniline N-Methylation

Catalyst SystemMethylating AgentBaseTemperature (°C)Time (h)Aniline Conversion (%)N-Methylaniline Yield (%)N,N-Dimethylaniline Yield (%)Reference
(DPEPhos)RuCl₂(PPh₃)MethanolCs₂CO₃14012>9995-98 (for various derivatives)Not Reported[5]
Cyclometalated Ru complexMethanolNaOH6022High88Not Reported[6]
Ir(I)-NHC complexMethanolCs₂CO₃150-97HighNot Reported[7]
Ni/ZnAlOx-600MethanolNaOH1602483.983.60.2[8]
Al-SBA-15 (continuous flow)MethanolNone2501>99>99<5[2]
CuAlOxCO₂/H₂None16024-86-[4]
Zn₁-ₓCoₓFe₂O₄ (x≤0.5)MethanolNone325-350--up to 98% selectivity-
Zn₁-ₓCoₓFe₂O₄ (x≤0.5)Dimethyl CarbonateNoneLower than methanol-HighLower selectivity than methanolAppreciable amounts

Experimental Protocols

Protocol 1: General Procedure for Ruthenium-Catalyzed N-methylation of Amines with Methanol[7]
  • Preparation: A 10 mL Schlenk tube equipped with a magnetic stir bar is charged with the Ruthenium catalyst (0.5 mol %), the aniline substrate (1.0 mmol), and the specified base (e.g., Cs₂CO₃, 0.5 mmol).

  • Solvent Addition: Anhydrous methanol (1 mL) is added to the tube.

  • Reaction: The Schlenk tube is sealed, and the mixture is stirred at the specified temperature (e.g., 140 °C) for the designated time (e.g., 12 hours).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.

  • Purification: The residue is purified by chromatography on silica gel to yield the N-methylaniline product.

Protocol 2: General Procedure for Iridium-Catalyzed N-methylation of Amines with Methanol[9]
  • Preparation: Inside a glovebox, a thick-walled glass reaction tube fitted with a greaseless high-vacuum stopcock is charged with the iridium catalyst (0.0025 mmol) and base (0.25 mmol).

  • Reagent Addition: Under an argon atmosphere, methanol (1.5 mL), the aniline substrate (0.5 mmol), and an internal standard (mesitylene, 0.25 mmol) are added.

  • Reaction: The mixture is stirred at room temperature until all solids are dissolved and then placed in a thermostated oil bath at the required temperature (e.g., 150 °C) for the specified time.

  • Analysis: Conversions and selectivities are determined by gas chromatography.

  • Isolation: The reaction mixture is cooled, and silica gel is added. The solvent is evaporated, and the residue is transferred to a silica gel column for purification.

Protocol 3: Regeneration of a Coked Zeolite or Al-SBA-15 Catalyst[3][4]
  • Solvent Wash (Optional): The catalyst is first washed with a solvent such as toluene to remove any soluble organic deposits.

  • Drying: The catalyst is dried in an oven at 100-120°C for several hours to remove the solvent.

  • Calcination:

    • The dried catalyst is placed in a tube furnace.

    • The catalyst is heated under an inert atmosphere (e.g., Nitrogen) to an intermediate temperature (e.g., 300°C) to desorb volatile compounds.

    • A stream of air or a mixture of air and nitrogen is slowly introduced.

    • The temperature is ramped to 400-600°C and held for 3-5 hours to combust the carbonaceous deposits. Caution: The combustion is exothermic; a slow introduction of air is crucial to prevent overheating and thermal damage to the catalyst structure.

  • Cooling: The catalyst is cooled to room temperature under a stream of dry air or nitrogen.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification weigh Weigh Reactants (Aniline, Catalyst, Base) add_solvent Add Anhydrous Solvent weigh->add_solvent react 1. Heat to Specified Temp 2. Stir for Designated Time add_solvent->react cool Cool to Room Temperature react->cool extract Solvent Removal/ Extraction cool->extract purify Column Chromatography extract->purify analysis Analysis (GC, NMR) purify->analysis

Caption: General experimental workflow for aniline N-methylation.

troubleshooting_low_conversion start Low/No Conversion check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions (T, P, time) optimal? check_catalyst->check_conditions Yes sol_catalyst Replace or regenerate catalyst. Handle under inert atmosphere. check_catalyst->sol_catalyst No check_base Is the correct base and amount used? check_conditions->check_base Yes sol_conditions Adjust temperature, pressure, or reaction time. check_conditions->sol_conditions No check_solvent Is the solvent appropriate? check_base->check_solvent Yes sol_base Verify base requirement and stoichiometry. check_base->sol_base No sol_solvent Use a non-coordinating solvent or optimize polarity. check_solvent->sol_solvent No end_node Reaction Optimized check_solvent->end_node Yes sol_catalyst->end_node sol_conditions->end_node sol_base->end_node sol_solvent->end_node

Caption: Troubleshooting guide for low reaction conversion.

selectivity_control start High Di-methylation check_agent Can the methylating agent be changed? start->check_agent check_catalyst Is a more selective catalyst available? check_agent->check_catalyst No sol_agent Switch to DMC or another selective agent. check_agent->sol_agent Yes check_conditions Can reaction conditions be modified? check_catalyst->check_conditions No sol_catalyst Use a catalyst known for mono-methylation selectivity. check_catalyst->sol_catalyst Yes check_flow Is continuous flow an option? check_conditions->check_flow No sol_conditions Decrease temperature or reaction time. check_conditions->sol_conditions Yes sol_flow Implement a continuous flow setup for better control. check_flow->sol_flow Yes end_node Improved Mono-methylation Selectivity check_flow->end_node No sol_agent->end_node sol_catalyst->end_node sol_conditions->end_node sol_flow->end_node

Caption: Decision tree for improving mono-methylation selectivity.

borrowing_hydrogen_mechanism catalyst [M]-Catalyst h2_catalyst [M]-H₂ catalyst->h2_catalyst + CH₃OH methanol CH₃OH formaldehyde CH₂O imine PhN=CH₂ formaldehyde->imine + PhNH₂ aniline PhNH₂ imine->formaldehyde - PhNH₂ water H₂O imine->water n_methylaniline PhNHCH₃ n_methylaniline->catalyst n_methylaniline->h2_catalyst - Imine h2_catalyst->catalyst - H₂ h2_catalyst->formaldehyde h2_catalyst->n_methylaniline + Imine

References

Column maintenance for erratic responses in aniline analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of aniline and its derivatives by HPLC.

Troubleshooting Guides

This section provides solutions to specific erratic responses observed during aniline analysis.

Issue 1: Peak Tailing in Aniline Analysis

Q1: Why are the peaks for my aniline compounds tailing, and how can I resolve this?

A1: Peak tailing is a common issue in the reversed-phase HPLC analysis of basic compounds like aniline.[1][2] This phenomenon is often caused by secondary interactions between the basic amine groups of aniline and acidic residual silanol groups on the silica-based stationary phase.[2][3][4][5] These interactions lead to multiple retention mechanisms, causing the peak to tail.[2][4]

Here are several strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[1] For weakly basic compounds like aniline (pKa typically between 4 and 5), operating at a low pH (around 2-3) ensures that the silanol groups are fully protonated, minimizing secondary interactions.[2][4][6] Conversely, at a high pH (above 8), aniline itself is not protonated and interacts less with the stationary phase. However, always be mindful of the column's pH limitations, as high pH can damage the silica packing.[7][8]

  • Use of an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible residual silanol groups, which significantly reduces peak tailing for basic compounds.[5][9]

  • Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites on the stationary phase, thereby reducing tailing.[10][11]

  • Column Cleaning and Regeneration: Column contamination can also contribute to poor peak shape.[3] Regular cleaning and regeneration can help restore column performance.[7][12]

Issue 2: Appearance of Ghost Peaks

Q2: I am observing unexpected "ghost peaks" in my chromatograms during aniline analysis. What are the potential sources and how can I eliminate them?

A2: Ghost peaks are extraneous peaks that can appear in a chromatogram and are not related to the injected sample.[13][14] They can arise from various sources, including contaminated solvents, system contamination, or late elution from a previous injection.[14][15] In the context of aniline analysis, which is susceptible to on-column reactions, ghost peaks have been identified as potential dimers or oxidation products of the aniline compound itself, induced by interactions with the stationary phase under neutral or basic conditions.[16]

Here are some common causes and solutions for ghost peaks:

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient runs.[14][15]

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[17] Filtering the mobile phase can also help.[18]

  • System Contamination: Contamination can originate from the injector, tubing, or other parts of the HPLC system.[19] Carryover from a previous, more concentrated sample is also a common cause.[14][20]

    • Solution: Regularly flush the injection system and ensure proper needle washing.[14] Injecting a blank solvent run can help identify carryover.[20]

  • On-Column Reactions of Aniline: Electron-rich aniline compounds can undergo coupling reactions on the column, particularly under neutral to basic conditions, leading to the formation of dimers that appear as ghost peaks.[16]

    • Solution: Adjusting the mobile phase to a lower pH can suppress the dissociation of silanol groups and inhibit these reactions.[16] The addition of inorganic salts to the mobile phase can also help to reduce these on-column reactions.[16]

  • Late Elution: A peak from a previous injection may elute in a subsequent run, appearing as a ghost peak.[14]

    • Solution: Extend the run time to ensure all components have eluted. A column wash step at the end of a sequence can also be beneficial.

Issue 3: Retention Time Shifts

Q3: The retention times for my aniline analytes are drifting or are inconsistent between injections. What could be causing this?

A3: Unstable retention times can be a sign of several issues, including inadequate column equilibration, changes in mobile phase composition, or column degradation.[21][22]

Potential causes and their solutions include:

  • Insufficient Column Equilibration: It takes time for the column to fully equilibrate with the mobile phase, especially when using buffered solutions or ion-pairing reagents.[21][23]

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting the analysis.[23][24]

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can lead to shifts in retention time.[21]

    • Solution: Prepare mobile phases carefully and keep solvent reservoirs capped to prevent evaporation. If using a gradient, ensure the pump is functioning correctly.[21]

  • Column Contamination or Degradation: The accumulation of contaminants on the column can alter the stationary phase chemistry and lead to retention time shifts.[22][25]

    • Solution: Implement a regular column cleaning and regeneration protocol.[22] If the problem persists, the column may need to be replaced.[22]

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature.[11]

Frequently Asked Questions (FAQs)

Q4: How often should I clean my HPLC column when analyzing aniline samples?

A4: The frequency of cleaning depends on the cleanliness of your samples and the mobile phase used. It is good practice to perform a routine wash after each analytical batch.[26] A more intensive cleaning or regeneration should be performed whenever you observe an increase in backpressure, a deterioration in peak shape (e.g., tailing), or significant shifts in retention times.[26][27]

Q5: What is the proper procedure for storing a column used for aniline analysis?

A5: Proper storage is crucial for extending column life. Before long-term storage, the column should be thoroughly flushed to remove any buffered mobile phases, which can precipitate and damage the column.[28] A common procedure for reversed-phase columns is to first flush with HPLC-grade water, followed by an organic solvent like acetonitrile or methanol.[17] The column should then be sealed with end plugs to prevent the packing material from drying out.[24][29]

Q6: I'm experiencing a loss of sensitivity for my aniline analysis. What are the likely causes?

A6: A loss of sensitivity for all analytes can be due to several factors.[30] Common causes include leaks in the system, issues with the injector leading to incorrect sample volumes being introduced, or problems with the detector, such as a deteriorating lamp.[9][30] If only the aniline peak is affected, it could be due to on-column degradation or adsorption. In such cases, flushing the column or using a guard column can be beneficial.[10]

Quantitative Data Summary

Table 1: Effect of Column Cleaning on Performance Metrics

Performance MetricBefore CleaningAfter Standard WashAfter Regeneration
Backpressure (psi) 250021001800
Aniline Peak Asymmetry (USP Tailing Factor) 2.11.51.1
Theoretical Plates (N) 350042004800
Resolution (Rs) of Aniline and a Key Impurity 1.31.82.2

This table presents illustrative data to show the potential improvements in column performance after cleaning and regeneration. Actual results may vary depending on the column condition and the nature of the contamination.

Experimental Protocols

Protocol 1: Standard Column Wash for Reversed-Phase Columns

This procedure should be performed at the end of each day or analytical batch.

  • Disconnect the column from the detector to avoid contamination.[24]

  • Flush the column with 10-20 column volumes of the mobile phase without any buffer salts (e.g., a mixture of water and organic solvent).[24]

  • Flush the column with 10-20 column volumes of 100% organic solvent, such as acetonitrile or methanol.[24]

  • If the column is to be stored, ensure it is in a suitable storage solvent (e.g., 100% acetonitrile) and securely capped.

Protocol 2: Column Regeneration for Severely Contaminated Reversed-Phase Columns

This more aggressive procedure can be used when the standard wash is insufficient to restore performance.

  • Disconnect the column from the detector and reverse the flow direction.[12]

  • Flush the column with 20 column volumes of HPLC-grade water.

  • Flush with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of methylene chloride (ensure system compatibility).

  • Flush with 20 column volumes of hexane (ensure system compatibility).

  • Return to isopropanol (20 column volumes).

  • Flush with 20 column volumes of HPLC-grade water.

  • Finally, equilibrate the column with the mobile phase.

  • Reconnect the column in the correct flow direction and test its performance with a standard.[7]

Visualizations

Troubleshooting_Aniline_Analysis cluster_problem Observed Problem cluster_diagnosis Initial Diagnosis cluster_causes Potential Causes cluster_solutions Solutions ErraticResponse Erratic Responses in Aniline Analysis PeakTailing Peak Tailing ErraticResponse->PeakTailing GhostPeaks Ghost Peaks ErraticResponse->GhostPeaks RetentionTimeShift Retention Time Shifts ErraticResponse->RetentionTimeShift LossOfSensitivity Loss of Sensitivity ErraticResponse->LossOfSensitivity SilanolInteractions Silanol Interactions PeakTailing->SilanolInteractions ColumnContamination Column Contamination PeakTailing->ColumnContamination GhostPeaks->ColumnContamination SystemLeaks System Leaks/Carryover GhostPeaks->SystemLeaks OnColumnReaction On-Column Reaction GhostPeaks->OnColumnReaction RetentionTimeShift->ColumnContamination MobilePhaseIssues Mobile Phase Issues RetentionTimeShift->MobilePhaseIssues LossOfSensitivity->ColumnContamination LossOfSensitivity->SystemLeaks AdjustpH Adjust Mobile Phase pH SilanolInteractions->AdjustpH UseEndcappedColumn Use End-capped Column SilanolInteractions->UseEndcappedColumn CleanColumn Clean/Regenerate Column ColumnContamination->CleanColumn FreshMobilePhase Prepare Fresh Mobile Phase MobilePhaseIssues->FreshMobilePhase SystemMaintenance System Maintenance SystemLeaks->SystemMaintenance OnColumnReaction->AdjustpH

Troubleshooting workflow for erratic responses in aniline analysis.

Column_Maintenance_Workflow Start Analysis Complete Decision Performance Acceptable? Start->Decision StandardWash Perform Standard Wash (Protocol 1) Decision->StandardWash Yes Regenerate Perform Regeneration (Protocol 2) Decision->Regenerate No StoreColumn Store Column Properly StandardWash->StoreColumn TestPerformance Test Column Performance Regenerate->TestPerformance TestPerformance->Decision ReplaceColumn Replace Column TestPerformance->ReplaceColumn Still Not Acceptable

Decision workflow for routine column maintenance and troubleshooting.

References

Validation & Comparative

A Comparative Analysis of 3-Methoxy-N-methylaniline and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and reactivity of 2-, 3-, and 4-Methoxy-N-methylaniline, alongside their primary aniline counterparts.

This guide provides a comprehensive comparative analysis of 3-Methoxy-N-methylaniline and its positional isomers, 2-Methoxy-N-methylaniline and 4-Methoxy-N-methylaniline. For a thorough understanding of the impact of N-methylation, this comparison is extended to their primary aniline precursors: 2-methoxyaniline, 3-methoxyaniline, and 4-methoxyaniline. This document is tailored for researchers, scientists, and drug development professionals, offering a valuable resource for selecting and utilizing these compounds in synthetic chemistry and medicinal research.

Physicochemical Properties: A Tabular Comparison

The position of the methoxy group and the presence of the N-methyl group significantly influence the physicochemical properties of these aniline derivatives. The following tables summarize key data for a side-by-side comparison.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)pKa
N-Methylated Anisidines
2-Methoxy-N-methylaniline10541-78-3C₈H₁₁NO137.1830-34207.9~1.0N/A
This compound14318-66-2C₈H₁₁NO137.18N/A239-2401.049N/A
4-Methoxy-N-methylaniline5961-59-1C₈H₁₁NO137.1833-36135-136 (19 mmHg)~1.0635.55 (Predicted)[1]
Primary Anisidines
2-Methoxyaniline (o-Anisidine)90-04-0C₇H₉NO123.153-6[2]225[3]1.092[2]4.52
3-Methoxyaniline (m-Anisidine)536-90-3C₇H₉NO123.15-1 to 1[4]251[4]1.096[4]4.24[5]
4-Methoxyaniline (p-Anisidine)104-94-9C₇H₉NO123.1556-59[6]240-243[6]1.075.34[7]

Spectroscopic Data for Isomer Differentiation

Spectroscopic methods are crucial for the unambiguous identification of these isomers. Below is a comparison of their characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃, δ in ppm)

CompoundAr-H-OCH₃-NHCH₃ / -NH₂-NCH₃
2-Methoxy-N-methylaniline7.29-7.16 (m, 2H), 6.67 (t, 2H)3.8 (s, 3H)4.37 (s, 1H)2.92 (d, 3H)
This compound~6.5-7.2 (m, 4H)~3.8 (s, 3H)N/A~2.8 (s, 3H)
4-Methoxy-N-methylaniline6.82 (d, 2H), 6.60 (d, 2H)[8]3.77 (s, 3H)[8]N/A2.81 (s, 3H)[8]
2-Methoxyaniline6.75-6.85 (m, 4H)3.87 (s, 3H)3.8 (br s, 2H)N/A
3-Methoxyaniline7.08 (t, 1H), 6.35-6.25 (m, 3H)3.78 (s, 3H)3.7 (br s, 2H)N/A
4-Methoxyaniline6.75 (d, 2H), 6.65 (d, 2H)3.76 (s, 3H)3.4 (br s, 2H)N/A

¹³C NMR (101 MHz, CDCl₃, δ in ppm)

CompoundAr-CAr-C-OAr-C-N-OCH₃-NCH₃
2-Methoxy-N-methylaniline128.9, 127.8, 119.0, 117.0, 110.6145.0N/A~55.230.4
This compoundN/AN/AN/AN/AN/A
4-Methoxy-N-methylaniline115.9, 113.7151.4143.855.831.6
2-Methoxyaniline121.2, 118.5, 114.9, 110.1147.0136.455.3N/A
3-Methoxyaniline130.2, 107.9, 103.7, 100.9160.7148.454.8N/A
4-Methoxyaniline118.8, 114.7152.8141.155.7N/A
Infrared (IR) Spectroscopy
CompoundKey Absorptions (cm⁻¹)
2-Methoxy-N-methylaniline~3400 (N-H), ~2940, 2830 (C-H), ~1600, 1500 (C=C), ~1240 (C-O)
This compound~3400 (N-H), ~2940, 2830 (C-H), ~1600, 1500 (C=C), ~1250 (C-O)
4-Methoxy-N-methylaniline~3400 (N-H), ~2950, 2830 (C-H), ~1610, 1510 (C=C), ~1240 (C-O)
2-Methoxyaniline~3450, 3370 (N-H₂), ~3000, 2830 (C-H), ~1610, 1510 (C=C), ~1250 (C-O)
3-Methoxyaniline~3430, 3350 (N-H₂), ~3000, 2830 (C-H), ~1610, 1500 (C=C), ~1220 (C-O)
4-Methoxyaniline~3420, 3340 (N-H₂), ~3000, 2830 (C-H), ~1610, 1510 (C=C), ~1230 (C-O)

Experimental Protocols

General Synthesis of Methoxy-N-methylanilines

A common method for the N-methylation of methoxyanilines is reductive amination using formaldehyde followed by a reducing agent.

Protocol: Synthesis of 4-Methoxy-N-methylaniline [9]

  • Reaction Setup: To a reaction kettle, add p-aminoanisole (4-methoxyaniline) (100 kg), N,N-dimethylformamide (300 kg), paraformaldehyde (17.07 kg), and Raney nickel (10 kg) as the catalyst.

  • Inerting the Atmosphere: Purge the reaction system with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Hydrogenation: After inerting, gradually heat the reaction mixture to 80°C and introduce hydrogen gas. Maintain the reaction pressure at 0.6 MPa.

  • Reaction Monitoring: Continue the reaction for 8 hours. The reaction is considered complete when the pressure of the system no longer changes.

  • Work-up: Once the reaction is complete, cool the mixture and filter to remove the catalyst.

  • Purification: The crude product is then purified by distillation to remove the solvent and isolate the N-methyl-4-methoxyaniline.

This protocol can be adapted for the synthesis of the ortho and meta isomers.

Synthesis of Methoxyanilines

Methoxyanilines are typically synthesized by the reduction of the corresponding nitromethoxybenzenes.

Protocol: Synthesis of 3-Methoxy-2-methylaniline from 2-methyl-3-nitroanisole [10]

  • Catalyst Suspension: In a suitable reaction vessel, add a solution of 2-methyl-3-nitroanisole (30.7 g, 184 mmol) in ethanol (300 mL).

  • Hydrogenation: To this solution, add a suspension of 5% palladium on carbon (wet, 9.98 g) in ethanol (100 mL).

  • Reaction: Stir the reaction mixture at room temperature under a hydrogen atmosphere for 3 hours.

  • Work-up: Upon completion, filter the reaction mixture through diatomaceous earth to remove the catalyst.

  • Isolation: Concentrate the filtrate under vacuum to yield 3-methoxy-2-methylaniline as a light purple oil (quantitative yield).

Reactivity and Applications

The electronic effects of the methoxy and N-methyl groups play a crucial role in the reactivity of these isomers. The methoxy group is an activating group, increasing electron density on the aromatic ring, particularly at the ortho and para positions, through its +M (mesomeric) effect. The N-methyl group is a weak electron-donating group through its +I (inductive) effect.

These compounds are valuable intermediates in the synthesis of pharmaceuticals and dyes. For example, 4-methoxy-2-methylaniline is a precursor in the synthesis of potent antitubulin agents for cancer research. The varied substitution patterns of these isomers allow for fine-tuning of the steric and electronic properties of target molecules in drug discovery.

Visualizing Synthesis and Electronic Effects

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a methoxy-N-methylaniline isomer.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Methoxyaniline D Reaction Vessel A->D B Methylating Agent (e.g., Formaldehyde) B->D C Reducing Agent (e.g., H₂/Catalyst) C->D E Filtration D->E Crude Mixture F Extraction E->F G Drying F->G H Distillation G->H Crude Product I Pure Methoxy-N- methylaniline H->I Electronic_Effects cluster_substituents Substituent Effects cluster_effects Electronic Influence cluster_outcome Impact on Reactivity Methoxy Methoxy Group (-OCH₃) Mesomeric +M Effect (Resonance Donation) Methoxy->Mesomeric Dominant Inductive_minus -I Effect (Inductive Withdrawal) Methoxy->Inductive_minus Minor N_Methyl N-Methyl Group (-CH₃) Inductive_plus +I Effect (Inductive Donation) N_Methyl->Inductive_plus Electron_Density Electron Density on Nitrogen Mesomeric->Electron_Density Increases Inductive_plus->Electron_Density Increases Inductive_minus->Electron_Density Decreases Basicity Basicity (pKa) Electron_Density->Basicity Directly Proportional

References

A Comparative Guide to the Reactivity of Methoxy-Substituted N-Methylanilines in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of ortho-, meta-, and para-methoxy-substituted N-methylanilines towards electrophilic aromatic substitution. The analysis is grounded in the electronic effects of the substituents, supported by available experimental data for reactions such as nitration and bromination. Detailed experimental protocols and mechanistic diagrams are provided to aid in practical applications and understanding.

Introduction: Electronic Effects and Reactivity

The reactivity of a substituted benzene ring in electrophilic aromatic substitution (SEAr) is governed by the electronic properties of its substituents. Both the N-methylamino (-NHCH₃) and methoxy (-OCH₃) groups are powerful activating substituents, meaning they increase the rate of reaction compared to benzene.[1][2][3] This is due to their ability to donate electron density to the aromatic ring through the resonance or mesomeric effect (+M), which stabilizes the positive charge in the arenium ion intermediate formed during the reaction.[1][4]

Both groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to themselves.[2][4][5] When both are present on the same ring, their relative positions dictate the overall reactivity and the regioselectivity of the substitution. The -NHCH₃ group is generally considered a stronger activating group than the -OCH₃ group.

Comparative Reactivity Analysis

The relative positioning of the methoxy and N-methylamino groups determines the specific sites of activation on the aromatic ring.

  • 2-Methoxy-N-methylaniline (Ortho Isomer): The activating effects of the adjacent -NHCH₃ and -OCH₃ groups are directed towards the C4 and C6 positions. Both positions are activated, but the C4 position (para to the methoxy group) and the C6 position (para to the N-methylamino group) are most strongly favored. Steric hindrance from the bulky N-methylamino group may slightly disfavor substitution at the C6 position.

  • 3-Methoxy-N-methylaniline (Meta Isomer): In this isomer, the directing effects of the two groups are strongly cooperative. The -NHCH₃ group directs to positions C2, C4, and C6, while the -OCH₃ group also directs to C2, C4, and C6. This concerted activation makes positions C2, C4, and C6 highly nucleophilic. Consequently, this compound is predicted to be the most reactive of the three isomers.

  • 4-Methoxy-N-methylaniline (Para Isomer): The two groups are positioned opposite each other. The strongly activating -NHCH₃ group directs incoming electrophiles to the positions ortho to it (C2 and C6). The -OCH₃ group directs to its ortho positions (C3 and C5). Substitution will predominantly occur at the C2 and C6 positions, which are activated by the more powerful N-methylamino group.

The logical relationship governing the directing effects of the substituents is illustrated below.

G cluster_o 2-Methoxy-N-methylaniline cluster_m This compound cluster_p 4-Methoxy-N-methylaniline o_aniline Substituent Effects (Ortho Isomer) o_nhch3 -NHCH3 directs Ortho, Para (C3, C5, C6) o_aniline->o_nhch3 o_och3 -OCH3 directs Ortho, Para (C1, C3, C5) o_aniline->o_och3 o_result Predicted Major Sites: C4 (para to -OCH3) C6 (para to -NHCH3) o_nhch3->o_result o_och3->o_result m_result Predicted Major Sites: C2, C4, C6 (Cooperative Activation) MOST REACTIVE o_och3->m_result m_aniline Substituent Effects (Meta Isomer) m_nhch3 -NHCH3 directs Ortho, Para (C2, C4, C6) m_aniline->m_nhch3 m_och3 -OCH3 directs Ortho, Para (C2, C4, C6) m_aniline->m_och3 m_nhch3->m_result p_aniline Substituent Effects (Para Isomer) p_nhch3 -NHCH3 directs Ortho (C2, C6) p_aniline->p_nhch3 p_och3 -OCH3 directs Ortho (C3, C5) p_aniline->p_och3 p_result Predicted Major Sites: C2, C6 (Ortho to stronger -NHCH3) p_nhch3->p_result p_och3->p_result

Caption: Influence of substituent positions on regioselectivity.

Experimental Data Summary

CompoundReactionMajor Product(s)YieldReference(s)
4-Methoxyaniline (p-Anisidine)Nitration (Ac₂O, HNO₃, then hydrolysis)4-Methoxy-2-nitroaniline75-79% (of acetylated intermediate)[6][7]
4-Methoxyaniline (p-Anisidine)Nitration4-Methoxy-3-nitroaniline46%[8]
Aniline (for comparison)Nitration (HNO₃, H₂SO₄)51% p-nitroaniline, 47% m-nitroaniline, 2% o-nitroaniline-[2][9]

Note: The direct nitration of anilines in strong acid can lead to a significant amount of the meta-product because the amino group becomes protonated to form the meta-directing anilinium ion (-NH₂CH₃⁺).[2][3] To favor ortho/para substitution, the reaction is often carried out by first protecting the amino group as an acetanilide.[9] For example, 4-methoxyaniline is often acetylated before nitration to yield 4-methoxy-2-nitroaniline as the major product after hydrolysis.[6][7]

Experimental Protocols

The following are generalized protocols for the nitration and bromination of methoxy-substituted N-methylanilines. Caution: These reactions involve strong acids, corrosive reagents, and potentially exothermic processes. Always perform them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol for Nitration (via Acetanilide Protection)

This protocol is adapted for activated anilines to ensure regioselective nitration and prevent oxidation.

  • Acetylation (Protection):

    • Dissolve 1.0 equivalent of the methoxy-N-methylaniline isomer in glacial acetic acid.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add 1.1 equivalents of acetic anhydride while stirring.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Pour the reaction mixture into ice water to precipitate the N-acetylated product. Collect the solid by filtration.

  • Nitration:

    • Prepare the nitrating mixture by slowly adding 1.0 equivalent of concentrated nitric acid to a flask containing 2.0 equivalents of concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.

    • In a separate flask, dissolve the dried N-acetylated product from step 1 in concentrated sulfuric acid, maintaining a low temperature.

    • Slowly add the cold nitrating mixture dropwise to the solution of the acetylated compound. The temperature should be maintained below 5 °C throughout the addition.

    • After the addition is complete, stir the mixture in the ice bath for an additional hour.

  • Hydrolysis (Deprotection) & Workup:

    • Carefully pour the reaction mixture onto crushed ice.

    • The nitro-substituted acetanilide will precipitate. Collect the solid by filtration and wash with cold water.

    • To hydrolyze the amide, reflux the solid with an excess of aqueous hydrochloric acid (e.g., 70% H₂SO₄ or 15% HCl) until the solid dissolves.

    • Cool the solution and neutralize it carefully with a base (e.g., NaOH or NH₄OH) to precipitate the final nitrated methoxy-N-methylaniline product.

    • Collect the product by filtration, wash with water, and dry. Purify further by recrystallization or column chromatography.

The general workflow for this process is visualized below.

G start Start: Methoxy-N-methylaniline step1 Step 1: Acetylation (Acetic Anhydride, Acetic Acid) start->step1 Protection step2 Step 2: Nitration (HNO3 / H2SO4, <5°C) step1->step2 Electrophilic Attack step3 Step 3: Hydrolysis (Aqueous Acid, Reflux) step2->step3 Deprotection step4 Step 4: Workup (Neutralization, Filtration) step3->step4 end End: Purified Nitro Product step4->end

Caption: Workflow for the protected nitration of anilines.

Protocol for Bromination

Activated anilines react readily with bromine, often without a catalyst.[3][10]

  • Reaction Setup:

    • Dissolve 1.0 equivalent of the methoxy-N-methylaniline isomer in a suitable solvent (e.g., glacial acetic acid, ethanol, or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the flask in an ice bath.

  • Bromine Addition:

    • Prepare a solution of 1.0 equivalent of molecular bromine (Br₂) in the same solvent.

    • Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature remains low to control the reaction rate and prevent polybromination.

  • Workup:

    • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.

    • Pour the reaction mixture into a large volume of water.

    • Neutralize the excess acid by slowly adding a solution of sodium bicarbonate or sodium hydroxide until the effervescence ceases.

    • If the product precipitates as a solid, collect it by filtration, wash with water, and dry.

    • If the product is an oil, extract it into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Mechanistic Overview

The mechanism for electrophilic aromatic substitution proceeds via a two-step addition-elimination pathway. The π-electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11] In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.[11] The first step is typically the rate-determining step.

G reactants Arene + E⁺ (Electrophile) intermediate Arenium Ion Intermediate (Resonance Stabilized) reactants->intermediate Step 1: Attack (Slow, RDS) products Substituted Arene + H⁺ intermediate->products Step 2: Deprotonation (Fast)

Caption: General mechanism of electrophilic aromatic substitution.

Conclusion

The reactivity of methoxy-substituted N-methylanilines is a product of the powerful, cooperative activating effects of the N-methylamino and methoxy groups. Based on the principles of substituent effects, the predicted order of reactivity is:

This compound > 2-methoxy-N-methylaniline ≈ 4-methoxy-N-methylaniline

The meta-isomer is expected to be the most reactive due to the strong, reinforcing ortho, para-directing effects of both substituents on the same carbon atoms. While direct comparative kinetic data is limited, the provided protocols and theoretical framework offer a robust guide for researchers planning syntheses involving these highly activated aromatic systems. Control of reaction conditions, particularly temperature and the potential need for a protecting group strategy, is critical to achieving high yields and desired regioselectivity.

References

A Spectroscopic Guide to Differentiating N-Alkylaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of chemical research and drug development, the unambiguous identification of isomeric compounds is a critical step. N-alkylaniline isomers, sharing a common molecular formula but differing in the structure of their N-alkyl substituent, can exhibit varied physical, chemical, and biological properties. This guide provides an objective comparison of the performance of key spectroscopic techniques in distinguishing these isomers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Spectroscopic Techniques at a Glance

A suite of spectroscopic methods provides a powerful, non-destructive toolkit for the structural elucidation of N-alkylaniline isomers. Nuclear Magnetic Resonance (NMR) spectroscopy offers the most detailed structural information, while Infrared (IR) spectroscopy identifies key functional groups. UV-Visible (UV-Vis) spectroscopy sheds light on the electronic properties of the molecules, and Mass Spectrometry (MS) reveals molecular weight and fragmentation patterns crucial for isomer differentiation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of N-alkylaniline isomers, with both ¹H and ¹³C NMR providing detailed insights into the molecular structure.[1]

¹H NMR Spectroscopy: Proton NMR is highly effective for distinguishing N-alkylaniline isomers by analyzing the chemical shifts and splitting patterns of protons on the alkyl chain and the aromatic ring.[1] For instance, the methyl protons of N-methylaniline appear as a singlet, whereas the ethyl group of N-ethylaniline presents a characteristic quartet and triplet.[1]

¹³C NMR Spectroscopy: Carbon NMR complements ¹H NMR by detailing the carbon framework. The chemical shifts of the alkyl carbons are highly indicative of the specific alkyl group attached to the nitrogen atom.

Table 1: Comparative ¹H and ¹³C NMR Data for N-Alkylaniline Isomers (in CDCl₃)

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
N-Methylaniline ~7.31 (m, 2H, Ar-H), ~6.84 (t, 1H, Ar-H), ~6.71 (d, 2H, Ar-H), ~3.57 (s, 1H, N-H), ~2.91 (s, 3H, N-CH₃)~149.5, ~129.3, ~117.3, ~112.5, ~30.8
N-Ethylaniline ~7.15 (m, 2H, Ar-H), ~6.68 (m, 1H, Ar-H), ~6.58 (m, 2H, Ar-H), ~3.11 (q, 2H, N-CH₂), ~1.22 (t, 3H, CH₃)[2][3]~148.2, ~129.3, ~117.5, ~112.8, ~38.5, ~14.9
N-Propylaniline Aromatic H: ~6.5-7.2, N-H: broad singlet, N-CH₂: triplet, CH₂: multiplet, CH₃: tripletAromatic C: ~112-148, N-CH₂: ~45.9, CH₂: ~22.9, CH₃: ~11.5
N-Isopropylaniline Aromatic H: ~6.5-7.2, N-H: broad singlet, N-CH: septet, CH₃: doubletAromatic C: ~113-147, N-CH: ~48.9, CH₃: ~22.9

Note: Specific chemical shifts can vary slightly based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in N-alkylanilines. As secondary amines, these isomers exhibit a characteristic N-H stretching vibration.

Table 2: Characteristic IR Absorption Frequencies for N-Alkylanilines

Functional GroupVibrationCharacteristic Absorption (cm⁻¹)Intensity
N-H Stretch3350 - 3450Medium
Aromatic C-H Stretch3000 - 3100Medium
Alkyl C-H Stretch2850 - 2960Medium to Strong
Aromatic C=C Stretch1580 - 1610 and 1450 - 1500Medium to Strong
C-N Stretch1250 - 1340Medium to Strong

Data compiled from general IR correlation tables.[4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aniline spectrum displays two main absorption bands.[1] The introduction of an N-alkyl group, which acts as an auxochrome, leads to a bathochromic (red) shift to longer wavelengths due to the electron-donating nature of the alkyl group.[1] While this can distinguish N-alkylanilines from aniline, it is less effective at differentiating between isomers with different alkyl chains.[1]

Table 3: UV-Vis Absorption Maxima (λmax) for Anilines (in Ethanol/Hexane)

Compoundλmax Band 1 (nm)λmax Band 2 (nm)
Aniline ~230~280-290[1]
N-Methylaniline ~244~295[1]
N-Ethylaniline ~245~294[5]
N-Isopropylaniline ~248~254, ~260[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound. While isomers will present the same molecular ion peak (M+), they can be distinguished by their unique fragmentation patterns.[1] For N-alkylanilines, a common fragmentation pathway is the alpha-cleavage of the C-C bond adjacent to the nitrogen atom.[1] This difference in fragmentation is particularly useful for distinguishing between isomers such as N-propylaniline and N-isopropylaniline. The former will preferentially lose an ethyl radical (M-29), while the latter will lose a methyl radical (M-15), resulting in different base peaks.[1]

Table 4: Key Mass Spectrometry Fragments for N-Alkylaniline Isomers

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Characteristic Fragmentation Pathway
N-Ethylaniline 121[1]106[1]α-cleavage: Loss of CH₃• (methyl radical)[1]
N-Propylaniline 135[1]106[1]α-cleavage: Loss of C₂H₅• (ethyl radical)[1]
N-Isopropylaniline 135[1]120[1]α-cleavage: Loss of CH₃• (methyl radical)[1][6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the N-alkylaniline isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: For liquid samples, a drop of the neat liquid can be placed between two KBr or NaCl plates.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be acquired and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the N-alkylaniline isomer in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to yield an absorbance within the optimal range of the instrument (typically 0.1 - 1.0).

  • Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400 nm). A baseline spectrum of the solvent-filled cuvette should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a suitable m/z range (e.g., 40-400).

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of N-alkylaniline isomers.

G cluster_0 Spectroscopic Analysis Workflow for N-Alkylaniline Isomers Sample N-Alkylaniline Isomer Sample MS Mass Spectrometry (MS) Sample->MS Determine Molecular Weight & Fragmentation IR Infrared (IR) Spectroscopy Sample->IR Identify Functional Groups UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Analyze Electronic Transitions NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Determine Connectivity & Chemical Environment Data_Analysis Data Analysis and Interpretation MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis NMR->Data_Analysis Structure_Elucidation Structure Elucidation and Isomer Differentiation Data_Analysis->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of N-alkylaniline isomers.

References

Validating the Structure of Novel 3-Methoxy-N-methylaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel molecules is a cornerstone of successful research. This guide provides a comprehensive comparison of key analytical techniques for validating the structure of newly synthesized 3-Methoxy-N-methylaniline derivatives. By presenting objective performance comparisons and supporting experimental data, this document aims to equip researchers with the knowledge to select the most appropriate methodologies for their specific needs.

A Comparative Overview of Analytical Techniques

The structural validation of a novel compound is a multi-faceted process that often involves the synergistic use of several analytical techniques. The three primary methods for elucidating the structure of small organic molecules like this compound derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique provides unique and complementary information, and their collective data builds a comprehensive and definitive structural picture.

Analytical TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms (¹H, ¹³C, etc.) within a molecule.Non-destructive; provides rich structural detail in solution; excellent for identifying isomers.Requires relatively pure sample; sensitivity can be a limitation for very small sample quantities.
Mass Spectrometry Determines the molecular weight of the compound and provides information about its chemical structure through fragmentation patterns.High sensitivity; requires very small amounts of sample; can be coupled with chromatographic techniques for mixture analysis.Isomers often produce similar mass spectra; fragmentation can be complex to interpret.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.Unambiguous structure determination; considered the "gold standard" for structural validation.Requires a suitable single crystal, which can be challenging to grow; provides information on the solid-state conformation only.

Performance Comparison for Isomeric Methoxy-N-methylanilines

To illustrate the power of these techniques in distinguishing between closely related structures, the following tables summarize key physicochemical and spectral data for this compound and its ortho- and para-isomers.

Physicochemical Properties
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compound 14318-66-2C₈H₁₁NO137.18239-2401.0491.5690
2-Methoxy-N-methylaniline 10541-78-3[1][2]C₈H₁₁NO[1][2]137.18[1][2]30-34 (Melting Point)[3]Not availableNot available
4-Methoxy-N-methylaniline 5961-59-1[4][5]C₈H₁₁NO[4][5]137.18[4][5]135-136 (at 19 mmHg)[4]1.063 (estimate)[4]Not available
Spectroscopic Data Comparison

¹H NMR Spectroscopy (Predicted Chemical Shifts, δ in ppm)

ProtonThis compound2-Methoxy-N-methylaniline4-Methoxy-N-methylaniline
N-CH₃ ~2.85~2.8~2.81
O-CH₃ ~3.81~3.8~3.77
Aromatic H ~6.2-7.2 (complex pattern)~6.6-7.0 (complex pattern)~6.6-6.9 (two doublets)

¹³C NMR Spectroscopy (Predicted Chemical Shifts, δ in ppm)

CarbonThis compound2-Methoxy-N-methylaniline4-Methoxy-N-methylaniline
N-CH₃ ~30.6~31~31.6
O-CH₃ ~55.0~55~55.9
Aromatic C ~98-160~110-150~113-153
C-O ~160~148~152
C-N ~150~140~143

Mass Spectrometry (Electron Ionization)

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound 137122 (M-CH₃), 107 (M-CH₂O), 94 (M-C₂H₅O)
2-Methoxy-N-methylaniline 137122 (M-CH₃), 107 (M-CH₂O), 94 (M-C₂H₅O)
4-Methoxy-N-methylaniline 137122 (M-CH₃), 107 (M-CH₂O), 94 (M-C₂H₅O)

Note: The fragmentation patterns for the isomers are often very similar, highlighting the importance of NMR for definitive isomeric assignment.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. Standard acquisition parameters should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the structure. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complex structures.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or eluted from a liquid chromatograph. For EI, the sample is introduced via a direct insertion probe or a gas chromatograph. Acquire the mass spectrum over a suitable mass range.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the compound's structure. The nitrogen rule can be a useful tool, as compounds with an odd number of nitrogen atoms will have an odd molecular weight.[6][7]

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality (typically >0.1 mm in all dimensions). This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed structure factors.

  • Structure Validation: Analyze the final structure for geometric reasonability and validate it using crystallographic software.

Visualizing the Workflow and Relationships

To further clarify the process of structural validation, the following diagrams illustrate the typical experimental workflow and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Definitive Validation synthesis Synthesis of Novel Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS, Fragmentation) purification->ms phys_chem Physicochemical Characterization (Melting Point, etc.) purification->phys_chem xray Single-Crystal X-ray Crystallography nmr->xray If single crystal is obtained ms->xray

A typical workflow for the synthesis and structural validation of a novel chemical compound.

logical_relationships cluster_techniques Analytical Techniques compound Novel 3-Methoxy-N- methylaniline Derivative nmr NMR (Connectivity) compound->nmr provides ms MS (Molecular Weight) compound->ms provides xray X-ray (3D Structure) compound->xray provides definitive nmr->ms complements nmr->xray complements ms->xray complements

The logical relationship between the novel compound and the information provided by each analytical technique.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are fundamental structural motifs in a vast array of biologically active molecules, ranging from pharmaceuticals to agrochemicals. The nature and position of substituents on the aniline ring can profoundly influence the compound's biological activity, toxicity, and metabolic fate. This guide provides a comparative overview of the known biological activities of 3-Methoxy-N-methylaniline and its structurally related compounds: aniline, N-methylaniline, and 3-methoxyaniline.

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data for aniline and its related compounds. The absence of data for this compound highlights a significant knowledge gap.

CompoundStructureBiological Activity TypeEndpointValueOrganism/Cell Line
This compound this compoundCytotoxicityIC50Data Not Available-
Enzyme InhibitionIC50/KiData Not Available-
Aniline AnilineCytotoxicityIC50~1.5 mMVibrio fischeri
N-Methylaniline N-MethylanilineCytotoxicityIC50Data Not Available-
3-Methoxyaniline 3-MethoxyanilineEnzyme Inhibition (Lignostilbene-α,β-dioxygenase)IC5010 µM (for N-(4-hydroxybenzyl)-3-methoxyaniline)[1]-

Note: The IC50 value for 3-Methoxyaniline is for a derivative, N-(4-hydroxybenzyl)-3-methoxyaniline, and is included to indicate the potential for enzyme inhibitory activity within this structural class. Direct quantitative data for 3-methoxyaniline itself was not found.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used to assess the biological activities of aniline derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle controls (e.g., DMSO) and positive controls (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

In Vitro Enzyme Inhibition Assay

In vitro enzyme assays are crucial for determining the inhibitory potential of a compound against a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound.

Protocol:

  • Reagent Preparation: Prepare solutions of the purified enzyme, the specific substrate, the test inhibitor (at various concentrations), and the appropriate buffer.

  • Reaction Mixture: In a suitable reaction vessel (e.g., a microplate well), combine the enzyme, buffer, and the test inhibitor or vehicle control.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period to facilitate binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).[2][3]

Visualizations

General Metabolic Pathway of Aniline Derivatives

The biological activity and toxicity of aniline derivatives are often linked to their metabolic activation, primarily by cytochrome P450 enzymes in the liver. This diagram illustrates a generalized metabolic pathway.

MetabolicPathway Aniline Aniline Derivative N_Hydroxylation N-Hydroxylation (CYP450) Aniline->N_Hydroxylation Ring_Hydroxylation Ring Hydroxylation (CYP450) Aniline->Ring_Hydroxylation N_Hydroxyaniline N-Hydroxyaniline (Reactive Metabolite) N_Hydroxylation->N_Hydroxyaniline Hydroxylated_Aniline Hydroxylated Aniline Ring_Hydroxylation->Hydroxylated_Aniline Nitrenium_Ion Nitrenium Ion (Electrophilic) N_Hydroxyaniline->Nitrenium_Ion Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Hydroxylated_Aniline->Conjugation Excretion Excretion Conjugation->Excretion DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Toxicity Toxicity / Carcinogenicity DNA_Adducts->Toxicity ExperimentalWorkflow cluster_0 In Vitro Screening cluster_1 Hit Validation & Lead Optimization cluster_2 Preclinical Development Compound Synthesis Compound Synthesis & Purification Primary Screening Primary Screening (e.g., Single-dose assay) Compound Synthesis->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Secondary Assays Secondary Assays (e.g., Orthogonal assays) Dose-Response & IC50 Determination->Secondary Assays Mechanism of Action Studies Mechanism of Action Studies Secondary Assays->Mechanism of Action Studies Lead Compound Selection Lead Compound Selection Mechanism of Action Studies->Lead Compound Selection In Vivo Efficacy & Toxicology In Vivo Efficacy & Toxicology Studies Lead Compound Selection->In Vivo Efficacy & Toxicology

References

A Comparative Guide to the Quantitative Nucleophilicity of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

The nucleophilicity of substituted anilines is a critical parameter in organic synthesis and drug development, influencing reaction rates and mechanisms. This guide provides a quantitative comparison of the nucleophilicity of various substituted anilines, supported by experimental data and detailed methodologies. The nucleophilicity of anilines is primarily governed by the electronic properties of the substituents on the aromatic ring, which modulate the electron density on the nitrogen atom of the amino group.

Quantitative Analysis of Nucleophilicity

The reactivity of substituted anilines can be quantified using several parameters, including their basicity (pKa), Hammett substituent constants (σ), and Mayr's nucleophilicity parameters (N and sN).

  • pKa: The pKa value is a measure of the basicity of the aniline. Generally, a higher pKa corresponds to a more basic and often more nucleophilic amine, as the lone pair on the nitrogen is more available for donation. Electron-donating groups (EDGs) increase the electron density on the nitrogen, leading to a higher pKa, while electron-withdrawing groups (EWGs) decrease it.[1]

  • Hammett Substituent Constants (σ): These constants quantify the electronic effect (inductive and resonance) of a substituent on a benzene ring.[2] A negative σ value indicates an electron-donating group, which increases nucleophilicity, whereas a positive σ value signifies an electron-withdrawing group that decreases nucleophilicity. Hammett plots of log(k/k₀) versus σ are often linear for the reactions of substituted anilines.[2][3]

  • Mayr's Nucleophilicity Scale: This is a comprehensive scale that quantifies nucleophilicity using the equation: log k = sN(N + E), where k is the second-order rate constant, N is the nucleophilicity parameter, sN is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter of the reaction partner.[4][5] This scale allows for the direct comparison of a wide range of nucleophiles.[6]

The following table summarizes these quantitative parameters for a series of para-substituted anilines.

Substituent (p-X)pKa[7]Hammett Constant (σₚ)Mayr's Nucleophilicity (N)[8]Mayr's Sensitivity (sₙ)[8]
-OH5.50-0.3715.600.71
-OCH₃5.34-0.2715.230.75
-CH₃5.08-0.1714.190.69
-H4.600.0012.680.68
-Cl3.980.2311.920.60
-CN1.740.6610.780.61

Experimental Protocols

The quantitative data presented above are derived from specific experimental procedures. Below are detailed methodologies for key experiments used to determine the nucleophilicity of substituted anilines.

1. Determination of pKa Values

The pKa of anilinium ions is typically determined by potentiometric titration.

  • Protocol:

    • Solution Preparation: A standard solution of the substituted aniline (e.g., 0.01 M) is prepared in a suitable solvent, often a water-ethanol mixture to ensure solubility.[7]

    • Titration: The aniline solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).

    • pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

    • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of the aniline.

2. Kinetic Studies for Mayr's Nucleophilicity Parameters

Mayr's nucleophilicity parameters are determined from second-order rate constants obtained through kinetic experiments, often using UV-Vis spectrophotometry.

  • Protocol:

    • Reagent Preparation: Stock solutions of the substituted aniline (nucleophile) and a reference electrophile (e.g., a benzhydrylium ion) are prepared in a suitable solvent (e.g., acetonitrile).[8]

    • Reaction Monitoring: The reaction is initiated by mixing the nucleophile and electrophile solutions in a thermostatted cuvette within a UV-Vis spectrophotometer. The concentration of the electrophile is typically much lower than that of the aniline to ensure pseudo-first-order conditions.

    • Data Acquisition: The decrease in the absorbance of the electrophile at its λmax is monitored over time.

    • Rate Constant Calculation: The pseudo-first-order rate constant (kobs) is determined from the exponential decay of the absorbance.

    • Second-Order Rate Constant: The second-order rate constant (k) is calculated by dividing kobs by the concentration of the aniline.

    • Parameter Determination: By plotting log k for the reactions of a series of anilines with several reference electrophiles, the N and sN parameters for each aniline can be determined using the Mayr equation.[5]

Visualizing Relationships and Workflows

Factors Influencing Aniline Nucleophilicity

The nucleophilicity of a substituted aniline is a direct consequence of the electronic effects of the substituent on the aromatic ring. This relationship can be visualized as follows:

G substituent Substituent on Aromatic Ring edg Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) substituent->edg Type ewg Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN) substituent->ewg Type increase_ed Increases edg->increase_ed decrease_ed Decreases ewg->decrease_ed electron_density Electron Density on Amino Nitrogen increase_nuc Increased electron_density->increase_nuc Higher decrease_nuc Decreased electron_density->decrease_nuc Lower increase_ed->electron_density decrease_ed->electron_density nucleophilicity Nucleophilicity of Aniline increase_nuc->nucleophilicity decrease_nuc->nucleophilicity

Caption: Relationship between substituent electronic effects and aniline nucleophilicity.

Experimental Workflow for Kinetic Analysis

The process of determining the rate constants for the reaction between an aniline and an electrophile follows a structured workflow.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Analysis cluster_output 4. Output prep_nuc Prepare Aniline Solution (Nucleophile) prep_elec Prepare Electrophile Solution mix Mix Solutions in Spectrophotometer Cuvette prep_elec->mix monitor Monitor Absorbance vs. Time at Electrophile's λmax mix->monitor calc_k_obs Calculate Pseudo-First-Order Rate Constant (k_obs) calc_k2 Calculate Second-Order Rate Constant (k) calc_k_obs->calc_k2 rate_constant Quantitative Nucleophilicity Data calc_k2->rate_constant

Caption: Workflow for determining reaction rate constants for nucleophilicity analysis.

References

Performance Showdown: 3-Methoxy-N-methylaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex synthetic campaigns. This guide provides a comparative performance validation of 3-Methoxy-N-methylaniline against its structural isomers and other substituted anilines in two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The following data, compiled from peer-reviewed literature, offers a quantitative basis for decision-making in the synthesis of arylamine and biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials.

Buchwald-Hartwig Amination: A Comparative Analysis

The following table summarizes the performance of various anilines in the Buchwald-Hartwig amination with aryl halides. The data suggests that electron-donating groups, such as methoxy and methyl, generally lead to high yields in these coupling reactions.

Amine NucleophileAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-(4-Methoxyphenyl)aniline3,5-Bis(trifluoromethyl)bromobenzenePd₂(dba)₃ / XPhosK₂CO₃Rapeseed Oil1102499[1]
2-Methyl-N-(p-tolyl)aniline4-BromotoluenePd₂(dba)₃ / BrettPhosK₂CO₃Rapeseed Oil1102496[1]
N-Methyl-N-phenylaniline3,5-Bis(trifluoromethyl)bromobenzenePd₂(dba)₃ / XPhosK₂CO₃Rapeseed Oil1102462[1]
Aniline4-BromobenzophenoneNi(IPr)(bpy)BrNaOtBuTHF604896[2]
4-Fluoro-N-phenylaniline4-BromobenzophenoneNi(IPr)(bpy)BrNaOtBuTHF802493[2]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

The following is a general protocol adapted from studies on related anilines and represents a typical starting point for the optimization of reactions involving this compound.[1][2]

Materials:

  • Aryl halide (1.0 mmol)

  • Aniline derivative (e.g., this compound) (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precatalyst, phosphine ligand, and base.

  • Add the aryl halide and the aniline derivative.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide + Aniline Derivative Setup Combine under Inert Atmosphere Reactants->Setup Catalyst Pd Precatalyst + Ligand Catalyst->Setup Base Base (e.g., K2CO3) Base->Setup Solvent Anhydrous Solvent Solvent->Setup Heat Heat and Stir (80-120 °C) Setup->Heat Reaction Mixture Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Purified Product Purify->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Similar to the Buchwald-Hartwig reaction, the electronic properties of the aniline substituent play a crucial role in the reaction's efficiency. The following table provides a comparison of the performance of various halogenated anilines in the Suzuki-Miyaura coupling.

Halogenated AnilineBoronic Acid/EsterCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-2-methylaniline (as imine derivative)4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/Ethanol/Water901239[3]
5-Bromo-4-fluoro-2-methoxy-N-methylaniline (hypothetical)4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/Dioxane/Water9012-24~85[4]
2-Bromoaniline(4-methoxyphenyl)boronic acidCataCXium A palladacycleCs₂CO₃2-MeTHF/H₂O80-95[5]
3-BromoanilineThiophene-2-boronic acidPd(dtbpf)Cl₂Et₃NWater (with Kolliphor EL)RT0.2588[6]
4-BromoanilineThiophene-2-boronic acidPd(dtbpf)Cl₂Et₃NWater (with Kolliphor EL)RT0.2591[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following protocol is a generalized procedure based on literature methods for the Suzuki-Miyaura coupling of halogenated anilines.[4][6]

Materials:

  • Halogenated aniline (e.g., a bromo-derivative of this compound) (1.0 mmol)

  • Arylboronic acid or ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 3 mol%)

  • Ligand (if required, e.g., PPh₃, 6 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent system (e.g., Toluene/Dioxane/Water mixture)

Procedure:

  • In a round-bottom flask, combine the halogenated aniline, arylboronic acid, and base.

  • Add the palladium catalyst and ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at room temperature for a few minutes to ensure homogeneity.

  • Heat the mixture to the desired temperature (typically 80-100 °C) and maintain for the specified duration (typically 12-24 hours).

  • Monitor the reaction's progress using TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)Ln OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl Ar-Pd(II)Ln-X OxiAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_Biaryl Ar'-B(OR)2 + Base RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Synthesis of Substituted N-methylanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methylaniline moiety is a crucial structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of a methyl group to the nitrogen atom of a substituted aniline can significantly modulate a molecule's biological activity, solubility, and metabolic stability. Consequently, the efficient and selective synthesis of these compounds is of paramount importance in the field of organic chemistry and drug development. This guide provides an objective comparison of four prevalent synthetic routes to substituted N-methylanilines, supported by experimental data, detailed protocols, and a logical workflow for method selection.

Comparison of Synthetic Routes

The choice of synthetic methodology for the N-methylation of anilines is often dictated by factors such as the nature of the substituents on the aromatic ring, the desired level of methylation (mono- vs. di-methylation), scalability, and considerations for green chemistry. Below is a summary of key performance indicators for four widely employed methods.

MethodMethylating Agent(s)Typical Catalyst/ReagentSelectivityAdvantagesDisadvantages
Reductive Amination
Eschweiler-ClarkeFormaldehyde, Formic AcidNone (Formic acid is also the reducing agent)Typically leads to di-methylationHigh yields, inexpensive reagents, no metal catalyst required.[1]Harsh reaction conditions (often high temperatures), not suitable for acid-sensitive substrates, excess reagents required.[2]
Sodium TriacetoxyborohydrideFormaldehydeSodium Triacetoxyborohydride [NaBH(OAc)₃]Good for mono- or di-methylation controlMild reaction conditions, high functional group tolerance, commercially available reagents.[3][4]Stoichiometric amounts of the reducing agent are required, generating boronate waste.
N-methylation with DMC Dimethyl Carbonate (DMC)Zeolite (e.g., NaY faujasite)Excellent for mono-N-methylation[5][6]"Green" and non-toxic methylating agent, high selectivity for mono-methylation, catalyst is recyclable.[7]Requires elevated temperatures and pressures (autoclave), catalyst preparation may be necessary.[7]
Buchwald-Hartwig Amination Methylamine or its equivalentPalladium catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos)High for mono-arylation of the amineBroad substrate scope, excellent functional group tolerance, mild reaction conditions.[8][9][10]Expensive palladium catalyst and ligands, requires inert atmosphere, potential for heavy metal contamination.
N-methylation with Methanol MethanolTransition metal catalyst (e.g., Ruthenium complex)Good to excellent for mono-N-methylationAtom-economical (water is the only byproduct), methanol is an inexpensive and readily available C1 source.[5][11][12]Requires a catalyst (often a precious metal), may require elevated temperatures and inert atmosphere.[11][12]

Experimental Data

The following table summarizes representative experimental data for the synthesis of various substituted N-methylanilines using the discussed methodologies.

Starting Aniline/Aryl HalideMethodReagents/CatalystTemp. (°C)Time (h)ProductYield (%)Citation(s)
AnilineEschweiler-ClarkeHCHO, HCOOH1008N,N-dimethylaniline>95[1]
m-TrifluoromethylanilineN-methylation (alternative)Trimethyl phosphate160-1701.5m-Trifluoromethyl-N,N-dimethylaniline50-55[2]
4-AminophenolN-methylation with DMCDMC, NaY faujasite90184-(Methylamino)phenol91[6]
4-ChloroanilineReductive Amination (NaBH(OAc)₃)HCHO, NaBH(OAc)₃RT0.54-Chloro-N-methylaniline96[3]
4-BromotolueneBuchwald-Hartwig AminationMethylamine, Pd₂(dba)₃, XPhos, NaOtBu1003N,4-Dimethylaniline98
4-FluoroanilineN-methylation with MethanolCH₃OH, (DPEPhos)RuCl₂PPh₃, Cs₂CO₃140124-Fluoro-N-methylaniline95[11][12]
4-NitroanilineN-methylation with MethanolCH₃OH, (DPEPhos)RuCl₂PPh₃, Cs₂CO₃14012N-Methyl-4-nitroaniline97[11][12]
2,6-DimethylanilineN-methylation with DMCDMC, NaY faujasite150122,6-Dimethyl-N-methylaniline85[7]

Experimental Protocols

Reductive Amination: Eschweiler-Clarke Reaction (N,N-dimethylation)

This protocol is a general procedure for the N,N-dimethylation of a primary aniline.

Materials:

  • Substituted aniline (1.0 equiv)

  • Formic acid (88-98%, ~5.0 equiv)

  • Formaldehyde (37% aqueous solution, ~4.0 equiv)

  • Sodium hydroxide solution (for neutralization)

  • Diethyl ether or other suitable organic solvent (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted aniline (1.0 equiv).

  • Add formic acid (~5.0 equiv) to the flask.

  • Slowly add the formaldehyde solution (~4.0 equiv) to the mixture. The addition may be exothermic.

  • Heat the reaction mixture to reflux (typically around 100 °C) and maintain for 4-12 hours. The reaction progress can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N,N-dimethylaniline derivative.

  • Purify the product by distillation or column chromatography as needed.[1]

N-methylation with Dimethyl Carbonate (DMC) (mono-N-methylation)

This protocol is adapted for the selective mono-N-methylation of functionalized anilines using a zeolite catalyst.[6][7]

Materials:

  • Substituted aniline (1.0 equiv)

  • Dimethyl carbonate (DMC)

  • NaY faujasite (pre-activated by heating at 500 °C overnight)

  • Suitable solvent (e.g., xylene, if not using DMC as solvent)

  • Stainless steel autoclave

Procedure:

  • In a stainless steel autoclave, place the substituted aniline (1.0 equiv) and the activated NaY faujasite (typically a 1.2 weight excess with respect to the aniline).

  • Add dimethyl carbonate. DMC can be used in large excess to serve as both the methylating agent and the solvent.

  • Seal the autoclave and heat it to the desired temperature (typically 90-150 °C) with stirring.

  • Maintain the reaction at this temperature for the required time (typically 12-24 hours), monitoring the pressure inside the autoclave.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

  • Open the autoclave and filter the catalyst. Wash the catalyst with a suitable solvent (e.g., acetone or dichloromethane).

  • Combine the filtrate and washings, and remove the solvent and excess DMC under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to yield the pure mono-N-methylaniline derivative.

Buchwald-Hartwig Amination (mono-N-methylation)

This protocol describes a general procedure for the palladium-catalyzed N-methylation of an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • Methylamine solution (e.g., 2.0 M in THF, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the aryl bromide and anhydrous toluene via syringe.

  • Add the methylamine solution to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture in an oil bath at the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to afford the N-methylaniline derivative.

N-methylation with Methanol (mono-N-methylation)

This protocol is based on a ruthenium-catalyzed borrowing hydrogen reaction.[11][12]

Materials:

  • Substituted aniline (1.0 mmol, 1.0 equiv)

  • (DPEPhos)RuCl₂PPh₃ catalyst (0.5 mol%)

  • Cesium carbonate (Cs₂CO₃, 0.5 equiv)

  • Anhydrous methanol (1 mL)

  • Schlenk tube

Procedure:

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the (DPEPhos)RuCl₂PPh₃ catalyst, the substituted aniline, and cesium carbonate.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous methanol (1 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, concentrate the mixture in vacuo.

  • Purify the residue by chromatography on silica gel to obtain the pure N-methylaniline product.

Mandatory Visualization

Synthetic_Route_Selection start Define Synthetic Goal selectivity Desired Selectivity? start->selectivity functional_groups Substrate Functional Groups? selectivity->functional_groups Mono-methylation eschweiler Eschweiler-Clarke (Di-methylation) selectivity->eschweiler Di-methylation green_chem Green Chemistry Priority? functional_groups->green_chem Robust buchwald Buchwald-Hartwig Amination functional_groups->buchwald Sensitive (e.g., base-labile) nabhoac Reductive Amination (NaBH(OAc)3) green_chem->nabhoac Moderate dmc N-methylation with DMC green_chem->dmc High methanol N-methylation with Methanol green_chem->methanol High

Caption: A decision-making workflow for selecting a synthetic route to N-methylanilines.

This guide provides a foundational understanding of the common synthetic strategies for preparing substituted N-methylanilines. The optimal choice of method will always depend on the specific requirements of the target molecule and the practical constraints of the laboratory setting. It is recommended to consult the primary literature for more detailed information and specific examples related to the substrate of interest.

References

Characterization data for 3-chloro-N-methylaniline and other analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the characterization of 3-chloro-N-methylaniline and its analogues, including N-methylaniline, 2-chloro-N-methylaniline, and 4-chloro-N-methylaniline. This document provides a comparative analysis of their physical and spectral properties, detailed experimental protocols for their characterization, and visual representations of their structures and analytical workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key physical properties of N-methylaniline and its chloro-analogues. These properties are crucial for understanding the compounds' behavior in various experimental settings.

PropertyN-methylaniline2-chloro-N-methylaniline3-chloro-N-methylaniline4-chloro-N-methylaniline
Molecular Formula C₇H₉NC₇H₈ClNC₇H₈ClNC₇H₈ClN
Molecular Weight 107.15 g/mol 141.60 g/mol 141.60 g/mol 141.60 g/mol
Boiling Point 196 °C218 °C243-244 °C239 °C[1][2][3]
Density 0.989 g/mL at 25 °C1.15 g/mL at 25 °C1.156 g/mL at 25 °C1.169 g/mL at 25 °C[1]
Refractive Index n20/D 1.571n20/D 1.579n20/D 1.5840n20/D 1.584[1]

Spectroscopic Data Comparison

Spectroscopic data is fundamental for the structural elucidation and identification of organic compounds. The following tables provide a comparison of the key spectral features for N-methylaniline and its chloro-substituted analogues.

¹H NMR Spectral Data
CompoundChemical Shift (δ) and Multiplicity
N-methylaniline 7.31 (td, J = 7.4, 1.8 Hz, 2H), 6.84 (t, J = 7.3 Hz, 1H), 6.71 (d, J = 7.7 Hz, 2H), 3.57 (s, 1H), 2.91 (s, 3H)[4]
2-chloro-N-methylaniline 7.29 (d, J = 7.2 Hz, 1H), 7.24 – 7.16 (m, 1H), 6.67 (t, J = 7.4 Hz, 2H), 4.37 (s, 1H), 2.92 (d, J = 4.8 Hz, 3H)[4]
3-chloro-N-methylaniline 7.12 (t, J = 8.0 Hz, 1H), 6.70 (dt, J = 19.9, 10.0 Hz, 1H), 6.65 – 6.55 (m, 1H), 6.50 (dd, J = 8.1, 2.0 Hz, 1H), 3.82 (s, 1H), 2.84 (s, 3H)[4]
4-chloro-N-methylaniline 7.06 (d, J = 8.6 Hz, 2H), 6.54 (d, J = 8.8 Hz, 2H), 3.73 (s, 1H), 2.82 (s, 3H)
¹³C NMR Spectral Data
CompoundChemical Shift (δ) in ppm
N-methylaniline 149.45, 129.28, 117.28, 112.50, 30.76[4]
2-chloro-N-methylaniline 145.01, 128.95, 127.84, 119.04, 117.00, 110.61, 30.35[4]
3-chloro-N-methylaniline 150.33, 134.90, 130.02, 116.86, 111.76, 110.73, 30.41[4]
4-chloro-N-methylaniline 147.91, 129.01, 121.81, 113.44, 30.79[4]
Mass Spectrometry Data
CompoundKey Mass-to-Charge Ratios (m/z)
N-methylaniline 107 (M+), 106, 77, 51[1][5][6]
2-chloro-N-methylaniline 141 (M+), 106, 77
3-chloro-N-methylaniline 141 (M+), 143 (M+2)+, 106, 77[7]
4-chloro-N-methylaniline 141 (M+), 143 (M+2)+, 106, 77[8][9]

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of these compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the aniline compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Set the relaxation delay to at least 1 second.

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[10]

  • Instrumentation : Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating these aromatic amines.[11]

    • Carrier Gas : Use helium at a constant flow rate (e.g., 1 mL/min).[11]

    • Injector : Use a splitless or split injection mode with an injector temperature of around 250-280 °C.[11]

    • Oven Temperature Program : A typical program starts at a lower temperature (e.g., 80 °C), holds for a minute, then ramps up to a higher temperature (e.g., 280 °C) to ensure elution of the compounds.[11]

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan a mass range of approximately m/z 40-400 to detect the molecular ion and characteristic fragment ions.

    • Source and Transfer Line Temperatures : Maintain the ion source and transfer line temperatures at around 230 °C and 280 °C, respectively.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Liquid Samples : A small drop of the liquid sample can be placed between two KBr or NaCl plates to form a thin film.

    • Solid Samples : Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Visualizations

The following diagrams illustrate the structural relationships between the studied compounds and a typical analytical workflow for their characterization.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation Sample N-Methylaniline Analogue Preparation Sample Preparation (Dilution/Dissolution) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR GCMS GC-MS Preparation->GCMS IR IR Spectroscopy Preparation->IR Process Data Processing (Integration, Peak Picking) NMR->Process GCMS->Process IR->Process Elucidation Structure Elucidation & Confirmation Process->Elucidation

Caption: Experimental workflow for the characterization of N-methylaniline analogues.

structural_relationships cluster_chloro Chloro-substituted Analogues NMA N-methylaniline C₇H₉N C2NMA 2-chloro-N-methylaniline C₇H₈ClN NMA->C2NMA Chlorination C3NMA 3-chloro-N-methylaniline C₇H₈ClN NMA->C3NMA Chlorination C4NMA 4-chloro-N-methylaniline C₇H₈ClN NMA->C4NMA Chlorination

Caption: Structural relationships of the N-methylaniline analogues.

References

A Comparative Guide to the Physicochemical Properties of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the structural core of a vast array of therapeutic agents, from early antimicrobial sulfa drugs to modern targeted cancer therapies.[1] The physicochemical properties of these derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing absorption, distribution, metabolism, excretion (ADME), and target engagement. Understanding how substitutions on the aniline ring modulate these properties is therefore essential for rational drug design and development.[2]

This guide provides an objective comparison of key physicochemical properties for a selection of aniline derivatives, supported by experimental data and detailed methodologies. The selected compounds include aniline and its methyl, chloro, and nitro derivatives at the ortho, meta, and para positions, illustrating the impact of both the electronic nature and position of substituents.

Physicochemical Property Data

The following table summarizes key physicochemical data for aniline and its derivatives, allowing for a direct comparison of their properties. These parameters are crucial for predicting a compound's behavior in biological systems. Basicity (pKa), lipophilicity (logP), solubility, and melting point all play significant roles in a molecule's journey from administration to its biological target.

CompoundStructurepKa (of conjugate acid)logPWater Solubility (g/L)Melting Point (°C)
Aniline NH₂ attached to a benzene ring4.63[1]0.9036[1]-6[1]
o-Toluidine 2-methylaniline4.45[3]1.3215[4]-28[4]
m-Toluidine 3-methylaniline4.71[5]1.402[6]-30[6]
p-Toluidine 4-methylaniline5.08[7]1.39Slightly Soluble43-45
o-Chloroaniline 2-chloroaniline2.621.913.5-2
m-Chloroaniline 3-chloroaniline3.52[8]1.886-10[9]
p-Chloroaniline 4-chloroaniline4.15[7]1.832.6[10]69-72
o-Nitroaniline 2-nitroaniline-0.261.85[11]1.1[12]70-73[12]
m-Nitroaniline 3-nitroaniline2.471.371.25[13]111-114[13]
p-Nitroaniline 4-nitroaniline1.01.390.8[14]146-149[14]

Experimental Protocols

The data presented in this guide are determined through standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of the conjugate acid of an amine is a measure of its basicity. Potentiometric titration is a highly accurate method for its determination.[15]

Methodology:

  • Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.

  • Sample Preparation: Prepare a solution of the aniline derivative (e.g., 1 mM) in a suitable solvent, often a mixture with water to ensure solubility. To maintain constant ionic strength throughout the titration, a salt such as 0.15 M potassium chloride is added.[16]

  • Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the measurement.

  • Titration Process: For an amine, the solution is first made acidic (e.g., to pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).[16] Then, titrate the solution by adding small, precise increments of a standard strong base solution (e.g., 0.1 M NaOH).

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. It is the pH at which half of the amine has been neutralized (the midpoint of the buffer region or the point of half-equivalence). The inflection point of the curve corresponds to the equivalence point.[15] For higher accuracy, multiple titrations are performed, and the average pKa is calculated.

Determination of logP (Shake-Flask Method)

The n-octanol/water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.

Methodology:

  • Phase Saturation: Prepare the two immiscible phases by saturating n-octanol with water (or a pH 7.4 buffer) and vice versa. This is achieved by vigorously shaking the two solvents together and allowing them to separate overnight.[17]

  • Sample Preparation: Dissolve a precisely weighed amount of the aniline derivative in one of the pre-saturated phases (usually the one in which it is more soluble).

  • Partitioning: Combine a known volume of the drug solution with a known volume of the other pre-saturated phase in a separation funnel or vial. The ratio of the volumes can be adjusted depending on the expected lipophilicity of the compound.

  • Equilibration: Vigorously shake the vessel for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.[17] After shaking, allow the phases to separate completely, which may require centrifugation if an emulsion has formed.

  • Quantification: Carefully separate the two phases. Determine the concentration of the aniline derivative in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects drug absorption and formulation. The shake-flask method is also a gold standard for determining equilibrium solubility.

Methodology:

  • Sample Preparation: Add an excess amount of the solid aniline derivative to a known volume of purified water or a buffer solution (e.g., pH 7.4) in a flask. The presence of excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Tightly seal the flask and agitate it in a constant temperature bath (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration or centrifugation. Care must be taken to avoid precipitation or further dissolution during this step.

  • Quantification: Analyze the concentration of the aniline derivative in the clear, saturated filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Result Expression: The solubility is expressed as the mass of the solute per volume of the solvent, typically in g/L or mg/mL.

Determination of Melting Point (Capillary Method)

The melting point is a fundamental physical property that provides information about the purity and identity of a solid compound.

Methodology:

  • Sample Preparation: Finely powder a small amount of the dry, solid aniline derivative.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Measurement: Place the loaded capillary tube into a melting point apparatus. Heat the apparatus at a steady and slow rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.

  • Observation: Observe the sample closely through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

  • Reporting: The melting point is reported as a range of these two temperatures. A sharp melting range (0.5-1°C) is indicative of a pure compound.

Signaling Pathway Visualization

Aniline derivatives are foundational in the development of kinase inhibitors, which are crucial in oncology.[1] Many of these drugs target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which, when dysregulated, can lead to uncontrolled cell proliferation and survival, hallmarks of cancer. The diagram below illustrates a simplified workflow of EGFR signaling, a key target for aniline-based therapeutics.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits & Activates PI3K PI3K EGFR->PI3K Recruits & Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates AKT Akt PI3K->AKT Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates mTOR mTOR Transcription Gene Transcription ERK->Transcription Translocates & Activates AKT->mTOR Activates mTOR->Transcription Promotes Aniline_Inhibitor->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and the inhibitory action of aniline derivatives.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 3-Methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of researchers and the ecosystem. 3-Methoxy-N-methylaniline, a substituted aniline derivative, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or neoprene gloves. Always consult the manufacturer's chemical resistance guide.
Eye Protection Chemical safety goggles or a face shield.
Lab Coat A flame-resistant lab coat, properly fastened.
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood. If vapors are likely, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValue
CAS Number 14318-66-2
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Boiling Point 239-240 °C
Density 1.049 g/mL at 25 °C
Flash Point >110 °C (>230 °F) - closed cup

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to institutional and local regulations is mandatory.

1. Waste Segregation:

  • Designate a specific, clearly labeled, and compatible container for halogenated waste.

  • Do not mix this compound with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Waste Collection:

  • Container: Utilize a designated polyethylene hazardous waste container with a secure, tight-fitting lid, typically provided by your EHS department.

  • Labeling: The container must be prominently labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Transfer: Conduct all waste transfers within a chemical fume hood to minimize the risk of inhalation.

3. Spill Management:

  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill using an inert material such as vermiculite, sand, or a commercial absorbent.[1]

    • Carefully collect the absorbed material into a sealed, labeled hazardous waste container.[2]

    • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[1]

    • Report the incident to your supervisor and EHS department.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Activate the nearest fire alarm if the spill is substantial or poses a fire risk.

    • Contact your institution's emergency response team and EHS department without delay.

    • Provide the specific details of the spilled chemical.

    • Only trained and properly equipped personnel should attempt to clean up a major spill.[1]

4. Storage of Waste:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[2]

  • The storage area should have secondary containment to mitigate potential leaks.

  • Maintain a log of the waste added to the container, noting the date and quantity.

5. Final Disposal:

  • Once the waste container is full or ready for disposal, complete a hazardous waste tag as per your institution's protocol. This tag typically requires information about the generator, the container's contents, and associated hazards.

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a certified hazardous waste disposal vendor.[2][3] Disposal must be in accordance with local, regional, and national regulations.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Waste ppe->segregate container Use Designated, Labeled Waste Container segregate->container storage Store Waste Container Safely in a Ventilated Area with Secondary Containment container->storage tag Complete Hazardous Waste Tag storage->tag pickup Arrange for Pickup by EHS or Certified Vendor tag->pickup end Proper Disposal by Certified Vendor pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of 3-Methoxy-N-methylaniline.

This guide provides crucial safety protocols and operational plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets for this chemical and its analogs.[1]

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Always consult the glove manufacturer's chemical resistance guide.Prevents skin contact, as the substance may cause an allergic skin reaction.[1]
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and vapors.
Body Protection A flame-resistant lab coat, properly fastened.Protects against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If vapors are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Minimizes inhalation of harmful vapors.

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Handling and Storage
  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Eyewash stations and safety showers must be readily accessible.[2]

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly after handling.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is critical.

Minor Spill (within a chemical fume hood):

  • Alert Personnel: Notify others in the immediate vicinity.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain the spill.

  • Collection: Carefully collect the absorbed material into a designated, labeled, and sealed hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.

  • Reporting: Report the incident to the laboratory supervisor and the Environmental Health and Safety (EHS) department.

Major Spill (outside a chemical fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert Others: Activate the nearest fire alarm if the spill poses a fire or inhalation hazard.

  • Emergency Contact: Contact the institution's emergency response team and EHS department. Provide them with the identity of the spilled substance.

  • Do Not Attempt Cleanup: Only trained and properly equipped personnel should handle major spills.

Disposal Plan

Proper disposal of this compound and its contaminated waste is mandatory to prevent environmental contamination.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Waste Container: Use a designated and compatible hazardous waste container with a secure, tight-fitting lid. The container must be clearly labeled as "Hazardous Waste" with the full chemical name, "this compound".

  • Contaminated Materials: All disposable PPE, absorbent materials from spills, and any other items contaminated with this compound must be placed in the designated hazardous waste container.

  • Disposal Procedure: Arrange for the collection of the hazardous waste container by the institution's EHS department or a certified hazardous waste disposal vendor.[2] All disposal activities must comply with local, regional, and national regulations.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh/Measure Chemical prep_setup->handling_weigh handling_reaction Perform Reaction handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose emergency_spill Spill Occurs emergency_minor Minor Spill Protocol emergency_spill->emergency_minor In Fume Hood emergency_major Major Spill Protocol emergency_spill->emergency_major Outside Fume Hood

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.